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(4-Bromo-2,6-dimethoxyphenyl)methanol Documentation Hub

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  • Product: (4-Bromo-2,6-dimethoxyphenyl)methanol
  • CAS: 1823377-41-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (4-Bromo-2,6-dimethoxyphenyl)methanol (CAS 135804-03-8)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of (4-Bromo-2,6-dimethoxyphenyl)methanol, a key building block in synthetic organic chemistry. We will delve in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (4-Bromo-2,6-dimethoxyphenyl)methanol, a key building block in synthetic organic chemistry. We will delve into its chemical and physical properties, spectroscopic profile, synthesis, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Core Chemical and Physical Properties

(4-Bromo-2,6-dimethoxyphenyl)methanol, with the CAS number 135804-03-8, is a substituted benzyl alcohol derivative. Its structure features a bromine atom and two methoxy groups on the phenyl ring, which imparts specific reactivity and properties crucial for its use in multi-step syntheses.

Table 1: Physicochemical Properties of (4-Bromo-2,6-dimethoxyphenyl)methanol

PropertyValueSource
CAS Number 135804-03-8N/A
Molecular Formula C₉H₁₁BrO₃[1][2]
Molecular Weight 247.09 g/mol N/A
Melting Point 103-104 °C (for the related isomer (4-bromo-3,5-dimethoxyphenyl)methanol)[3]
Boiling Point Data not availableN/A
Solubility Soluble in methanol, ethanol, acetone, and other common organic solvents.[4]N/A
Appearance Expected to be a solid at room temperature.N/A
InChI InChI=1S/C9H11BrO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-4,11H,5H2,1-2H3[2]
InChIKey DUOUGYRQMLZWNC-UHFFFAOYSA-N[1][2]
SMILES COC1=CC(=CC(=C1CO)OC)Br[2]

Spectroscopic Profile

The structural elucidation of (4-Bromo-2,6-dimethoxyphenyl)methanol and its reaction products relies on standard spectroscopic techniques. While a dedicated full spectrum analysis for this specific compound is not publicly available, the expected spectral characteristics can be inferred from related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the alcohol group, and the methoxy group protons. The aromatic protons will likely appear as singlets or doublets in the downfield region (around 6.5-7.5 ppm). The benzylic protons (-CH₂OH) would typically resonate around 4.5-5.0 ppm, and the two methoxy groups (-OCH₃) would each give a sharp singlet at approximately 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Aromatic carbons will appear in the 110-160 ppm range, with carbons attached to the electronegative oxygen and bromine atoms shifted further downfield. The benzylic carbon is expected around 60-65 ppm, and the methoxy carbons will be in the 55-60 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic ring and the methoxy groups will be observed around 2850-3100 cm⁻¹. The C-O stretching of the alcohol and ether groups will appear in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). The fragmentation pattern would likely involve the loss of a water molecule (M-18), a methoxy group (M-31), or the entire hydroxymethyl group (M-31).

Synthesis and Reactivity

(4-Bromo-2,6-dimethoxyphenyl)methanol is typically synthesized through the reduction of the corresponding aldehyde, 4-bromo-2,6-dimethoxybenzaldehyde. This reduction can be achieved using standard reducing agents like sodium borohydride in an alcoholic solvent.

The reactivity of this molecule is governed by its functional groups: the hydroxyl group, the aromatic ring activated by the methoxy groups, and the bromine atom which can participate in various cross-coupling reactions. The methoxy groups ortho to the hydroxymethyl group can also influence the reactivity and conformation of the molecule.

Synthesis_and_Reactivity cluster_synthesis Synthesis cluster_reactivity Key Reactive Sites Aldehyde 4-Bromo-2,6-dimethoxybenzaldehyde Alcohol (4-Bromo-2,6-dimethoxyphenyl)methanol Aldehyde->Alcohol Reduction (e.g., NaBH4) Core (4-Bromo-2,6-dimethoxyphenyl)methanol Hydroxyl Hydroxyl Group (-OH) (Esterification, Etherification, Oxidation) Core->Hydroxyl Bromine Bromine Atom (-Br) (Cross-Coupling Reactions, e.g., Suzuki, Sonogashira) Core->Bromine Aromatic_Ring Aromatic Ring (Electrophilic Substitution) Core->Aromatic_Ring

Figure 1: Synthesis and key reactive sites of (4-Bromo-2,6-dimethoxyphenyl)methanol.

Applications in Drug Discovery and Development

Substituted bromophenols are valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The bromine atom serves as a versatile handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

A notable application of related brominated dimethoxyphenyl structures is in the synthesis of novel diaryl methanes. For instance, (2-bromo-4,5-dimethoxyphenyl)methanol has been used in Friedel-Crafts alkylation reactions with various substituted benzenes to produce new diaryl methanes. Subsequent demethylation of these products yields bromophenol derivatives that have shown inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for drugs treating glaucoma, epilepsy, and Alzheimer's disease.[5]

The structural motif of (4-Bromo-2,6-dimethoxyphenyl)methanol, with its specific substitution pattern, makes it a promising starting material for the synthesis of libraries of compounds for screening against various biological targets. The ability to selectively functionalize the bromine and hydroxyl groups allows for the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates.

Safety and Handling

While a specific safety data sheet (SDS) for (4-Bromo-2,6-dimethoxyphenyl)methanol is not widely available, based on the data for structurally similar compounds, the following precautions should be observed:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if any symptoms persist.

Conclusion

(4-Bromo-2,6-dimethoxyphenyl)methanol is a valuable and versatile building block for organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key intermediate in the development of novel compounds with potential therapeutic applications. While there are gaps in the publicly available experimental data for this specific compound, its utility can be inferred from the chemistry of related structures. Further research into the properties and reactivity of this molecule is warranted to fully exploit its potential in drug discovery and materials science.

References

Sources

Exploratory

Structural Elucidation and Synthetic Utility of 4-Bromo-2,6-dimethoxybenzyl Alcohol: A Technical Whitepaper

Executive Summary In the landscape of modern organic synthesis and drug discovery, highly functionalized aromatic building blocks are critical for developing complex molecular architectures. 4-Bromo-2,6-dimethoxybenzyl a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, highly functionalized aromatic building blocks are critical for developing complex molecular architectures. 4-Bromo-2,6-dimethoxybenzyl alcohol (IUPAC: (4-bromo-2,6-dimethoxyphenyl)methanol; CAS: 1823377-41-8) serves as a premier polyfunctional scaffold. This whitepaper deconstructs its molecular architecture, details a self-validating synthetic protocol for its preparation, and maps its orthogonal reactivity for downstream applications in medicinal chemistry.

Molecular Architecture and Orthogonal Reactivity

The utility of 4-bromo-2,6-dimethoxybenzyl alcohol stems from the precise spatial arrangement of its functional groups, which allows for selective, orthogonal modifications without the need for excessive protecting group manipulation.

  • C1-Hydroxymethyl Group (-CH₂OH): This benzylic alcohol is primed for nucleophilic substitution (following conversion to a halide or mesylate) or mild oxidation. It provides a flexible linker attachment point for synthesizing extended chemical probes.

  • C2, C6-Methoxy Groups (-OCH₃): Acting as strong electron-donating groups (EDGs) via resonance, these moieties increase the electron density of the aromatic ring. Crucially, their ortho-positioning relative to the hydroxymethyl group creates a sterically shielded microenvironment. This steric bulk can dictate the stereochemical trajectory of incoming nucleophiles during benzylic functionalization.

  • C4-Bromine Atom (-Br): Positioned para to the benzylic alcohol, the heavy bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). While the electron-donating methoxy groups slightly deactivate the ring toward oxidative addition, modern electron-rich phosphine ligands readily overcome this energy barrier.

The logical relationship between these structural features and their synthetic applications is mapped below.

ReactivityMap core 4-Bromo-2,6-dimethoxybenzyl alcohol (Core Scaffold) br_group C4-Bromine Atom core->br_group Substitution oh_group C1-Hydroxymethyl Group core->oh_group Functionalization ome_group C2,C6-Methoxy Groups core->ome_group Electronic Effect suzuki Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) br_group->suzuki C-C/C-N Bond Formation oxidation Oxidation / Substitution (Aldehydes, Halides) oh_group->oxidation Mild Oxidation steric Steric Shielding & Electronic Modulation ome_group->steric Ortho-directing

Reactivity map of 4-bromo-2,6-dimethoxybenzyl alcohol highlighting functional group transformations.

Quantitative Analytical Profile

Accurate characterization is paramount for validating synthetic intermediates. The following table summarizes the key physical and mass spectrometry data for 4-bromo-2,6-dimethoxybenzyl alcohol, derived from predictive models and standardized databases [1].

Analytical PropertyValue
Molecular Formula C₉H₁₁BrO₃
Monoisotopic Mass 245.98917 Da
SMILES String COC1=CC(=CC(=C1CO)OC)Br
[M+H]⁺ Adduct (m/z) 246.99645
[M+Na]⁺ Adduct (m/z) 268.97839
Predicted CCS ([M+H]⁺) 142.6 Ų
Predicted CCS ([M+Na]⁺) 155.0 Ų

Synthetic Methodology: Chemoselective Reduction

The most robust, atom-economical route to access 4-bromo-2,6-dimethoxybenzyl alcohol is the hydride-mediated reduction of its commercially available precursor, 4-bromo-2,6-dimethoxybenzaldehyde.

Causality in Experimental Design

Designing a scalable reduction protocol requires careful selection of reagents to prevent side reactions:

  • Reducing Agent Selection: Sodium borohydride (NaBH₄) is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is overly aggressive and carries a significant risk of hydrodehalogenation (cleaving the C4-bromine bond). NaBH₄ provides perfect chemoselectivity for the aldehyde.

  • Solvent Dynamics: Methanol (MeOH) is utilized as the solvent. Its protic nature accelerates the reduction by hydrogen-bonding to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and stabilizing the transition state.

  • Self-Validation Mechanism: The protocol integrates Thin Layer Chromatography (TLC) tracking. Because the starting aldehyde is highly UV-active and less polar than the resulting alcohol, the reaction's progress can be definitively validated in real-time, ensuring no unreacted starting material remains before quenching.

Step-by-Step Protocol: NaBH₄ Reduction Workflow
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2,6-dimethoxybenzaldehyde (1.0 equiv, 10.0 mmol, 2.45 g) in anhydrous methanol (50 mL, 0.2 M concentration).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes under an inert argon atmosphere.

  • Hydride Addition: Slowly add sodium borohydride (NaBH₄, 1.2 equiv, 12.0 mmol, 454 mg) in small portions over 10 minutes.

    • Expert Insight: Gradual addition prevents rapid hydrogen gas evolution and thermal spikes, which could lead to the formation of dimeric pinacol-type side products.

  • Reaction Progression & Validation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 hours. Validate completion via TLC using a 7:3 Hexane/Ethyl Acetate solvent system (UV detection at 254 nm). The starting aldehyde (higher R_f) should completely disappear, replaced by a new, more polar spot (lower R_f) corresponding to the alcohol.

  • Quenching: Once validated by TLC, cool the flask back to 0 °C. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) dropwise until effervescence ceases.

    • Expert Insight: NH₄Cl safely neutralizes unreacted NaBH₄ and mildly protonates the intermediate boron-alkoxide complex to yield the free alcohol without risking acid-catalyzed ether cleavage.

  • Extraction & Isolation: Evaporate the methanol under reduced pressure. Extract the remaining aqueous residue with dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product typically exhibits >95% purity by NMR, but can be recrystallized from hexanes/ethyl acetate if analytical purity is required.

Application in Targeted Protein Degradation (PROTACs)

The 4-bromo-2,6-dimethoxyphenyl motif is highly valued in the design of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). The aldehyde precursor of this alcohol was prominently utilized in the synthesis of VZ185 , a potent, fast, and selective von Hippel–Lindau (VHL) based dual degrader probe targeting BRD9 and BRD7 [2].

In such synthetic workflows, the core scaffold undergoes reductive amination or cross-coupling to link the target-binding warhead with the E3 ligase ligand. By utilizing 4-bromo-2,6-dimethoxybenzyl alcohol instead of the aldehyde, medicinal chemists can access alternative linker chemistries—such as ether-linked PEG chains—via Williamson ether synthesis at the benzylic position, thereby fine-tuning the topological distance and physicochemical properties of the resulting PROTAC molecules.

References

  • Title: (4-bromo-2,6-dimethoxyphenyl)methanol (C9H11BrO3)
  • Title: Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL)
Foundational

Solubility Profile and Handling of (4-Bromo-2,6-dimethoxyphenyl)methanol

Topic: Solubility of (4-Bromo-2,6-dimethoxyphenyl)methanol in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Compound Ide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of (4-Bromo-2,6-dimethoxyphenyl)methanol in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

(4-Bromo-2,6-dimethoxyphenyl)methanol (CAS: 1823377-41-8 ) is a specialized benzyl alcohol derivative utilized primarily as a regioselective building block in medicinal chemistry. Its structural uniqueness lies in the steric crowding of the primary hydroxyl group by two ortho-methoxy substituents, combined with a para-bromo handle for cross-coupling reactions.

Understanding its solubility landscape is critical for optimizing reaction yields (particularly in Suzuki-Miyaura couplings), designing purification protocols, and ensuring stability during storage. This guide synthesizes available experimental data with structure-property relationship (SPR) principles to provide a definitive operational manual.

Chemical Identity:

  • IUPAC Name: (4-Bromo-2,6-dimethoxyphenyl)methanol[1][2][3][4][5]

  • Synonyms: 4-Bromo-2,6-dimethoxybenzyl alcohol

  • Molecular Formula: C

    
    H
    
    
    
    BrO
    
    
    [5]
  • Molecular Weight: 247.09 g/mol

  • Key Functional Groups: Primary Alcohol (Polar/H-bond donor), Aryl Bromide (Lipophilic/Reactive), Methoxyls (H-bond acceptors/Steric bulk).

Physicochemical Determinants of Solubility

The solubility behavior of this compound is governed by the competition between its lipophilic aromatic core and its polar functional groups.

PropertyValue (Approx/Calc)Impact on Solubility
LogP (Octanol/Water) ~1.7 – 2.1Moderate lipophilicity; indicates poor water solubility but high affinity for organic solvents like DCM and Ethyl Acetate.
H-Bond Donors 1 (Benzyl -OH)Facilitates solubility in protic solvents (MeOH, EtOH) and aprotic polar solvents (DMSO, THF).
H-Bond Acceptors 3 (2x -OMe, 1x -OH)Enhances solubility in chlorinated solvents and ethers via dipole interactions.
Steric Effect High (2,6-OMe)The ortho-methoxy groups shield the hydroxyl moiety, potentially reducing dimerization and increasing solubility in non-polar solvents compared to unhindered isomers.
Solubility Landscape by Solvent Class

The following classification is derived from synthesis protocols of structural analogs (e.g., syringyl alcohol derivatives) and standard solubility parameters for brominated benzyl alcohols.

A. Polar Aprotic Solvents (High Solubility)
  • Solvents: DMSO, DMF, DMAc, THF.

  • Behavior: Freely soluble (>100 mg/mL).

  • Application: These are the preferred solvents for nucleophilic substitution reactions or palladium-catalyzed couplings where high concentration is required.

  • Note: DMSO solutions are hygroscopic; water absorption can precipitate the compound over time.

B. Polar Protic Solvents (Temperature-Dependent)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Behavior:

    • Cold (0–4°C): Moderate to Low solubility.

    • Hot (Reflux):[6][7] High solubility.[8]

  • Application: Methanol is the gold standard solvent for recrystallization. The compound dissolves readily at reflux (65°C) and crystallizes upon cooling, effectively removing impurities.

C. Chlorinated & Ester Solvents (Good Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.

  • Behavior: Soluble (>50 mg/mL).[9]

  • Application: Ideal for liquid-liquid extraction (work-up) from aqueous reaction mixtures. DCM is frequently used for chromatographic purification (silica gel loading).

D. Non-Polar Hydrocarbons (Poor Solubility)
  • Solvents: Hexanes, Heptane, Pentane, Toluene (Cold).

  • Behavior: Insoluble to Sparingly Soluble.

  • Application: Used as anti-solvents to induce precipitation. Adding Hexane to a concentrated DCM or Ethyl Acetate solution of the compound will force it out of solution.

Visualization: Solubility Decision Logic

The following diagram maps the logical flow for solvent selection based on the intended experimental outcome (Reaction vs. Purification).

SolubilityLogic Start Objective Reaction Synthesis/Reaction Start->Reaction Purification Purification/Isolation Start->Purification Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Reaction->Coupling Reduction Reduction/Oxidation Reaction->Reduction Recryst Recrystallization Purification->Recryst Extract Aqueous Work-up Purification->Extract Solv_DMF Use DMF or Dioxane (High Sol + High BP) Coupling->Solv_DMF Requires High T Solv_THF Use THF or MeOH (Good Sol + Easy Removal) Reduction->Solv_THF Standard Conditions Solv_MeOH Methanol or EtOH (High Temp Coeff) Recryst->Solv_MeOH Dissolve Hot -> Cool Solv_DCM DCM or EtOAc (Immiscible with Water) Extract->Solv_DCM Partition Coeff > 100

Caption: Decision tree for solvent selection based on experimental intent, highlighting Methanol for purification and DMF/THF for synthesis.

Experimental Protocols
Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits for your specific batch/purity.

  • Preparation: Weigh 50 mg of (4-Bromo-2,6-dimethoxyphenyl)methanol into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent (e.g., Methanol) in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Continue until the solid is completely dissolved (solution becomes clear).

  • Calculation:

    
    
    If 50 mg dissolves in 0.5 mL, solubility is 100 mg/mL.
    
Protocol B: Recrystallization (Purification)

Recommended for removing isomeric impurities (e.g., 4-bromo-2,5-dimethoxy isomers).

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Methanol (approx. 5 mL per gram of solid).

  • Heating: Heat to reflux (65°C) with stirring. If solid remains, add Methanol dropwise until fully dissolved.

  • Filtration (Optional): If insoluble particles (dust/salts) are present, filter the hot solution through a pre-warmed glass frit.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (30 mins), then place in an ice bath (0°C) for 1 hour.

  • Collection: Filter the white crystalline precipitate under vacuum. Wash the cake with cold (-20°C) Methanol.

  • Drying: Dry under high vacuum (< 5 mbar) at 40°C for 4 hours to remove residual solvent.

Applications in Synthesis

The solubility profile directly impacts the success of downstream applications, particularly Suzuki-Miyaura cross-coupling.

  • Solvent Choice: While Toluene/Water systems are common, the high oxygen content of this molecule makes 1,4-Dioxane or DMF superior choices to prevent phase transfer issues.

  • Concentration: Reactions can typically be run at 0.1 M to 0.5 M concentrations in THF or Dioxane without precipitation issues.

StructureMap Center (4-Bromo-2,6-dimethoxyphenyl) methanol Br 4-Bromo Group (Lipophilic Handle) Center->Br OMe 2,6-Dimethoxy (Steric Bulk + Solubility) Center->OMe OH Benzyl Alcohol (Polarity + H-Bonding) Center->OH Sol_NonPolar Soluble in DCM/EtOAc Br->Sol_NonPolar Promotes OMe->Sol_NonPolar Promotes Sol_Polar Soluble in MeOH/DMSO OH->Sol_Polar Promotes

Caption: Structural features map detailing how specific functional groups drive the solubility profile.

References
  • PubChem. (2025). Compound Summary: (4-Bromo-2,6-dimethoxyphenyl)methanol (CID 124706599). National Library of Medicine. [Link]

  • Molaid Chemicals. (2024). Chemical Properties and CAS Data for 1823377-41-8. [Link][2]

  • Royal Society of Chemistry. (2019). Synthesis of brominated dimethoxybenzyl intermediates. Organic & Biomolecular Chemistry. [Link]

  • Clark, J. (2023).[10] Solubility of Aryl Halides and Alcohols. Chemistry LibreTexts. [Link]

Sources

Exploratory

(4-Bromo-2,6-dimethoxyphenyl)methanol SDS safety data sheet

An In-depth Technical Guide: (4-Bromo-2,6-dimethoxyphenyl)methanol This guide provides a comprehensive technical overview of (4-Bromo-2,6-dimethoxyphenyl)methanol, a key chemical intermediate for researchers and professi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: (4-Bromo-2,6-dimethoxyphenyl)methanol

This guide provides a comprehensive technical overview of (4-Bromo-2,6-dimethoxyphenyl)methanol, a key chemical intermediate for researchers and professionals in drug development and synthetic chemistry. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data to offer practical insights into its properties, safe handling protocols, and strategic applications in modern synthesis.

Section 1: Chemical Identity and Physicochemical Profile

(4-Bromo-2,6-dimethoxyphenyl)methanol is a substituted benzyl alcohol. Its unique arrangement of a bromine atom flanked by two methoxy groups on an aromatic ring makes it a sterically hindered and electronically distinct building block. While comprehensive, peer-reviewed physical data is sparse, a profile can be constructed from available and predicted information.

Identifier Value Source
IUPAC Name (4-bromo-2,6-dimethoxyphenyl)methanolPubChem[1]
Molecular Formula C₉H₁₁BrO₃PubChem[1]
Molecular Weight 247.09 g/mol -
CAS Number 124706599PubChem[1]
Canonical SMILES COC1=CC(=CC(=C1CO)OC)BrPubChem[1]
InChI Key DUOUGYRQMLZWNC-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 1.7PubChem[1]
Appearance Solid (inferred from similar compounds)-
Melting Point 103-104 °C (for isomer: 4-bromo-3,5-dimethoxyphenyl)methanol)ChemSynthesis[2]

Note: The melting point is for a structural isomer and should be considered an estimate. Researchers should determine the physical properties of their specific sample empirically.

Section 2: Hazard Analysis and Toxicological Rationale

A specific, officially sanctioned Safety Data Sheet for (4-Bromo-2,6-dimethoxyphenyl)methanol is not widely available. Therefore, this hazard assessment is expertly inferred from the GHS classifications of structurally analogous brominated and methoxylated aromatic compounds.[3][4] This approach is standard practice in research settings for novel or uncommon reagents.

Inferred GHS Classification

Hazard Class Category Hazard Statement Rationale
Skin Corrosion/Irritation2H315: Causes skin irritationCommon for substituted benzyl alcohols and aryl bromides.[3][4]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritationA prevalent hazard for this chemical class.[3][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationInhalation of fine dust or powder can irritate the respiratory tract.[3][4]

Toxicological Narrative: A Mechanistic Perspective

The primary hazards are irritant-based, stemming from direct contact. However, a deeper toxicological consideration involves its potential metabolic fate. Like other benzyl alcohols, (4-Bromo-2,6-dimethoxyphenyl)methanol can be hypothetically metabolized in vivo through oxidation. This pathway is critical to understand as the metabolites may possess a different toxicological profile than the parent compound.

cluster_0 Hypothesized Metabolic Pathway A (4-Bromo-2,6-dimethoxyphenyl)methanol B (4-Bromo-2,6-dimethoxy)benzaldehyde A->B Oxidation (e.g., Alcohol Dehydrogenase) C (4-Bromo-2,6-dimethoxy)benzoic Acid B->C Oxidation (e.g., Aldehyde Dehydrogenase)

Hypothesized metabolic pathway of (4-Bromo-2,6-dimethoxyphenyl)methanol.

It is crucial to note that while the core structure is a benzyl alcohol, related structures with different functional groups can have vastly different biological activities. For instance, the structurally similar 4-bromo-2,5-dimethoxyamphetamine is a psychoactive substance with significant toxicity.[5] This serves as a critical reminder that small molecular changes can lead to profound differences in biological effect, underscoring the need for cautious handling of all novel chemical entities.

Section 3: Protocols for Safe Handling and Emergency Response

Adherence to rigorous safety protocols is non-negotiable. The following procedures are synthesized from best practices for handling analogous chemical reagents.[4][6][7]

Exposure Controls and Personal Protective Equipment (PPE)

Control Specification
Engineering Controls Work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6] Ensure eyewash stations and safety showers are readily accessible.[4]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]
Hand Protection Use chemically resistant gloves (e.g., nitrile) inspected prior to use. Handle with gloves, and wash and dry hands thoroughly after handling.[6]
Skin/Body Protection Wear a standard laboratory coat. For larger quantities, consider impervious clothing.[6]
Respiratory Protection Not typically required if work is performed in a fume hood. If exposure limits are exceeded, use a full-face respirator.[6]

Step-by-Step Emergency Protocols

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] If the individual feels unwell or breathing is difficult, seek immediate medical attention.[3]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water.[7] If skin irritation persists, consult a physician.

  • Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids.[3][7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Clean mouth with water. Do NOT induce vomiting.[8] Immediately call a POISON CENTER or doctor.[8]

  • Accidental Release: Evacuate personnel to safe areas.[6] Ensure adequate ventilation and remove all sources of ignition.[6] Wearing full PPE, collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.[6] Avoid dust formation.

Storage and Handling

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Ground and bond containers when transferring material to prevent static discharges.[9]

Section 4: Strategic Applications in Synthetic Chemistry

The true value of (4-Bromo-2,6-dimethoxyphenyl)methanol lies in its utility as a synthetic intermediate. The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery.

Key Application: Palladium-Catalyzed Cross-Coupling

This molecule is an excellent substrate for reactions like the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds, which are common in active pharmaceutical ingredients (APIs).[10]

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for aryl bromides.[10]

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (4-Bromo-2,6-dimethoxyphenyl)methanol (1.0 equiv), an appropriate boronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).

  • Catalyst Addition:

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).

  • Solvent Addition:

    • Add a degassed solvent mixture, typically toluene and water (4:1 v/v).

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

cluster_workflow Suzuki-Miyaura Experimental Workflow Setup 1. Reagent Setup (Flask, Ar/N₂ Atmosphere) Catalysis 2. Catalyst & Solvent Addition Setup->Catalysis Reaction 3. Heating & Stirring (90°C, 12h) Catalysis->Reaction Monitoring 4. Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Aqueous Workup (Extraction) Monitoring->Workup Complete Purification 6. Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Section 5: Disposal Considerations

This material and its container must be disposed of as hazardous waste.[7][8] Do not allow the chemical to enter drains, as it may be hazardous to the environment.[6] Disposal should be carried out by a licensed professional disposal service in accordance with all applicable local, state, and federal regulations. Contaminated packaging should be treated in the same manner as the product itself.[7]

References

  • ChemSynthesis. (4-bromo-3,5-dimethoxyphenyl)methanol.[Link]

  • PubChemLite. (4-bromo-2,6-dimethoxyphenyl)methanol (C9H11BrO3).[Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids.[Link]

  • Google Patents.Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • PubChem. (4-Bromo-2,6-dimethylphenyl)methanol.[Link]

  • Google Patents.Method for synthesizing 2,6-dimethoxyphenol.
  • Forensic Science International. 4-bromo-2,5-dimethoxyamphetamine: psychoactivity, toxic effects and analytical methods.[Link]

  • Uva Clinical Anaesthesia and Intensive Care. Comprehensive Review of Methanol Toxicity Diagnosis, Management, and Outcomes.[Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Melting Point Determination of 4-bromo-2,6-dimethoxybenzyl alcohol

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of 4-bromo-2,6-dimethoxybenzyl alcohol, with a primary focus on the accurate determination of its melting point...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of 4-bromo-2,6-dimethoxybenzyl alcohol, with a primary focus on the accurate determination of its melting point. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the experimental considerations for this and structurally related compounds.

Introduction

4-bromo-2,6-dimethoxybenzyl alcohol is a substituted aromatic alcohol with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. The precise characterization of its physical properties, such as the melting point, is a critical first step in its identification, purity assessment, and subsequent use in synthetic workflows. A sharp and well-defined melting point is a key indicator of a pure crystalline solid.[1][2] Conversely, a depressed and broad melting point range often signifies the presence of impurities.[2]

This guide will first detail a reliable synthetic protocol for the preparation of 4-bromo-2,6-dimethoxybenzyl alcohol from its corresponding aldehyde, a common and efficient synthetic transformation. Subsequently, a rigorous, step-by-step methodology for the determination of its melting point using the capillary method will be presented.

Synthesis of 4-bromo-2,6-dimethoxybenzyl alcohol

The most direct and common route to synthesize 4-bromo-2,6-dimethoxybenzyl alcohol is through the reduction of the commercially available 4-bromo-2,6-dimethoxybenzaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent well-suited for this transformation, as it efficiently reduces aldehydes to primary alcohols without affecting other functional groups that might be present on the aromatic ring under standard conditions.[1][3][4]

The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde.[5] This is followed by a workup step, typically with a mild acid, to protonate the resulting alkoxide and yield the desired alcohol.[1][5]

Experimental Protocol: Synthesis

Materials:

  • 4-bromo-2,6-dimethoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-bromo-2,6-dimethoxybenzaldehyde in methanol.

  • Cooling: Cool the solution in an ice bath to 0-5 °C with stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.

  • Quenching: Slowly add 1 M HCl to the reaction mixture to quench the excess sodium borohydride and neutralize the solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of methanol).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-bromo-2,6-dimethoxybenzyl alcohol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Aldehyde 4-bromo-2,6-dimethoxybenzaldehyde Reduction Reduction with NaBH4 in Methanol Aldehyde->Reduction 1. Dissolve & Cool 2. Add NaBH4 Workup Acidic Workup & Extraction Reduction->Workup 1. Quench with HCl 2. Extract with DCM Crude_Product Crude Alcohol Workup->Crude_Product Dry & Concentrate Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure 4-bromo-2,6-dimethoxybenzyl alcohol Purification->Pure_Product

Caption: Workflow for the synthesis and purification of 4-bromo-2,6-dimethoxybenzyl alcohol.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[1]

Experimental Protocol: Melting Point Determination

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if necessary)

Procedure:

  • Sample Preparation: Ensure the synthesized 4-bromo-2,6-dimethoxybenzyl alcohol is a fine, dry powder. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.[3]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down to the bottom. The packed sample height should be 2-3 mm.[1]

  • Placement in the Apparatus: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by heating the sample at a fast rate (e.g., 10-20 °C/minute) to get a rough estimate of the melting range.[6]

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Place a new capillary tube with the sample in the apparatus.

    • Heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C/minute.[2][7]

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).[2]

  • Repeat: For accuracy, repeat the measurement at least two more times with fresh samples. The reported melting point should be a consistent range from these measurements.

Melting Point Determination Workflow Diagram

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Start Pure, Dry Crystalline Solid Grind Grind to Fine Powder (if needed) Start->Grind Load Load into Capillary Tube Grind->Load Pack Pack Sample to 2-3 mm Load->Pack Place Place in Apparatus Pack->Place Heat_Fast Rapid Heating (Optional) ~10-20 °C/min Place->Heat_Fast For approximate range Heat_Slow Slow Heating ~1-2 °C/min Place->Heat_Slow If approx. range is known Heat_Fast->Heat_Slow Cool down first Observe Observe & Record Start and End of Melting Heat_Slow->Observe Report Report Melting Point Range Observe->Report

Caption: Workflow for the determination of the melting point using the capillary method.

Data Presentation

The following table summarizes the key physical properties of the starting material and provides a template for recording the experimental results for the synthesized product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Physical StateExperimentally Determined Melting Point (°C)
4-bromo-2,6-dimethoxybenzaldehydeC₉H₉BrO₃245.07SolidN/A
4-bromo-2,6-dimethoxybenzyl alcoholC₉H₁₁BrO₃247.09Solid (expected)To be determined

Discussion and Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and physical characterization of 4-bromo-2,6-dimethoxybenzyl alcohol. The reduction of the corresponding aldehyde with sodium borohydride provides a reliable and high-yielding route to the desired alcohol. The subsequent determination of the melting point using the capillary method is a fundamental technique for assessing the purity of the synthesized compound. A sharp melting range is indicative of high purity, which is essential for its use in further synthetic applications, particularly in the context of drug discovery and development where the identity and purity of all intermediates must be rigorously established.

References

  • Melting point determin
  • Melting point determin
  • Experiment 20: Recrystallization and Melting Point Determination. (n.d.).
  • Experiment 1 - Melting Points. (n.d.). Northern Arizona University.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry.
  • The reduction of aldehydes and ketones. (2013, April 15). Chemguide.
  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.

Sources

Exploratory

Sourcing and Application of (4-Bromo-2,6-dimethoxyphenyl)methanol in Advanced Organic Synthesis

A Technical Whitepaper for Drug Development Professionals As a Senior Application Scientist, I frequently encounter bottlenecks in the design of targeted protein degraders (PROTACs) and molecular glues. One of the most c...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter bottlenecks in the design of targeted protein degraders (PROTACs) and molecular glues. One of the most critical challenges is sourcing and effectively utilizing highly sterically hindered, yet electronically activated, building blocks. This whitepaper provides an in-depth analysis of (4-Bromo-2,6-dimethoxyphenyl)methanol (CAS: 1823377-41-8) , detailing its physicochemical profile, global supply chain economics, and a field-proven, self-validating protocol for its application in BRD9 degrader synthesis.

Physicochemical Profiling and Structural Causality

The utility of (4-Bromo-2,6-dimethoxyphenyl)methanol stems entirely from its unique substitution pattern. The two methoxy groups at the 2- and 6-positions provide intense electron density to the aromatic ring, while simultaneously creating a severe steric shield around the benzylic alcohol.

In the context of drug design, particularly for 1 [1], this steric bulk is not a hindrance—it is a design feature. When this moiety is attached to a PROTAC linker, the 2,6-dimethoxy groups restrict the rotational degrees of freedom of the linker. This "conformational locking" reduces the entropic penalty of binding, thereby enhancing the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. Furthermore, the bromine atom at the 4-position serves as an orthogonal reactive handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name (4-Bromo-2,6-dimethoxyphenyl)methanol
CAS Number 1823377-41-8
Molecular Formula C9H11BrO3
Molecular Weight 247.08 g/mol
InChIKey DUOUGYRQMLZWNC-UHFFFAOYSA-N
Structural Class Halogenated Benzyl Alcohol

(Data corroborated via2 [2])

Supply Chain Economics: The Cost of Complexity

Because standard formylation or hydroxymethylation of 1-bromo-3,5-dimethoxybenzene yields poor regioselectivity due to the activating nature of the methoxy groups, synthesizing (4-Bromo-2,6-dimethoxyphenyl)methanol requires specialized, multi-step pathways. This complexity is directly reflected in its commercial pricing.

The compound is classified as a low-volume, high-value research intermediate. It is primarily synthesized on demand or held in micro-stock by specialized vendors.

Table 2: Global Supplier & Pricing Matrix (Research Quantities)
SupplierCatalog NumberQuantityEstimated Price (USD)Availability Notes
A0Bchem USA 51181-1G1 g$706.19Ships from US stock
Bide Pharm BD0102981350 mg~$740.00 (¥5318)High-purity (95%+)
BLD Pharm BD01029813VariableCustom QuoteGlobal shipping
Sigma-Aldrich AOBH97EBAB2DVariableContract PricingSourced via A0Bchem

(Pricing data aggregated from 3 [3] and4 [4])

Mechanistic Workflow: Integration into BRD9 PROTACs

To utilize this compound in PROTAC synthesis, the benzylic alcohol must first be converted into a superior leaving group (typically a chloride) to facilitate the attachment of the degrader's linker moiety.

PROTAC_Workflow A 1. Starting Material (4-Bromo-2,6-dimethoxyphenyl)methanol B 2. Halogenation SOCl2, DCM, 0°C to RT A->B Activation C 3. Reactive Intermediate Benzylic Chloride B->C -SO2, -HCl D 4. Linker Attachment Nucleophilic Substitution C->D +PROTAC Linker E 5. Final Assembly BRD9 PROTAC Degrader D->E Cross-Coupling at C4-Bromo

Workflow for BRD9 PROTAC synthesis using (4-Bromo-2,6-dimethoxyphenyl)methanol.

Self-Validating Experimental Protocol: Benzylic Chlorination

The following protocol details the conversion of (4-Bromo-2,6-dimethoxyphenyl)methanol to 5-bromo-2-(chloromethyl)-1,3-dimethoxybenzene, a critical step adapted from validated BRD9 degrader patent literature [1].

Step-by-Step Methodology & Causality

Step 1: Preparation & Inert Atmosphere

  • Action: Dissolve (4-bromo-2,6-dimethoxyphenyl)methanol (4.95 g, 20.03 mmol) in anhydrous dichloromethane (DCM) (50 mL) under a continuous argon sweep.

  • Causality: Anhydrous DCM is chosen because it is non-polar enough to dissolve the sterically hindered starting material but completely unreactive towards the chlorinating agent. The argon atmosphere prevents ambient moisture from prematurely hydrolyzing the thionyl chloride, which would ruin the atom economy of the reaction.

Step 2: Controlled Reagent Addition

  • Action: Cool the reaction flask to 0°C using an ice-water bath. Slowly add thionyl chloride (

    
    ) (4.76 g, 40.06 mmol, 2.0 eq) dropwise over 15 minutes.
    
  • Causality: The reaction between the alcohol and

    
     to form the intermediate chlorosulfite ester is highly exothermic. Cooling to 0°C prevents thermal runaway and suppresses the potential cleavage of the electron-rich methoxy groups by the generated HCl byproduct.
    

Step 3: Reaction Propagation (


 Mechanism) 
  • Action: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 3 hours.

  • Causality: Room temperature provides the precise thermal activation energy required for the chlorosulfite ester to collapse via an internal nucleophilic substitution (

    
    ) mechanism. This specific mechanism ensures the clean ejection of 
    
    
    
    and HCl gases, driving the equilibrium forward to yield the benzylic chloride.

Step 4: Isolation via Co-Evaporation (Self-Validating Step)

  • Action: Do not perform an aqueous workup. Instead, concentrate the reaction mixture directly under reduced pressure. Add 20 mL of anhydrous toluene and co-evaporate under vacuum. Repeat the toluene co-evaporation twice.

  • Causality: The two methoxy groups heavily stabilize the benzylic carbocation, making the resulting benzylic chloride extremely susceptible to hydrolysis back to the alcohol if exposed to water. Toluene forms an azeotrope with traces of HCl and unreacted

    
    , ensuring the final intermediate is isolated as a neutral, dry solid without the risks of an aqueous quench.
    
  • Self-Validating System: You can physically validate the completion of the reaction during Step 3 by the cessation of gas evolution (bubbling of

    
    /HCl). Analytically, the process validates itself via 
    
    
    
    NMR: the broad hydroxyl (-OH) peak will completely disappear, and the benzylic protons (
    
    
    ) will shift slightly upfield from ~4.7 ppm to ~4.6 ppm (
    
    
    ) in
    
    
    , confirming 100% conversion.

References

  • World Intellectual Property Organization. "Compounds for targeted degradation of brd9." Patent WO2021178920A1.
  • PubChemLite. "C9H11BrO3 - Explore." University of Luxembourg.
  • Neobits / A0Bchem USA. "A0Bchem Usa - 51181-1G - (4-BROMO-2 6-DIMETHOXYPHENYL)METHANOL (Each)."
  • Bide Pharm. "CAS:1094510-28-7, (4-Bromo-2-propoxyphenyl)methanol-毕得医药.
  • BLD Pharmatech Ltd. "1823377-41-8 | (4-Bromo-2,6-dimethoxyphenyl)methanol."

Sources

Foundational

synthesis of (4-Bromo-2,6-dimethoxyphenyl)methanol from 3,5-dimethoxyphenol

An In-depth Technical Guide to the Synthesis of (4-Bromo-2,6-dimethoxyphenyl)methanol Introduction (4-Bromo-2,6-dimethoxyphenyl)methanol is a polysubstituted aromatic compound with significant potential as a versatile bu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (4-Bromo-2,6-dimethoxyphenyl)methanol

Introduction

(4-Bromo-2,6-dimethoxyphenyl)methanol is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of a reactive bromine atom, a nucleophilic hydroxyl group, and two activating methoxy groups on the phenyl ring allows for a wide array of subsequent chemical modifications. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the benzyl alcohol moiety can be engaged in esterifications, etherifications, or oxidations.

This guide provides a comprehensive, field-proven methodology for the synthesis of (4-Bromo-2,6-dimethoxyphenyl)methanol. It is important to note that the specified starting material, 3,5-dimethoxyphenol, possesses a substitution pattern that does not readily convert to the 2,6-dimethoxy arrangement of the target product through standard, high-yielding synthetic transformations. Therefore, to ensure a scientifically robust and reproducible protocol suitable for drug development professionals, this guide will commence from the more logical and commercially available precursor, 2,6-dimethoxybenzaldehyde . This starting material allows for a direct and highly regioselective pathway to the desired product.

The proposed synthetic strategy involves a two-step sequence: (1) the electrophilic bromination of 2,6-dimethoxybenzaldehyde to install the bromine atom selectively at the C4 position, followed by (2) the chemoselective reduction of the aldehyde functionality to the corresponding primary alcohol.

Overall Synthetic Workflow

The synthesis is a streamlined two-step process designed for efficiency and high yield. The workflow minimizes complex purification steps and utilizes common laboratory reagents.

G cluster_0 Synthetic Pathway A 2,6-Dimethoxybenzaldehyde B 4-Bromo-2,6-dimethoxybenzaldehyde A->B Step 1: Bromination (Br₂, Acetic Acid) C (4-Bromo-2,6-dimethoxyphenyl)methanol B->C Step 2: Reduction (NaBH₄, Methanol)

Caption: High-level workflow for the synthesis of the target compound.

Step 1: Regioselective Bromination of 2,6-Dimethoxybenzaldehyde

Expertise & Rationale

The initial step focuses on the selective introduction of a bromine atom onto the 2,6-dimethoxybenzaldehyde scaffold. The substitution pattern of this starting material is key to the success of the reaction. The two methoxy groups at C2 and C6 are strong activating, ortho, para-directing groups. The aldehyde at C1 is a deactivating, meta-directing group.

The cumulative effect of these substituents creates a single, highly activated position for electrophilic aromatic substitution. Both methoxy groups strongly activate their shared para position (C4). Conversely, the positions ortho to the methoxy groups (C3 and C5) are less activated and are also meta to the deactivating aldehyde. This strong electronic bias ensures that bromination occurs with exceptional regioselectivity at the C4 position, yielding 4-bromo-2,6-dimethoxybenzaldehyde as the major product. Using a solution of bromine in acetic acid is a classic and effective method for this transformation[1][2].

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The pi system of the electron-rich benzene ring attacks the bromine molecule, which acts as the electrophile. This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The loss of a proton from the C4 position restores aromaticity and yields the final product.

G A Aromatic Ring (2,6-Dimethoxybenzaldehyde) C Sigma Complex (Resonance Stabilized Carbocation) A->C π bond attacks Brδ+ B Electrophile (Br-Br) B->C forms D Proton Loss (-H+) C->D C-H bond breaks E Product (4-Bromo-2,6-dimethoxybenzaldehyde) D->E Aromaticity restored

Caption: Mechanism of electrophilic bromination on the activated ring.

Experimental Protocol: Synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde

Safety Precaution: Bromine and acetic acid are corrosive and toxic. All operations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2,6-dimethoxybenzaldehyde (1.0 eq) in glacial acetic acid.

  • Reagent Preparation: In the addition funnel, prepare a solution of bromine (1.05 eq) in glacial acetic acid.

  • Bromination: Cool the flask containing the aldehyde solution to 0-5 °C using an ice bath. Add the bromine solution dropwise to the stirred aldehyde solution over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture slowly into a beaker containing 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral, followed by a wash with a cold solution of sodium bisulfite to remove any excess bromine, and finally with more cold water.

  • Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield 4-bromo-2,6-dimethoxybenzaldehyde as a white to off-white solid[1].

Data Summary: Reagent Table for Bromination
ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2,6-Dimethoxybenzaldehyde166.171.030.05.00 g
Bromine (Br₂)159.811.0531.51.61 mL (5.03 g)
Glacial Acetic Acid60.05--~100 mL

Step 2: Chemoselective Reduction to (4-Bromo-2,6-dimethoxyphenyl)methanol

Expertise & Rationale

The final step is the reduction of the aldehyde group in 4-bromo-2,6-dimethoxybenzaldehyde to a primary alcohol. For this transformation, a mild and selective reducing agent is required to avoid unwanted side reactions, such as the reduction of the aryl bromide.

Sodium borohydride (NaBH₄) is the ideal reagent for this purpose. It is a highly chemoselective hydride donor that readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups like esters, amides, and, importantly, aryl halides under standard protic solvent conditions (e.g., methanol or ethanol)[3][4][5]. The reaction is typically fast, high-yielding, and proceeds under mild conditions, making it a trustworthy and scalable method in drug development workflows[6].

Reaction Mechanism: Hydride Reduction of an Aldehyde

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate alkoxide-borate intermediate. Subsequent protonation of the alkoxide by the protic solvent (methanol) liberates the final alcohol product and generates borate byproducts[7].

G cluster_1 Reduction Mechanism A Aldehyde (R-CHO) C Alkoxide Intermediate (R-CH₂-O⁻) A->C 1. Hydride Attack B Hydride Source (NaBH₄) B->C provides H⁻ E Primary Alcohol (R-CH₂-OH) C->E 2. Protonation D Solvent (CH₃OH) D->E provides H⁺

Caption: Simplified mechanism for the NaBH₄ reduction of an aldehyde.

Experimental Protocol: Synthesis of (4-Bromo-2,6-dimethoxyphenyl)methanol

Safety Precaution: Sodium borohydride reacts with protic solvents to release hydrogen gas, which is flammable. The addition should be performed cautiously and in a well-ventilated area, away from ignition sources.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve or suspend 4-bromo-2,6-dimethoxybenzaldehyde (1.0 eq) in methanol.

  • Reduction: Cool the mixture to 0-5 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes. Vigorous gas evolution (H₂) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the gas evolution ceases and the pH is slightly acidic.

  • Workup: Reduce the volume of methanol using a rotary evaporator. Add water to the residue and extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by flash column chromatography on silica gel or by recrystallization to afford (4-Bromo-2,6-dimethoxyphenyl)methanol as a pure, crystalline solid.

Data Summary: Reagent Table for Reduction
ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-Bromo-2,6-dimethoxybenzaldehyde245.071.020.04.90 g
Sodium Borohydride (NaBH₄)37.831.122.00.83 g
Methanol (MeOH)32.04--~100 mL
1 M Hydrochloric Acid (HCl)36.46--As needed for quench

Conclusion

This guide details a robust and highly efficient two-step synthesis of (4-Bromo-2,6-dimethoxyphenyl)methanol starting from 2,6-dimethoxybenzaldehyde. The methodology relies on a highly regioselective electrophilic bromination followed by a chemoselective aldehyde reduction. The protocols described are built upon well-established chemical principles and utilize common, accessible reagents, ensuring reproducibility and scalability. This synthetic route provides reliable access to a valuable intermediate for applications in pharmaceutical research and advanced materials development.

References

  • Duff, J. C. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society, 547. Available at: [Link]

  • Master of Organic Chemistry. (2024). NaBH4 Reduction: Aldehyde/Ketone to Alcohol. Available at: [Link]

  • SynArchive. Duff Reaction. Available at: [Link]

  • Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Duff reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemguide. (2013). Reduction of carbonyl compounds using sodium tetrahydridoborate. Available at: [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • Organic-Synthesis.org. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2019). A theoretical study of the Duff reaction: insights into its selectivity. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Cambridge University Press. (2007). Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis. Available at: [Link]

  • Canadian Science Publishing. (1987). Bromophloroglucinols and their methyl ethers. Canadian Journal of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr3 system. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Hive. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Available at: [Link]

  • PubChem. 4-Bromo-3,5-dimethoxyphenol. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

  • Pertanika Journals. (1986). Bromination of 2,5-dimethoxybenzaldehyde. Available at: [Link]

  • PubChem. 4-Bromo-2,6-dimethoxybenzaldehyde. Available at: [Link]

  • Google Patents. (2017). Method for synthesizing 2,6-dimethoxyphenol.
  • PubChem. 1-Bromo-3,5-dimethoxybenzene. Available at: [Link]

  • Google Patents. (2014). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.

Sources

Exploratory

The Chemistry, Synthesis, and Applications of 4-Bromo-2,6-Dimethoxybenzyl Alcohol Derivatives

Executive Summary & Electronic Paradigms The 4-bromo-2,6-dimethoxybenzyl alcohol scaffold represents a highly versatile, yet chemically demanding, building block in modern organic synthesis and drug discovery. The molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Electronic Paradigms

The 4-bromo-2,6-dimethoxybenzyl alcohol scaffold represents a highly versatile, yet chemically demanding, building block in modern organic synthesis and drug discovery. The molecular architecture of this compound is defined by a profound "push-pull" electronic environment. The two ortho-methoxy groups act as powerful electron-donating groups (EDGs) via resonance, while the para-bromo substituent provides a mild inductive electron-withdrawing effect and serves as a critical synthetic handle for transition-metal-catalyzed cross-coupling reactions.

Understanding the reactivity of this scaffold requires a deep appreciation of benzylic stabilization. The electron-rich nature of the 2,6-dimethoxy aromatic ring hyper-stabilizes any developing positive charge at the benzylic position. As documented in structural studies of analogous compounds, attempts to convert 2,6-dimethoxybenzyl alcohols into standard electrophiles (like benzylic bromides) often result in spontaneous, rapid polymerization at room temperature due to the extreme leaving-group propensity driven by carbocation stabilization [1]. Consequently, working with 4-bromo-2,6-dimethoxybenzyl derivatives demands strategic synthetic routing to bypass unstable intermediates.

Quantitative Data & Derivative Landscape

The derivatives of 4-bromo-2,6-dimethoxybenzyl alcohol are primarily utilized as precursors for bioactive heterocycles, screening library compounds, and complex pharmacophores. Below is a consolidated table of key derivatives and their structural parameters.

Compound NameCAS NumberMolecular FormulaMW ( g/mol )Key Application / Reactivity Profile
4-Bromo-2,6-dimethoxybenzaldehyde 1354050-38-6C₉H₉BrO₃245.07Primary precursor; stable electrophile for reductive amination and heterocycle synthesis [2].
4-Bromo-2,6-dimethoxybenzyl alcohol N/A (Scaffold)C₉H₁₁BrO₃247.09Core intermediate; exhibits high photosolvolysis reactivity [3].
4-(4-Bromo-2,6-dimethoxybenzyl)morpholine 2815694-69-8C₁₃H₁₈BrNO₃316.19Bioactive screening library compound; synthesized via reductive amination [4].
N-(4-Bromo-2,6-dimethoxybenzyl)-N-ethylethanamine 2809954-38-7C₁₃H₂₀BrNO₂302.21Pharmacophore development; tertiary amine derivative [5].

Strategic Synthetic Workflows

To successfully functionalize the 4-bromo-2,6-dimethoxybenzyl system, one must carefully select reagents that respect the sensitivity of the benzylic position and the aryl bromide bond.

Protocol 1: Chemoselective Reduction to 4-Bromo-2,6-dimethoxybenzyl alcohol

Causality & Logic: Direct bromination of 2,6-dimethoxybenzyl alcohol is prone to over-reaction and Friedel-Crafts-type polymerization. Therefore, the optimal route is to start from the commercially available and reduce it. Sodium borohydride (NaBH₄) is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂) to strictly avoid reductive debromination of the aryl bromide.

Step-by-Step Methodology:

  • Initiation: Dissolve 4-bromo-2,6-dimethoxybenzaldehyde (1.0 equiv, 10 mmol) in anhydrous ethanol (30 mL) in a round-bottom flask. Cool the mixture to 0 °C using an ice bath to control the exothermic hydride transfer.

  • Reduction: Add NaBH₄ (1.2 equiv, 12 mmol) portion-wise over 15 minutes. The mild nature of NaBH₄ ensures selective reduction of the carbonyl group without disturbing the aryl halide.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3); the aldehyde spot will disappear, replaced by a more polar alcohol spot.

  • Quenching (Self-Validation): Carefully add saturated aqueous NH₄Cl (15 mL) dropwise. Why NH₄Cl? It safely destroys unreacted hydride by providing a mild proton source, preventing the highly alkaline conditions that could lead to side reactions or emulsion formation during extraction.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure alcohol.

Protocol 2: Reductive Amination (Bypassing the Unstable Halide)

Causality & Logic: If the goal is to synthesize benzylic amines (e.g., morpholine or piperazine derivatives), one might traditionally convert the alcohol to a bromide and perform an Sₙ2 substitution. However, 2,6-dimethoxybenzyl bromides decompose into dark purple polymeric materials within hours at room temperature [1]. We bypass this unstable intermediate entirely by utilizing a direct reductive amination from the aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Combine 4-bromo-2,6-dimethoxybenzaldehyde (1.0 equiv) and morpholine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 equiv) to catalyze the formation of the intermediate iminium ion.

  • Selective Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in one portion. Why NaBH(OAc)₃? The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. It is too weak to reduce the starting aldehyde at a significant rate but perfectly tuned to reduce the more electrophilic iminium ion, preventing the premature formation of the benzylic alcohol.

  • Maturation: Stir the reaction at room temperature for 12 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and break down boron complexes. Extract with dichloromethane (DCM), dry over Na₂SO₄, and purify via flash column chromatography to isolate 4-(4-bromo-2,6-dimethoxybenzyl)morpholine.

Pathway A 4-Bromo-2,6-dimethoxybenzaldehyde B 4-Bromo-2,6-dimethoxybenzyl alcohol A->B NaBH4 Reduction E Amine Derivatives (e.g., Morpholine) A->E Reductive Amination NaBH(OAc)3 C Benzylic Bromide (Unstable) B->C PBr3 (Avoid) D Polymerization C->D Room Temp Decomposition

Fig 1: Chemoselective pathways bypassing unstable benzylic halide intermediates.

Photochemical Reactivity and Solvolysis

Beyond traditional ground-state synthesis, the 2,6-dimethoxybenzyl alcohol system exhibits fascinating photochemical properties. Research into the photosolvolysis of methoxy-substituted benzyl alcohols reveals that the primary photochemical event is photodehydroxylation.

Upon UV irradiation, the benzylic carbon-oxygen bond cleaves heterolytically from the singlet excited state to generate a benzylic cation. Because of the dual ortho-methoxy groups, 2,6-dimethoxybenzyl derivatives are exceptionally reactive. The quantum yield of methanolysis for the parent 2,6-dimethoxybenzyl alcohol reaches up to 0.31, making it one of the most reactive compounds in its class [3]. This property is highly relevant for researchers developing photolabile protecting groups (PPGs) or photo-triggered drug release systems.

Mechanism N1 2,6-Dimethoxybenzyl Alcohol N2 Photosolvolysis (hv) N1->N2 N3 Benzylic Carbocation N2->N3 -OH loss N4 Resonance Stabilization (ortho-Methoxy Groups) N3->N4 Electron Donation N5 Nucleophilic Trapping N3->N5 +MeOH / H2O

Fig 2: Photochemical generation and resonance stabilization of the benzylic carbocation.

Applications in Drug Discovery

The true value of the 4-bromo-2,6-dimethoxybenzyl scaffold lies in its modularity. The para-bromo substituent is orthogonal to the benzylic reactivity, meaning it can be preserved during benzylic modifications and later utilized for carbon-carbon bond formation.

Through Palladium-catalyzed Suzuki-Miyaura cross-coupling, the bromo-arene can be reacted with various arylboronic acids to generate highly substituted biphenyls. These architectures are frequently found in antibacterial agents, novel pyrazole derivatives, and complex natural product syntheses (such as anthracene derivatives) where the electron-rich dimethoxy ring is required for target-site binding affinity [2].

References

  • 2,6-Dimethoxybenzyl Bromide. MDPI (Molbank). Available at:[Link]

  • Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at:[Link]

Foundational

An In-depth Technical Guide to the Acidity and pKa of (4-Bromo-2,6-dimethoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the acidity and pKa of (4-Bromo-2,6-dimethoxyphe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the acidity and pKa of (4-Bromo-2,6-dimethoxyphenyl)methanol. The pKa of a molecule is a critical parameter in drug discovery and development, influencing its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic properties.[1] Given the absence of widely published experimental pKa values for this specific compound, this document will focus on the theoretical principles governing its acidity, computational prediction methods, and detailed experimental protocols for its empirical determination.

Theoretical Framework: Understanding the Acidity of (4-Bromo-2,6-dimethoxyphenyl)methanol

The acidity of the hydroxyl group in (4-Bromo-2,6-dimethoxyphenyl)methanol is dictated by the electronic environment of the aromatic ring, which is influenced by the bromo and dimethoxy substituents. The interplay of inductive and resonance effects of these groups determines the stability of the corresponding conjugate base, the (4-bromo-2,6-dimethoxyphenyl)methoxide anion.

Substituent Effects on Acidity

The acidity of benzyl alcohols is influenced by substituents on the aromatic ring.[2][3] Electron-withdrawing groups generally increase acidity by stabilizing the negative charge of the conjugate base, while electron-donating groups decrease acidity.[4][5][6]

  • Bromine (Br): The bromo substituent at the para position is an electron-withdrawing group through its inductive effect, which tends to increase the acidity of the benzylic proton. However, it is also a weak deactivator in electrophilic aromatic substitution due to its resonance effect, where its lone pairs can donate electron density to the ring. In the case of acidity, the inductive effect is generally more dominant for halogens.

  • Methoxy (OCH₃): The two methoxy groups at the ortho positions are strong electron-donating groups through resonance, which significantly increases the electron density on the aromatic ring. This effect destabilizes the negative charge of the conjugate base, thereby decreasing the acidity of the benzylic alcohol. The methoxy groups also exert a minor electron-withdrawing inductive effect due to the electronegativity of the oxygen atom.

The overall acidity of (4-Bromo-2,6-dimethoxyphenyl)methanol will be a balance of these competing effects. The strong electron-donating resonance from the two methoxy groups is expected to have a more pronounced effect than the electron-withdrawing inductive effect of the single bromine atom, likely rendering the compound less acidic than unsubstituted benzyl alcohol (pKa ≈ 15.4).[7]

The benzylic position's reactivity is stabilized by resonance with the benzene ring, which is a key factor in its chemical behavior.[8] The stability of the resulting anion after deprotonation is crucial in determining the pKa.

Computational pKa Prediction

In the absence of experimental data, computational methods provide a reliable estimate of a molecule's pKa.[9] Several software packages and online tools are available for this purpose, each employing different algorithms and databases.[10][11][12]

Prediction Method/Software Predicted pKa Key Features of the Method
ACD/Labs pKa DB User-dependent calculationUtilizes a large database of experimental pKa values to predict the pKa of new compounds based on structural similarity.[10]
MoKa User-dependent calculationEmploys an algorithm based on descriptors derived from GRID molecular interaction fields, trained on a diverse set of over 25,000 pKa values.[11]
Schrödinger's Macro-pKa User-dependent calculationCombines physics-based DFT calculations with empirical corrections to predict macroscopic pKa values.[12]
pKalculator User-dependent calculationA quantum chemical-based workflow for the automatic computation of C-H pKa values, which can be adapted for O-H pKa.[13]

To obtain a predicted pKa for (4-Bromo-2,6-dimethoxyphenyl)methanol, a researcher would typically input the structure of the molecule (e.g., as a SMILES string) into one of these programs. The software would then calculate the pKa of the hydroxyl group based on its internal algorithms and databases.

Experimental Determination of pKa

The empirical determination of the pKa of (4-Bromo-2,6-dimethoxyphenyl)methanol can be achieved through various analytical techniques. The choice of method often depends on the compound's properties, such as its solubility and chromophore presence.

Spectrophotometric Titration

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Protocol for Spectrophotometric pKa Determination:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.[14]

  • Stock Solution Preparation: Prepare a stock solution of (4-Bromo-2,6-dimethoxyphenyl)methanol in a suitable organic solvent (e.g., methanol or DMSO) to ensure solubility.

  • Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to a final concentration that gives a measurable absorbance.

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum of each sample at a constant temperature.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH of the buffer solutions. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.

Caption: Workflow for Spectrophotometric pKa Determination.

Potentiometric Titration

Potentiometric titration is a classic and widely used method for pKa determination that does not require the analyte to have a chromophore.[15]

Protocol for Potentiometric pKa Determination:

  • Sample Preparation: Dissolve a precisely weighed amount of (4-Bromo-2,6-dimethoxyphenyl)methanol in a suitable solvent system, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.[16][17]

  • Titration Setup: Use a calibrated pH electrode and an automated titrator.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) of known concentration. Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

Potentiometric_pKa_Workflow cluster_setup Experimental Setup cluster_titration Titration Process cluster_data_analysis Data Analysis A Dissolve Analyte in Solvent D Add Titrant in Increments A->D B Calibrate pH Electrode E Record pH after Each Addition B->E C Prepare Standardized Titrant C->D D->E Iterate F Plot pH vs. Titrant Volume E->F G Identify Half-Equivalence Point F->G H pKa = pH at Half-Equivalence G->H

Caption: Workflow for Potentiometric pKa Determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shift changes of specific protons as a function of pH.[15][17] The chemical shift of protons near the site of ionization will be sensitive to the protonation state of the molecule.

Conclusion

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • ChemRxiv. (2023). pKalculator: A pKa predictor for C-H bonds. Retrieved from [Link]

  • Taft, R. W., et al. (2005). Substituent Effects on the Gas Phase Acidity of Phenylacetylenes and Benzyl Alcohols. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Taft, R. W., et al. (2003). Substituent Effects on the Acidity of Weak Acids. 3. Phenols and Benzyl Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Schaefer, T., & Chum, K. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry. Retrieved from [Link]

  • StudySmarter. (n.d.). Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Retrieved from [Link]

  • Figshare. (2003). Substituent Effects on the Acidity of Weak Acids. 3. Phenols and Benzyl Alcohols. Retrieved from [Link]

  • PubMed. (2003). Substituent effects on the acidity of weak acids. 3. Phenols and benzyl alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • MDPI. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8683. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]

  • University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

  • SciSpace. (2018). Determination of ionization constants (PKA) of β-hydroxy-β-arylalkanoic acids using high-pressure liquid chromatography. Arhiv za farmaciju, 68(3), 169-181. Retrieved from [Link]

  • PubChemLite. (n.d.). (4-bromo-2,6-dimethoxyphenyl)methanol (C9H11BrO3). Retrieved from [Link]

  • Journal of Physical Organic Chemistry. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry, 32(6), e3940. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). (4-Bromo-2,6-dimethylphenyl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN104098449B - A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
  • PubChem. (n.d.). 4-Bromo-2,6-dimethoxyphenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • designer-drug.com. (n.d.). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Oxidation of (4-Bromo-2,6-dimethoxyphenyl)methanol to 4-Bromo-2,6-dimethoxybenzaldehyde

Executive Summary & Strategic Context The compound 4-bromo-2,6-dimethoxybenzaldehyde is a high-value synthetic intermediate extensively utilized in modern drug discovery. It serves as a critical building block in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The compound 4-bromo-2,6-dimethoxybenzaldehyde is a high-value synthetic intermediate extensively utilized in modern drug discovery. It serves as a critical building block in the synthesis of proteolysis targeting chimeras (PROTACs)—specifically for targeting the BRD9 and BRD7 bromodomains[1, 2]—as well as in the development of potent PD-1/PD-L1 inhibitors [3].

The transformation of its precursor, (4-bromo-2,6-dimethoxyphenyl)methanol, into the corresponding aldehyde presents unique stereoelectronic challenges. The substrate features a highly electron-rich aromatic core (due to the two methoxy groups) combined with significant steric hindrance at the benzylic position. This application note details two validated, field-proven protocols—Dess-Martin Periodinane (DMP) Oxidation and Manganese Dioxide (MnO₂) Oxidation —specifically selected to maximize yield while completely suppressing over-oxidation and electrophilic aromatic degradation.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, selecting an oxidation protocol requires moving beyond generic conditions to address the specific molecular architecture of the substrate.

The Stereoelectronic Challenge
  • Steric Hindrance: The benzylic alcohol is flanked by two bulky ortho-methoxy groups. This steric crowding severely impedes oxidations that rely on bulky transition states or require unhindered access to the benzylic carbon.

  • Electronic Vulnerability: Despite the deactivating para-bromo substituent, the synergistic electron-donating effect of the 2,6-dimethoxy groups renders the meta-positions highly nucleophilic.

  • Risk of Ring Halogenation: Standard, cost-effective industrial oxidations like the Anelli protocol (TEMPO/NaOCl) [4] rely on sodium hypochlorite. Exposing this specific electron-rich substrate to hypochlorite generates a severe risk of electrophilic aromatic substitution (EAS), leading to unwanted chlorination at the meta-positions.

  • Risk of Over-Oxidation: In the presence of water and strong oxidants, the generated aldehyde can rapidly hydrate to a gem-diol, which subsequently over-oxidizes to 4-bromo-2,6-dimethoxybenzoic acid.

Causality Behind Method Selection

To bypass these risks, we employ DMP and MnO₂ :

  • Dess-Martin Periodinane (DMP): Operates under strictly anhydrous conditions, completely eliminating the gem-diol pathway and preventing over-oxidation. The hypervalent iodine mechanism proceeds via an intramolecular proton transfer within a cyclic transition state, which is remarkably tolerant of the ortho-steric bulk.

  • Activated MnO₂: This heterogeneous catalyst operates via a single-electron transfer (SET) radical mechanism on the solid surface. It is highly specific to allylic and benzylic alcohols, naturally arresting at the aldehyde stage without the risk of halogenating the aromatic ring.

G Substrate Substrate: (4-Bromo-2,6-dimethoxyphenyl)methanol Sterics Steric Hindrance (ortho-OMe groups) Substrate->Sterics Electronics Electron-Rich Ring (Risk of EAS) Substrate->Electronics OverOx Benzylic Position (Risk of Over-oxidation) Substrate->OverOx DMP Method A: DMP (Fast, Mild, Homogeneous) Sterics->DMP AvoidNaOCl Avoid NaOCl/Bleach (Prevents Chlorination) Electronics->AvoidNaOCl AvoidWater Anhydrous Conditions (Prevents Acid Formation) OverOx->AvoidWater MnO2 Method B: MnO2 (Scalable, Heterogeneous) AvoidNaOCl->MnO2 AvoidWater->DMP AvoidWater->MnO2

Fig 1. Mechanistic logic tree for selecting oxidation conditions based on substrate stereoelectronics.

Data Presentation: Method Comparison & Analytics

Table 1: Comparative Analysis of Oxidation Strategies
ParameterDess-Martin Periodinane (DMP)Activated Manganese Dioxide (MnO₂)TEMPO / NaOCl (Anelli)
Reaction Phase HomogeneousHeterogeneous (Surface)Biphasic
Reaction Time 1 – 2 hours12 – 48 hours< 1 hour
Over-oxidation Risk None (Anhydrous environment)None (Mild SET mechanism)High (if pH is not strictly controlled)
Ring Halogenation None None High Risk (EAS on electron-rich ring)
Scalability Moderate (Reagent cost & atom economy)Excellent (Simple filtration workup)Poor for this specific substrate
Typical Yield 85 – 95%75 – 90%Complex mixture
Expected Analytical Data for the Product

Verification of the successful oxidation to 4-bromo-2,6-dimethoxybenzaldehyde (C₉H₉BrO₃, MW: 245.07 g/mol ) can be confirmed via ¹H NMR:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.42 (s, 1H, CH O), 6.78 (s, 2H, Ar-H ), 3.89 (s, 6H, 2 × OCH ₃).

  • Diagnostic check: The disappearance of the benzylic CH₂ doublet/singlet (~4.7 ppm) and the appearance of the highly deshielded aldehyde singlet (>10 ppm) confirms the transformation.

Experimental Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

Ideal for discovery-scale synthesis (1 – 10 mmol) requiring rapid reaction times and high purity.

Materials:

  • (4-Bromo-2,6-dimethoxyphenyl)methanol (1.0 eq)

  • Dess-Martin Periodinane (1.2 – 1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂, 0.1 M)

  • Saturated aqueous Na₂S₂O₃ and NaHCO₃

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with the benzylic alcohol and anhydrous CH₂Cl₂ under an inert argon or nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Reagent Addition: Add the DMP powder portionwise over 5 minutes. Scientific Insight: DMP is moisture-sensitive and its activation can be mildly exothermic. Portionwise addition at 0 °C controls the reaction kinetics and minimizes the formation of iodoxybenzoic acid (IBX) byproducts.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 to 2 hours. Monitor the complete consumption of the starting material via TLC (Eluent: 3:1 Hexanes/EtOAc, UV active).

  • Quenching (Critical Step): Add a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (approx. 10 mL per mmol of substrate). Stir vigorously for 30 minutes until the organic layer transitions from cloudy to clear. Scientific Insight: Na₂S₂O₃ reduces unreacted hypervalent iodine species to water-soluble iodinanes, while NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the newly formed aldehyde.

  • Isolation: Transfer to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often >95% pure. If necessary, purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Workflow Step1 Dissolve Alcohol in dry CH2Cl2 (0 °C) Step2 Add DMP (1.2-1.5 eq) Warm to RT Step1->Step2 Step3 Monitor by TLC (Typically 1-2 h) Step2->Step3 Step4 Quench with Sat. Na2S2O3 / NaHCO3 Step3->Step4 Step5 Extract (CH2Cl2) & Wash (Brine) Step4->Step5 Step6 Dry & Concentrate (Yield >90%) Step5->Step6

Fig 2. Step-by-step experimental workflow for the Dess-Martin Periodinane (DMP) oxidation.

Protocol B: Activated Manganese Dioxide (MnO₂) Oxidation

Ideal for scale-up operations (>10 mmol) where chromatography must be avoided and atom-economy of the workup is prioritized.

Materials:

  • (4-Bromo-2,6-dimethoxyphenyl)methanol (1.0 eq)

  • Activated Manganese(IV) Oxide (MnO₂, 10 – 15 eq by weight)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) (0.2 M)

  • Celite® 545

Step-by-Step Methodology:

  • Setup: Dissolve the benzylic alcohol in the chosen solvent (CH₂Cl₂ or EtOAc) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add the activated MnO₂ powder in one portion. Scientific Insight: Because this oxidation occurs entirely on the solid surface of the MnO₂ lattice, and the substrate is sterically hindered by the 2,6-dimethoxy groups, a massive weight excess (10-15x) is required to provide sufficient surface area for acceptable reaction kinetics.

  • Reaction: Stir the black suspension vigorously at room temperature for 12 to 24 hours. If the reaction is sluggish (determined by LC-MS or TLC), attach a reflux condenser and heat to 40-60 °C depending on the solvent.

  • Filtration: Once complete, filter the heterogeneous mixture through a tightly packed pad of Celite to remove the manganese salts.

  • Washing: Wash the Celite pad thoroughly with hot EtOAc (3 × 20 mL) to ensure complete desorption of the product from the metal oxide surface.

  • Isolation: Concentrate the combined filtrates under reduced pressure. The resulting solid is typically analytically pure 4-bromo-2,6-dimethoxybenzaldehyde, requiring no further purification.

References

  • Brien, G. L., et al. "Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma." eLife, 2018.[Link]

  • Zoppi, V., et al. "Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7." Journal of Medicinal Chemistry, 2019.[Link]

  • Anelli, P. L., et al. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." The Journal of Organic Chemistry, 1987.[Link]

Application

Application Notes and Protocols for Suzuki Coupling of (4-Bromo-2,6-dimethoxyphenyl)methanol

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with remarkable efficiency and a broad tolerance for various fun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with remarkable efficiency and a broad tolerance for various functional groups.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide or pseudohalide has become indispensable in academic research and the pharmaceutical and fine chemical industries for constructing complex molecular architectures.[3]

This guide provides an in-depth analysis of the Suzuki coupling reaction as applied to (4-Bromo-2,6-dimethoxyphenyl)methanol. This substrate presents a unique combination of features: a sterically hindered aryl bromide and a benzylic alcohol. The presence of two ortho-methoxy groups increases steric hindrance around the reaction center, while the hydroxymethyl group introduces a potentially reactive site that demands careful consideration of reaction conditions to ensure chemoselectivity. We will explore the critical parameters of the reaction, offer optimized protocols, and discuss the underlying mechanistic principles to empower researchers in achieving successful and reproducible outcomes.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational optimization. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step of the reaction.[4] The reactivity order for halides is typically I > Br > OTf >> Cl.[4]

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron compound.[1]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium complex, regenerating the catalytically active Pd(0) species and completing the cycle.[4]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR Transmetalation BoronicAcid R-B(OH)₂ PdII_ArX->BoronicAcid + Base Base (e.g., K₂CO₃) PdII_ArX->Base + PdII_ArR->Pd0 Reductive Elimination Product Ar-R (Coupled Product) PdII_ArR->Product + Pd(0)L₂ ArX Ar-X ((4-Bromo-2,6-dimethoxyphenyl)methanol) ArX->Pd0 + caption Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Optimizing Reaction Conditions for (4-Bromo-2,6-dimethoxyphenyl)methanol

The successful Suzuki coupling of (4-Bromo-2,6-dimethoxyphenyl)methanol hinges on the judicious selection of several key parameters. The steric hindrance from the ortho-methoxy groups necessitates a robust catalytic system, while the presence of the benzylic alcohol requires conditions that do not lead to side reactions such as oxidation or etherification.

Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is critical. For sterically hindered aryl bromides, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[5][6]

  • Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. While Pd(PPh₃)₄ can sometimes be used directly, combinations of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand are more common and often more active.[7]

  • Phosphine Ligands: For sterically demanding substrates, Buchwald ligands such as SPhos and XPhos have demonstrated exceptional activity.[6] Simpler, bulky, and electron-rich phosphines like P(t-Bu)₃ and PCy₃ are also highly effective.[7] The use of N-heterocyclic carbene (NHC) ligands can also be beneficial for challenging couplings.[7]

The Crucial Role of the Base

The base plays a multifaceted role, primarily in activating the boronic acid for transmetalation.[1] The choice of base can significantly influence reaction rates and yields.

  • Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most commonly used bases in Suzuki couplings.[1] For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.

  • Hydroxides: While strong bases like NaOH and KOH can be effective, they may promote side reactions with sensitive functional groups.[8]

  • Base Strength and Solubility: The effectiveness of a base is also tied to its solubility in the reaction medium. The presence of water in the solvent system can aid in the dissolution of inorganic bases.[8]

Solvent Systems

The solvent influences the solubility of reactants, the activity of the catalyst, and the rate of the reaction.[8]

  • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used.[9]

  • Aqueous Mixtures: Often, a mixture of an organic solvent with water is employed. Water can help dissolve the inorganic base and facilitate the transmetalation step.[8] A common ratio is 4:1 or 5:1 organic solvent to water.[10]

  • Polar Aprotic Solvents: In some cases, solvents like dimethylformamide (DMF) can be beneficial, particularly for less reactive substrates.[4]

Summary of Recommended Conditions

The following table provides a starting point for the optimization of the Suzuki coupling of (4-Bromo-2,6-dimethoxyphenyl)methanol.

ParameterRecommended Reagents/ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Readily available and effective in combination with phosphine ligands.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands are effective for sterically hindered substrates.[6][7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Stronger, non-hydroxide bases are generally preferred to avoid side reactions.[1]
Solvent Toluene/H₂O, 1,4-Dioxane/H₂O, THF/H₂O (typically 4:1 to 5:1 v/v)Aqueous mixtures aid in base dissolution and promote the reaction.[8][10]
Temperature 80-110 °CElevated temperatures are often necessary to overcome the activation energy for sterically hindered substrates.[10]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[8]

Detailed Experimental Protocols

The following protocols are generalized and may require optimization for specific boronic acid coupling partners.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is recommended as a robust starting point for a variety of aryl and heteroaryl boronic acids.

Materials:

  • (4-Bromo-2,6-dimethoxyphenyl)methanol

  • Arylboronic acid

  • Pd(OAc)₂

  • SPhos

  • K₃PO₄

  • Toluene

  • Deionized Water

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add (4-Bromo-2,6-dimethoxyphenyl)methanol (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add degassed toluene and water (e.g., a 4:1 mixture, 5 mL total volume).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

  • (4-Bromo-2,6-dimethoxyphenyl)methanol

  • Arylboronic acid

  • Pd(PPh₃)₄

  • K₂CO₃

  • 1,4-Dioxane

  • Deionized Water

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add (4-Bromo-2,6-dimethoxyphenyl)methanol (0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).

  • Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture, 2.5 mL total volume).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120 °C for 10-30 minutes.

  • Cool the vial to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Caption: Figure 2. General Experimental Workflow for Suzuki Coupling.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand (e.g., a Buchwald ligand), or a stronger base (e.g., Cs₂CO₃). Ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Dehalogenation: The formation of 2,6-dimethoxybenzyl alcohol as a byproduct indicates dehalogenation. This can sometimes be suppressed by using a different solvent or base.

  • Homocoupling of Boronic Acid: The formation of a biaryl product derived from the boronic acid can occur, especially in the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere can minimize this side reaction.

  • Chemoselectivity: The benzylic alcohol in (4-Bromo-2,6-dimethoxyphenyl)methanol is generally stable under typical Suzuki coupling conditions. However, with very strong bases or prolonged reaction times at high temperatures, side reactions could potentially occur. If issues arise, consider using milder bases like K₂CO₃ or KF.

Conclusion

The Suzuki-Miyaura cross-coupling of (4-Bromo-2,6-dimethoxyphenyl)methanol is a powerful method for the synthesis of complex biaryl structures containing a useful benzylic alcohol functionality. Success in this transformation is highly dependent on the careful selection of the catalyst, ligand, base, and solvent to overcome the steric hindrance of the substrate while maintaining chemoselectivity. The protocols and guidelines presented here, grounded in established principles of organometallic chemistry, provide a solid foundation for researchers to develop and optimize this important reaction for their specific synthetic targets.

References

  • Oldridge, D. A., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]

  • Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research. [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst. [Link]

  • Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]

  • Baxendale Group. (2006, April 4). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]

  • So, C. M., & Zhou, Z. (n.d.).
  • Royal Society of Chemistry. (2020, December 10). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [Link]

Sources

Method

Application Notes and Protocols: Synthesis of 4-Bromo-2,6-dimethoxybenzyl Bromide

Abstract This document provides a comprehensive guide for the synthesis of 4-bromo-2,6-dimethoxybenzyl bromide from 4-bromo-2,6-dimethoxybenzyl alcohol. This conversion is a critical step in the synthesis of various mole...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-bromo-2,6-dimethoxybenzyl bromide from 4-bromo-2,6-dimethoxybenzyl alcohol. This conversion is a critical step in the synthesis of various molecules in medicinal chemistry and materials science. This guide details two robust protocols: the Appel reaction and the use of phosphorus tribromide. It includes in-depth mechanistic discussions, step-by-step experimental procedures, safety protocols, and data interpretation, tailored for researchers, scientists, and drug development professionals.

Introduction

The transformation of benzylic alcohols to their corresponding bromides is a fundamental and frequently employed reaction in organic synthesis. The resulting benzyl bromides are versatile intermediates, readily participating in nucleophilic substitution reactions to form a variety of carbon-carbon and carbon-heteroatom bonds. The specific target of this guide, 4-bromo-2,6-dimethoxybenzyl bromide, is a valuable building block due to the unique electronic properties imparted by its substituents. The electron-donating methoxy groups at the ortho positions enhance the reactivity of the benzylic position, while the bromo substituent offers a site for further functionalization, such as cross-coupling reactions.

Mechanistic Considerations: The Role of Methoxy Groups

The presence of two methoxy groups at the 2 and 6 positions of the benzyl alcohol significantly influences the reaction mechanism. These electron-donating groups play a crucial role in stabilizing the transition state and any potential carbocation intermediate through resonance.[1][2] This stabilization facilitates the departure of the hydroxyl group (after its conversion to a better leaving group), promoting a more facile conversion to the benzyl bromide compared to unsubstituted or deactivated benzyl alcohols.[3][4] The resonance stabilization disperses the developing positive charge onto the aromatic ring and the oxygen atoms of the methoxy groups, lowering the activation energy of the reaction.[5]

Two primary mechanistic pathways are generally considered for this type of transformation: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). Given the primary nature of the benzylic alcohol and the reaction conditions often employed, an SN2 mechanism is typically favored.[6][7] However, the significant stabilization of the benzylic carbocation by the two methoxy groups may introduce some SN1 character to the reaction.

Recommended Synthetic Protocols

Two highly effective and widely used methods for the conversion of 4-bromo-2,6-dimethoxybenzyl alcohol to 4-bromo-2,6-dimethoxybenzyl bromide are presented below. The choice of method may depend on the availability of reagents, desired reaction scale, and sensitivity of other functional groups in the starting material.

Protocol 1: The Appel Reaction

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides using triphenylphosphine (PPh3) and a halogen source, in this case, carbon tetrabromide (CBr4).[8][9][10] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[11]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
4-Bromo-2,6-dimethoxybenzyl alcohol≥97%Commercially available
Triphenylphosphine (PPh3)99%Commercially available
Carbon tetrabromide (CBr4)99%Commercially availableCaution: Toxic and harmful to the environment.
Dichloromethane (DCM)AnhydrousCommercially available
Saturated aqueous sodium bicarbonateReagent grade
Brine (saturated aqueous NaCl)Reagent grade
Anhydrous magnesium sulfate (MgSO4)Reagent grade
Silica gel60 Å, 230-400 meshCommercially availableFor column chromatography
HexanesACS gradeCommercially availableFor column chromatography
Ethyl acetateACS gradeCommercially availableFor column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromo-2,6-dimethoxybenzyl alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.1 eq) to the solution and stir until it dissolves.

  • In a separate flask, dissolve carbon tetrabromide (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the CBr4 solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4-bromo-2,6-dimethoxybenzyl bromide.[12]

Protocol 2: Using Phosphorus Tribromide (PBr3)

Phosphorus tribromide is a classic and effective reagent for converting primary and secondary alcohols to their corresponding bromides.[6][7][13] The reaction typically proceeds via an S_N2 mechanism, which would lead to inversion of stereochemistry if a chiral center were present at the benzylic position.[6]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
4-Bromo-2,6-dimethoxybenzyl alcohol≥97%Commercially available
Phosphorus tribromide (PBr3)≥98%Commercially availableCaution: Corrosive and reacts violently with water.
Diethyl ether or Dichloromethane (DCM)AnhydrousCommercially available
Saturated aqueous sodium bicarbonateReagent grade
Brine (saturated aqueous NaCl)Reagent grade
Anhydrous magnesium sulfate (MgSO4)Reagent grade
Silica gel60 Å, 230-400 meshCommercially availableFor column chromatography
HexanesACS gradeCommercially availableFor column chromatography
Ethyl acetateACS gradeCommercially availableFor column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromo-2,6-dimethoxybenzyl alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous diethyl ether or DCM (approximately 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution. Caution: The addition can be exothermic.[14]

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate. Caution: Unreacted PBr3 will react violently with water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 4-bromo-2,6-dimethoxybenzyl bromide.[15]

Workflow and Data Summary

Experimental Workflow

The general workflow for both protocols can be visualized as follows:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Alcohol in Anhydrous Solvent B Cool to 0 °C A->B C Add Reagents (PPh3/CBr4 or PBr3) B->C D Stir at 0 °C to RT C->D E Monitor by TLC D->E F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Caption: General experimental workflow for the synthesis of 4-bromo-2,6-dimethoxybenzyl bromide.

Data Presentation
ParameterProtocol 1: Appel ReactionProtocol 2: PBr3
Key Reagents PPh3, CBr4PBr3
Solvent Anhydrous DCMAnhydrous Diethyl Ether or DCM
Reaction Temperature 0 °C to Room Temperature0 °C
Reaction Time 2-4 hours1-2 hours
Work-up Aqueous NaHCO3 washCareful quench with ice/NaHCO3
Byproducts Triphenylphosphine oxide, BromoformPhosphorous acid
Typical Yield HighHigh
Advantages Mild reaction conditions.Readily available and inexpensive reagent.
Disadvantages Removal of triphenylphosphine oxide can be challenging. CBr4 is toxic.PBr3 is corrosive and water-sensitive. Reaction can be exothermic.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Anhydrous Solvents: The use of anhydrous solvents is critical in both protocols to prevent unwanted side reactions. In the Appel reaction, water can react with the phosphonium intermediate, reducing the yield. In the PBr3 protocol, water reacts violently with phosphorus tribromide to produce hydrobromic acid, which can lead to undesired byproducts and poses a safety hazard.[14]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon prevents the oxidation of triphenylphosphine in the Appel reaction and protects the moisture-sensitive PBr3 from degradation.

  • Controlled Reagent Addition at Low Temperature: The dropwise addition of reagents at 0 °C is crucial for controlling the reaction rate and dissipating any heat generated, especially in the exothermic reaction with PBr3.[14] This helps to minimize the formation of side products.

  • Aqueous Work-up: The aqueous work-up with a mild base like sodium bicarbonate is essential to neutralize any acidic byproducts, such as hydrobromic acid that may form, and to remove water-soluble impurities.[16]

  • Purification by Column Chromatography: While the reactions are generally clean, column chromatography is often necessary to remove the triphenylphosphine oxide byproduct in the Appel reaction or any unreacted starting material and minor impurities in both protocols, ensuring a high purity of the final product.[12]

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.[17][18]

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Avoid inhalation, ingestion, and skin contact with all chemicals.[17]

Reagent-Specific Hazards:

  • Carbon Tetrabromide (CBr4): Toxic and an environmental hazard. Handle with care and dispose of waste according to institutional guidelines.

  • Phosphorus Tribromide (PBr3): Highly corrosive and reacts violently with water. It should be handled with extreme caution in a dry environment. In case of spills, do not use water for cleanup.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Flammable Solvents: Diethyl ether and hexanes are highly flammable. Keep away from ignition sources.[19]

Waste Disposal:

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated.

References

  • Pittelkow, M. (n.d.). Substituent effects on the stability of extended benzylic carbocations.
  • Lee, J. C., & Hwang, E. Y. (n.d.). An Efficient and Fast Method for the Preparation of Benzylic Bromides.
  • Triphenylphosphine Dibromide. (n.d.). ResearchGate.
  • Allylic and Benzylic Reactivity. (n.d.). Organic Chemistry Tutor.
  • Pittelkow, M., & Rauk, A. (n.d.). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry.
  • Appel reaction. (n.d.). Wikipedia.
  • Among Benzyl carbocation (Ph-CH2+) and Methyl methoxy carbocation (CH3-O-CH2+), why is the latter more stable?. (2021, April 17). Chemistry Stack Exchange.
  • Conversion of Benzyl chloride to Benzyl bromide. (2026, February 27). Filo.
  • Conversion of Alcohols into Alkyl Bromides using Polymer-supported Triphenylphosphine Dibromide and Polymer-supported Triphenylp. (n.d.). ElectronicsAndBooks.
  • Convert benzyl bromide to benzyl alcohol. (2025, November 23). Filo.
  • Appel Reaction. (n.d.). Organic Chemistry Portal.
  • Appel Reaction. (2024, October 12). Alfa Chemistry.
  • PBr3 and SOCl2. (2015, March 20). Master Organic Chemistry.
  • Alcohol to Bromide - Common Conditions. (n.d.).
  • Triphenylphosphine dibromide. (n.d.). Enamine.
  • Quick and partial report on benzyl bromide synthesis. (2023, March 2). Sciencemadness.org.
  • Braun, M. (n.d.). The classical Appel reaction,[3] a highly versatile method for the conversion of alcohols into alkyl halides, has t. Retrieved from

  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). (n.d.). OrgoSolver.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Benzyl alcohol to Benzyl Chloride ethanol to Bromoethane. (2024, November 22). Filo.
  • Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
  • Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl alcohol. (n.d.).
  • Non racemization reaction when PBr3 reaction with benzyllic secondary alcohol. (2025, April 29). Reddit.
  • Benzyl chloride to benzyl bromide in 2 steps. (2024, December 15). Brainly.in.
  • Alcohol to Bromide/Chloride/Iodide using Appel reaction. (n.d.). Organic Synthesis.
  • Reactions at the benzylic position. (n.d.). Khan Academy.
  • What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?. (2013, July 3).
  • Benzyl bromide synthesis method. (n.d.). Google Patents.
  • Orienting methoxy group-carbocation conjugation effects explaining the.... (n.d.). ResearchGate.
  • Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf.
  • 2,6-Dimethoxybenzyl Bromide. (2021, September 7). MDPI.
  • Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). (2016, January 14). YouTube.
  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
  • A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5. (n.d.). Google Patents.
  • 4-Bromo-2,6-dimethoxybenzaldehyde. (n.d.). PubChem.
  • Anomalous reactivity of radical cations produced by photosensitized oxidation of 4-methoxybenzyl alcohol derivatives: role of the sensitizer. (n.d.). RSC Publishing.
  • 4-Bromo-2-methoxybenzyl alcohol. (2025, May 20).
  • Synthesis Protocol and Application Notes for 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. (n.d.). Benchchem.
  • 4-Bromo-2-methoxybenzyl alcohol 97 17102-63-5. (n.d.). Sigma-Aldrich.
  • Chapter: 6 Working with Chemicals. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.
  • Flammable Liquid Handling Precautions. (n.d.). Office of Environmental Health and Safety.
  • Safety Videos. (n.d.). UCLA.
  • 4-Bromo-3,5-dimethoxybenzyl alcohol. (n.d.). ChemScene.

Sources

Application

Strategic Protection of (4-Bromo-2,6-dimethoxyphenyl)methanol: A Guide for Advanced Synthesis

For Immediate Release In the landscape of complex organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the strategic manipulation of reactive functional groups is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of complex organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the strategic manipulation of reactive functional groups is paramount. (4-Bromo-2,6-dimethoxyphenyl)methanol stands as a valuable building block, featuring a reactive primary alcohol and a functionalized aromatic ring poised for cross-coupling reactions. However, the interplay of its hydroxyl group and the bromo-substituent necessitates a carefully considered protecting group strategy to achieve selective transformations. This guide provides an in-depth analysis of protecting group strategies tailored for this specific substrate, offering researchers, scientists, and drug development professionals a comprehensive resource for its effective utilization.

Understanding the Substrate: Reactivity and Challenges

(4-Bromo-2,6-dimethoxyphenyl)methanol presents a unique set of chemical characteristics that inform the selection of an appropriate protecting group. The primary benzylic alcohol is susceptible to oxidation and can interfere with organometallic reagents. The aromatic ring is electron-rich due to the two methoxy substituents, which can influence the reactivity of the benzylic position. Furthermore, the bromine atom is a key functional handle for derivatization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.

A critical challenge lies in the steric hindrance imposed by the two ortho-methoxy groups flanking the hydroxymethyl moiety. This steric congestion can significantly impact the kinetics of both protection and deprotection reactions. Therefore, the choice of a protecting group must balance stability with the feasibility of its introduction and removal under conditions that preserve the integrity of the rest of the molecule, especially the C-Br bond.

Recommended Protecting Groups: A Comparative Analysis

Based on a thorough evaluation of chemical compatibility, steric considerations, and orthogonality, two main classes of protecting groups emerge as highly suitable for (4-Bromo-2,6-dimethoxyphenyl)methanol: Silyl Ethers and Benzyl Ethers .

Silyl Ethers: A Versatile and Tunable Option

Silyl ethers are a cornerstone of alcohol protection in modern organic synthesis due to their tunable stability and mild cleavage conditions.[1] For (4-Bromo-2,6-dimethoxyphenyl)methanol, sterically bulky silyl ethers are particularly advantageous.

  • tert-Butyldimethylsilyl (TBS/TBDMS) Ether: The TBS group offers a robust shield for the hydroxyl function, demonstrating stability across a wide range of non-acidic reaction conditions, including those typically employed in palladium-catalyzed cross-coupling reactions.[2][3] Its removal is typically achieved with fluoride-based reagents, such as tetrabutylammonium fluoride (TBAF), providing a mild and selective deprotection pathway.[2]

  • Triisopropylsilyl (TIPS) Ether: Offering even greater steric bulk and hydrolytic stability than the TBS group, the TIPS ether is an excellent choice when subsequent synthetic steps involve harsher conditions.[4] Its removal also relies on fluoride sources, often requiring slightly more forcing conditions than for TBS ethers, which can be exploited for selective deprotection in the presence of other silyl ethers.[5]

The choice between TBS and TIPS will depend on the specific demands of the synthetic route. The increased steric hindrance of the TIPS group might lead to slower protection and deprotection kinetics but offers enhanced stability.

Benzyl Ethers: Robust and Orthogonal Protection

Benzyl ethers (Bn) provide a highly stable protecting group for alcohols, resistant to a broad spectrum of acidic and basic conditions.[4] This robustness makes them an attractive option when multiple synthetic transformations are planned.

  • Benzyl (Bn) Ether: The standard benzyl ether is a workhorse protecting group. Its primary mode of cleavage is catalytic hydrogenolysis (e.g., H₂, Pd/C), a neutral and highly effective method.[6] This deprotection strategy is orthogonal to the fluoride-based cleavage of silyl ethers, offering valuable flexibility in multi-step syntheses involving multiple protected hydroxyl groups.[7] However, care must be taken if the synthetic route involves other functional groups susceptible to reduction.

Data Summary: Protecting Group Stability and Deprotection

Protecting GroupCommon Protection ReagentsStabilityCommon Deprotection ReagentsOrthogonality Notes
TBS Ether TBSCl, Imidazole, DMFStable to bases, mild acids, many organometallics, and Pd-coupling conditions.[2][3]TBAF, THF; HF-Pyridine; Acidic conditions (e.g., CSA in MeOH).[2][5]Cleaved under conditions orthogonal to hydrogenolysis of benzyl ethers.
TIPS Ether TIPSCl, Imidazole, DMF; TIPSOTf, 2,6-LutidineMore stable than TBS to acidic and basic conditions.[4]TBAF, THF (often slower than TBS); HF-Pyridine.[5]Offers differential cleavage in the presence of less hindered silyl ethers.
Benzyl Ether BnBr, NaH, THF/DMFStable to a wide range of acidic and basic conditions.[4]H₂, Pd/C; Na/NH₃ (Birch reduction).[4][6]Cleaved under conditions orthogonal to fluoride-based and acidic deprotection of silyl ethers.

Experimental Protocols

Protocol 1: Protection of (4-Bromo-2,6-dimethoxyphenyl)methanol as a TBS Ether

Objective: To protect the primary alcohol of (4-Bromo-2,6-dimethoxyphenyl)methanol with a tert-butyldimethylsilyl group.

Materials:

  • (4-Bromo-2,6-dimethoxyphenyl)methanol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of (4-Bromo-2,6-dimethoxyphenyl)methanol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).

  • Add TBSCl (1.2 equiv) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Due to steric hindrance, the reaction may require gentle heating (e.g., 40 °C) and an extended reaction time (12-24 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove residual DMF and imidazole.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired TBS-protected alcohol.

Protocol 2: Deprotection of the TBS Ether

Objective: To remove the TBS protecting group to regenerate the primary alcohol.

Materials:

  • TBS-protected (4-Bromo-2,6-dimethoxyphenyl)methanol

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBS-protected compound (1.0 equiv) in anhydrous THF.

  • Add TBAF solution (1.1 equiv) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Protocol 3: Protection of (4-Bromo-2,6-dimethoxyphenyl)methanol as a Benzyl Ether

Objective: To protect the primary alcohol with a benzyl group.

Materials:

  • (4-Bromo-2,6-dimethoxyphenyl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of (4-Bromo-2,6-dimethoxyphenyl)methanol (1.0 equiv) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add BnBr (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the benzylated product.

Protocol 4: Deprotection of the Benzyl Ether

Objective: To remove the benzyl protecting group via catalytic hydrogenolysis.

Materials:

  • Benzyl-protected (4-Bromo-2,6-dimethoxyphenyl)methanol

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl-protected compound (1.0 equiv) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Visualization of Synthetic Strategy

The following diagram illustrates a typical workflow for the protection of (4-Bromo-2,6-dimethoxyphenyl)methanol, subsequent functionalization via a Suzuki-Miyaura coupling, and final deprotection.

G A (4-Bromo-2,6-dimethoxyphenyl)methanol B Protected Alcohol (e.g., TBS or Bn ether) A->B Protection (e.g., TBSCl, Imidazole or BnBr, NaH) C Suzuki Coupling Product B->C Suzuki-Miyaura Coupling (ArB(OH)₂, Pd catalyst, Base) D Final Deprotected Product C->D Deprotection (e.g., TBAF or H₂/Pd-C)

Caption: Workflow for protection, functionalization, and deprotection.

Conclusion

The strategic selection of a protecting group for (4-Bromo-2,6-dimethoxyphenyl)methanol is a critical determinant for the success of multi-step synthetic campaigns. Both sterically hindered silyl ethers (TBS and TIPS) and benzyl ethers offer robust protection with orthogonal deprotection pathways. The choice between these options should be guided by the specific reaction conditions of the planned synthetic route. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and effectively utilize this versatile building block in the synthesis of complex molecules.

References

  • Wikipedia. Silyl ether. [Link]

  • Yang, Y., et al. Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl₃. Synlett, 2005(12), 1947-1949.
  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • Pearson+. Benzyl ethers make excellent protecting groups according to the g... [Link]

  • Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]

  • Pang, X., et al. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 2019, 82(1), 37-43.
  • The Organic Chemistry Tutor. 26.02 Silyl Ethers as Protecting Groups. [Link]

  • University of California, Irvine. Alcohol Protecting Groups. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • Plante, O. J., et al. The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal With the P-Methoxybenzyl Group and Removable Under Desilylation Conditions. J. Org. Chem., 2009, 74(8), 3043-3046.
  • van der Vorm, S., et al. Novel protecting group strategies in the synthesis of oligosaccharides.
  • Woerpel, K. A., et al. New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. J. Org. Chem., 2009, 74(4), 1474-1485.
  • AtlanChim Pharma. 2-17 Science About O-Benzyl protecting groups. [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Goodman, M., et al. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme, 2004.
  • Yagüe, J., et al. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 2022, 27(21), 7481.
  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Organic Chemistry Portal. TBS Protection - Common Conditions. [Link]

  • Donohoe, T. J., et al. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. MUT Repository, 2014.
  • The Hive. Synthesis of 4-bromo-2,5-dimethoxy-PPA. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Google Patents. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • MDPI. Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). [Link]

  • Google Patents.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Almond-Thynne, J., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci., 2016, 7, 6055-6073.
  • Ito, H., et al. Insight into the Reactivity Profile of Solid-State Aryl Bromides in Suzuki–Miyaura Cross-Coupling Reactions Using Ball Milling. Org. Lett., 2022, 24(4), 893-897.
  • Biffis, A., et al. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube. Dalton Trans., 2011, 40, 9949-9956.

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Method

Technical Application Note: Strategic Utilization of (4-Bromo-2,6-dimethoxyphenyl)methanol in Medicinal Chemistry

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the unique reactivity profile of (4-Bromo-2,6-dimethoxyphenyl)methanol , a spec...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the unique reactivity profile of (4-Bromo-2,6-dimethoxyphenyl)methanol , a specialized "Syringyl-type" scaffold used to construct metabolically stable biaryl drugs and antibody-drug conjugate (ADC) linkers.

Executive Summary & Chemical Profile[1][2]

(4-Bromo-2,6-dimethoxyphenyl)methanol is a bifunctional building block distinguished by its specific substitution pattern. Unlike standard benzyl alcohols, the 2,6-dimethoxy motif exerts a profound "ortho-effect," providing steric protection to the benzylic center while increasing the electron density of the aromatic ring. The 4-bromo substituent serves as a distal handle for cross-coupling, allowing the molecule to function as a "modular connector" in drug discovery.

Core Chemical Specifications
ParameterSpecification
IUPAC Name (4-Bromo-2,6-dimethoxyphenyl)methanol
CAS Number 119525-60-9 (Alcohol) / 1354050-38-6 (Aldehyde precursor)
Molecular Formula C₉H₁₁BrO₃
Molecular Weight 247.09 g/mol
Key Functionality 1.[1][2][3][4][5][6][7] Aryl Bromide: Site for Pd-catalyzed coupling.2. Benzylic Alcohol: Site for oxidation, alkylation, or halogenation.
Solubility Soluble in DMSO, DMF, DCM, MeOH. Sparingly soluble in water.

Strategic Applications in Drug Design

A. The "Metabolic Shield" Effect

In medicinal chemistry, the 2,6-dimethoxy substitution pattern is often employed to block metabolic "soft spots."

  • Mechanism: The methoxy groups at the 2 and 6 positions sterically hinder Cytochrome P450 enzymes from accessing the benzylic carbon, significantly increasing the half-life (

    
    ) of the resulting drug candidate compared to unsubstituted benzyl linkers.
    
  • Application: Used in the synthesis of Kinase Inhibitors where the benzylic position acts as a hinge binder or solvent-exposed tail.

B. Modular Scaffold Construction (The "Switchboard" Approach)

This molecule allows for orthogonal functionalization. Researchers can couple the aryl ring before modifying the alcohol, or activate the alcohol before coupling the ring.

Reactivity Flowchart (Graphviz)

ReactivityMap Start (4-Bromo-2,6-dimethoxyphenyl) methanol PathA Path A: Suzuki Coupling (Preserves Alcohol) Start->PathA Pd(dppf)Cl2, Ar-B(OH)2 PathB Path B: Oxidation (Aldehyde Formation) Start->PathB TEMPO/BAIB or Dess-Martin PathC Path C: Activation (Halogenation/Mesylation) Start->PathC SOCl2 or PBr3 (Careful: Polymerization Risk) ProdA Biaryl Benzyl Alcohols (Scaffold Extension) PathA->ProdA ProdB 4-Bromo-2,6-dimethoxy benzaldehyde PathB->ProdB ProdC Benzylic Electrophiles (Linker Attachment) PathC->ProdC

Figure 1: Divergent synthetic pathways available from the core scaffold.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid to the 4-position without protecting the benzylic alcohol. Challenge: The free alcohol can act as a nucleophile or poison sensitive catalysts. The electron-rich ring deactivates the C-Br bond slightly compared to electron-deficient systems.

Reagents & Materials
  • Substrate: (4-Bromo-2,6-dimethoxyphenyl)methanol (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for robustness against free alcohols.

  • Base: K₃PO₄ (3.0 equiv) - Mild base prevents deprotonation of the alcohol.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Inerting: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Nitrogen (

    
    ) for 5 minutes.[8]
    
  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 85°C for 4–6 hours.

    • Expert Note: Do not exceed 100°C. The combination of the electron-rich ring and the benzylic alcohol can lead to thermal disproportionation or "self-benzylation" at high temperatures.

  • Monitoring: Check HPLC/TLC. Look for the disappearance of the starting bromide (

    
     in 30% EtOAc/Hex) and appearance of the fluorescent biaryl.
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Gradient: 0%

    
     40% EtOAc in Hexanes).
    
Protocol B: Activation to Benzylic Bromide (The "Danger Zone")

Objective: Convert the -CH₂OH to -CH₂Br for use as an alkylating agent. Critical Warning: The 2,6-dimethoxy substituents make the resulting benzylic carbocation extremely stable but also prone to polymerization. Standard conditions (HBr/AcOH) often yield tars.

Optimized Methodology (Appel Reaction Variation)
  • Setup: Dissolve (4-Bromo-2,6-dimethoxyphenyl)methanol (1.0 equiv) in anhydrous DCM at 0°C .

  • Reagents: Add CBr₄ (1.1 equiv).

  • Initiation: Dropwise addition of PPh₃ (1.1 equiv) dissolved in DCM over 20 minutes.

    • Why? This neutral condition avoids the strong acid generated by PBr₃ or SOCl₂, preventing acid-catalyzed polymerization of the electron-rich ring.

  • Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench: Add Hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter through a silica plug immediately.

  • Storage: The resulting bromide is unstable. Use immediately or store at -20°C under Argon.

Quality Control & Analytical Standards

When sourcing or synthesizing this intermediate, strict QC criteria must be met to ensure downstream success.

Analytical Specification Table
TestMethodAcceptance Criteria
Purity HPLC (254 nm)> 98.0% Area
Identity ¹H-NMR (DMSO-d₆)Characteristic singlet (-CH₂-) at ~4.45 ppm.Singlet (-OMe) at ~3.75 ppm (Integration 6H).Aromatic singlet at ~6.90 ppm (Integration 2H).
Water Content Karl Fischer< 0.5% (Critical for Protocol B)
Residual Solvent GC-Headspace< 500 ppm (DCM/MeOH)
Workflow Diagram: QC Decision Matrix

QC_Workflow Sample Crude Intermediate NMR 1H-NMR Check (Confirm 2,6-OMe symmetry) Sample->NMR Decision1 Symmetry Confirmed? NMR->Decision1 HPLC HPLC Purity Check Decision2 Purity >98%? HPLC->Decision2 Decision1->HPLC Yes Action_Recryst Recrystallize (EtOAc/Hex) Decision1->Action_Recryst No (Isomer mix) Decision2->Action_Recryst No Action_Proceed Release for Synthesis Decision2->Action_Proceed Yes

Figure 2: Quality Control decision tree for incoming raw material.

References

  • Suzuki-Miyaura Coupling Efficiency

    • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst. Baxendale, I. R., et al. Chem. Eur. J., 2006.
    • (General methodology for hindered alkoxy-bromides).

  • Oxidation Protocols (Alcohol to Aldehyde)

    • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air.Beilstein J. Org. Chem., 2017.[9]

    • (Demonstrates TEMPO oxidation on similar benzyl alcohols).

  • Chemical Safety & Data

    • PubChem Compound Summary: 4-Bromo-2,6-dimethoxybenzaldehyde (Oxid
  • General Synthesis of Syringyl Derivatives

    • BenchChem Application Notes: Synthesis of 4-Bromo-2-methoxyphenol (Analogous chemistry).
    • (Relevant for bromination patterns).

Disclaimer: The protocols described herein involve hazardous chemicals, including halogenated solvents and palladium catalysts. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE. The author and publisher assume no liability for experimental outcomes.

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2,6-dimethoxybenzyl Alcohol

Introduction: The Strategic Importance of 4-Bromo-2,6-dimethoxybenzyl Alcohol in Modern Synthesis 4-Bromo-2,6-dimethoxybenzyl alcohol is a highly versatile building block in contemporary organic synthesis, particularly w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Bromo-2,6-dimethoxybenzyl Alcohol in Modern Synthesis

4-Bromo-2,6-dimethoxybenzyl alcohol is a highly versatile building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its unique structural features—a reactive benzylic alcohol, a strategically positioned bromine atom for cross-coupling, and two ortho-methoxy groups that modulate electronic properties and steric environment—make it a valuable precursor for a diverse array of complex molecules.[1] The dimethoxybenzene moiety is a common scaffold in biologically active compounds, and the ability to introduce molecular complexity via palladium-catalyzed cross-coupling reactions unlocks vast chemical space for drug discovery programs.[2][3]

This comprehensive guide provides detailed application notes and validated protocols for the most pertinent palladium-catalyzed cross-coupling reactions involving 4-bromo-2,6-dimethoxybenzyl alcohol: the Suzuki-Miyaura, Heck, and Sonogashira reactions. The protocols are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the choice of catalysts, ligands, bases, and reaction conditions.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of these reactions.[4] The general catalytic cycle for most of these transformations involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 4-bromo-2,6-dimethoxybenzyl alcohol) to form a Pd(II) intermediate.[4][5] This is often the rate-determining step, and its efficiency is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the aryl halide.[6]

  • Transmetalation (for Suzuki and Sonogashira): The organic group from a second reagent (an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction) is transferred to the palladium center.[5][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4][5]

The Heck reaction follows a slightly different pathway after oxidative addition, involving migratory insertion of an alkene followed by β-hydride elimination.[5][8]

Diagram: General Catalytic Cycle for Cross-Coupling Reactions

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) R-M R-M R-M->Ar-Pd(II)-R(L2)

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its mild reaction conditions, the commercial availability and stability of boronic acids, and the low toxicity of the boron-containing byproducts.[6][7][9] This reaction is exceptionally well-suited for coupling 4-bromo-2,6-dimethoxybenzyl alcohol with a variety of aryl and heteroaryl boronic acids.

Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) in combination with a phosphine ligand is a common and effective pre-catalyst system. The Pd(II) is reduced in situ to the active Pd(0) species. For more challenging couplings, pre-formed Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts incorporating bulky, electron-rich ligands (e.g., from the Buchwald or Fu groups) can enhance reactivity.[10][11]

  • Ligand: Triphenylphosphine (PPh₃) is a standard, cost-effective ligand. Its role is to stabilize the palladium center and modulate its reactivity. The coordination of phosphine ligands influences both the rate of oxidative addition and reductive elimination.[4][10]

  • Base: A base is crucial for the transmetalation step.[4] It activates the organoboron species, facilitating the transfer of the organic group from boron to palladium.[7] Potassium carbonate (K₂CO₃) is a moderately strong base that is effective and widely used. The presence of water in the solvent system can also enhance the rate of transmetalation.[12]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often optimal. The organic solvent solubilizes the reactants and catalyst, while water aids in dissolving the inorganic base and facilitating the transmetalation step.[12]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-2,6-dimethoxybenzyl alcohol

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2,6-dimethoxybenzyl alcohol (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 4-bromo-2,6-dimethoxybenzyl alcohol, Arylboronic acid, K₂CO₃ B Add Catalyst System: Pd(OAc)₂, PPh₃ A->B C Inert Atmosphere: Evacuate & Backfill with Ar/N₂ B->C D Add Solvents: Dioxane, Water C->D E Heat & Stir: 80-100 °C D->E F Monitor Progress: TLC / LC-MS E->F G Cool & Quench: Add Ethyl Acetate & Water F->G H Aqueous Workup: Extract, Wash, Dry G->H I Concentrate H->I J Purify: Column Chromatography I->J

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.[6]

The Heck Reaction: Olefin Arylation

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[13][14] This reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of complex organic molecules.[15][16]

Causality Behind Experimental Choices:
  • Catalyst: As with the Suzuki coupling, Pd(OAc)₂ is a common and effective pre-catalyst. The choice of ligand can be critical, especially for less reactive aryl bromides.[16]

  • Base: A base, typically a tertiary amine like triethylamine (Et₃N) or an inorganic base such as potassium carbonate, is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle and regenerate the active Pd(0) catalyst.[8]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used as they can dissolve the palladium salts and other reactants.[16]

Detailed Experimental Protocol: Heck Reaction

Materials:

  • 4-Bromo-2,6-dimethoxybenzyl alcohol

  • Alkene (e.g., styrene, methyl acrylate) (1.2 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) (2-10 mol%)

  • Triethylamine (Et₃N) (1.5 - 2.5 equivalents)

  • N,N-dimethylformamide (DMF) (anhydrous)

  • Sealed reaction vessel (e.g., pressure tube)

Procedure:

  • To a dry, sealable reaction tube under an inert atmosphere, add 4-bromo-2,6-dimethoxybenzyl alcohol (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) followed by the alkene (1.5 mmol) and triethylamine (2.0 mmol) via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion (typically 6-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and wash with water (3 x 15 mL) to remove DMF and triethylammonium salts.

  • Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is the most reliable method for forming a bond between an aryl halide and a terminal alkyne.[9][17] It uniquely employs a dual catalytic system of palladium and a copper(I) salt.[18][19]

Causality Behind Experimental Choices:
  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a classic and highly effective pre-catalyst for this reaction.[20]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[21]

  • Base: An amine base, such as triethylamine or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and also acts as a solvent.[17][18]

  • Solvent: The amine base often serves as the solvent. However, co-solvents like tetrahydrofuran (THF) or DMF can be used to improve solubility. Anhydrous and anaerobic conditions are typically required.[17]

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • 4-Bromo-2,6-dimethoxybenzyl alcohol

  • Terminal alkyne (e.g., phenylacetylene) (1.2 - 1.5 equivalents)

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To a dry Schlenk flask, add 4-bromo-2,6-dimethoxybenzyl alcohol (1.0 mmol), PdCl₂(PPh₃)₂ (0.015 mmol, 1.5 mol%), and CuI (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary.

  • Monitor the reaction by TLC.

  • Upon completion (typically 1-6 hours), remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Summary of Reaction Conditions

Reaction TypeCatalyst SystemBaseSolvent(s)Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂ / PPh₃K₂CO₃Dioxane / Water80-100
Heck Pd(OAc)₂ / PPh₃Et₃NDMF or MeCN100-120
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NTHF / Et₃N25-60

Safety and Handling

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmosphere techniques are crucial for the success of these reactions, particularly the Sonogashira coupling.

  • 4-Bromo-2,6-dimethoxybenzyl alcohol can be prepared from the corresponding commercially available 2,6-dimethoxybenzyl alcohol via bromination, for example, using phosphorus tribromide.[22][23] Care should be taken as benzyl bromides can be lachrymatory.

Conclusion

The palladium-catalyzed cross-coupling of 4-bromo-2,6-dimethoxybenzyl alcohol offers a powerful and versatile platform for the synthesis of a wide range of functionalized aromatic compounds. The Suzuki-Miyaura, Heck, and Sonogashira reactions provide reliable and efficient methods for the formation of new carbon-carbon bonds. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this valuable building block to accelerate their research in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the development of novel molecular architectures.

References

  • The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • Lumen Learning. 17.2: Palladium catalyzed couplings. In Organic Chemistry II. [Link]

  • Couto, M., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(55), 13546-13565. [Link]

  • Weldegirma, S. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. In Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Mechanism of palladium-catalyzed cross-coupling reactions between alkyl... [Download Scientific Diagram]. [Link]

  • Bloom Tech. (2025, March 21). How Does 2,5-Dimethoxybenzyl Alcohol Function In Organic Synthesis? [Link]

  • Zhang, H., et al. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5435–5439. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Szałek, R., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 362. [Link]

  • Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(3), M1277. [Link]

  • Supporting Information: Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. (n.d.). [Link]

  • Ku-la, D., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 9, 2876-2883. [Link]

  • Karami, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7438-7486. [Link]

  • Ferreira, M. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]

  • Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Elewaa, N. N., & Mabied, A. F. (2023). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Journal of Molecular Structure, 1289, 135835. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • MUT Repository. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]

  • Tšubrik, O., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4153-4156. [Link]

  • ResearchGate. (2021, October 15). 2,6-Dimethoxybenzyl Bromide. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]

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Method

Synthesis of 4-bromo-2,6-dimethoxybenzaldehyde from (4-bromo-2,6-dimethoxyphenyl)methanol: An Application Note and Protocol

Abstract This application note provides a comprehensive guide for the synthesis of 4-bromo-2,6-dimethoxybenzaldehyde, a valuable building block in organic synthesis, from its precursor, (4-bromo-2,6-dimethoxyphenyl)metha...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-bromo-2,6-dimethoxybenzaldehyde, a valuable building block in organic synthesis, from its precursor, (4-bromo-2,6-dimethoxyphenyl)methanol.[1] This document details two robust and widely applicable oxidation methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Each protocol is presented with in-depth explanations of the underlying chemical principles, step-by-step procedures, and critical experimental considerations. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for the preparation of this versatile aromatic aldehyde.

Introduction

4-Bromo-2,6-dimethoxybenzaldehyde is an aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of organic compounds.[1] Its unique substitution pattern, featuring a bromine atom and two methoxy groups on the benzene ring, provides a versatile scaffold for further chemical modifications. This compound and its derivatives are utilized in the development of bioactive molecules with potential therapeutic applications and in the creation of novel materials.[1]

The synthesis of 4-bromo-2,6-dimethoxybenzaldehyde is most commonly achieved through the oxidation of the corresponding primary alcohol, (4-bromo-2,6-dimethoxyphenyl)methanol. The selection of an appropriate oxidizing agent is crucial to ensure a high-yield conversion while minimizing side reactions and preserving other functional groups. This note focuses on two highly effective and widely adopted methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild reaction conditions and broad functional group tolerance.[2][3][4]

Chemical Theory and Mechanistic Insights

The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic chemistry. Both the Swern and Dess-Martin oxidations provide reliable pathways to achieve this, each with its own distinct mechanism.

The Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[2][5] The reaction is renowned for its mild conditions, generally conducted at very low temperatures (-78 °C), which helps to prevent over-oxidation and other side reactions.[2][6]

Mechanism: The mechanism of the Swern oxidation can be conceptualized in two main stages:

  • Activation of DMSO: Dimethyl sulfoxide reacts with oxalyl chloride at low temperature to form a highly reactive electrophilic species, the chloro(dimethyl)sulfonium chloride. This intermediate is unstable and readily reacts with the alcohol.[2][5][7]

  • Oxidation of the Alcohol: The alcohol attacks the electrophilic sulfur atom of the activated DMSO, forming an alkoxysulfonium salt. A hindered non-nucleophilic base, such as triethylamine, is then added to deprotonate the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide. This ylide undergoes a[7][8]-sigmatropic rearrangement through a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[2][9]

A simplified representation of the Swern oxidation mechanism is depicted below:

Swern_Mechanism cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol DMSO DMSO Activated_DMSO Chloro(dimethyl)sulfonium Chloride DMSO->Activated_DMSO + Oxalyl Chloride Oxalyl_Chloride Oxalyl Chloride Alcohol (4-bromo-2,6-dimethoxyphenyl)methanol Alkoxysulfonium_Salt Alkoxysulfonium Salt Alcohol->Alkoxysulfonium_Salt + Activated DMSO Sulfur_Ylide Sulfur Ylide Alkoxysulfonium_Salt->Sulfur_Ylide + Triethylamine Aldehyde 4-bromo-2,6-dimethoxybenzaldehyde Sulfur_Ylide->Aldehyde Rearrangement DMP_Mechanism Alcohol (4-bromo-2,6-dimethoxyphenyl)methanol Intermediate Periodinane Intermediate Alcohol->Intermediate + DMP - Acetic Acid DMP Dess-Martin Periodinane Aldehyde 4-bromo-2,6-dimethoxybenzaldehyde Intermediate->Aldehyde Elimination

Caption: Simplified mechanism of the Dess-Martin oxidation.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis of 4-bromo-2,6-dimethoxybenzaldehyde using both the Swern and Dess-Martin oxidation methods.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
(4-bromo-2,6-dimethoxyphenyl)methanolC₉H₁₁BrO₃247.09Commercially AvailableStarting material
Dimethyl sulfoxide (DMSO)C₂H₆OS78.13Anhydrous gradeHygroscopic, store under inert gas
Oxalyl chlorideC₂Cl₂O₂126.93High purityCorrosive and moisture-sensitive
Triethylamine (NEt₃)C₆H₁₅N101.19Distilled from CaH₂Hindered, non-nucleophilic base
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous gradeReaction solvent
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈424.14Commercially AvailablePotentially explosive, handle with care
Sodium bicarbonateNaHCO₃84.01Reagent gradeFor workup
Sodium thiosulfateNa₂S₂O₃158.11Reagent gradeFor workup (DMP)
Magnesium sulfate (MgSO₄)MgSO₄120.37AnhydrousDrying agent
Silica gelSiO₂-60 Å, 230-400 meshFor column chromatography
HexanesC₆H₁₄-HPLC gradeEluent for chromatography
Ethyl acetate (EtOAc)C₄H₈O₂-HPLC gradeEluent for chromatography
Protocol 1: Swern Oxidation

This protocol is adapted from established Swern oxidation procedures. [2][10] Reaction Setup: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). The reaction should be performed in a well-ventilated fume hood due to the evolution of toxic carbon monoxide and the foul odor of dimethyl sulfide. [2][9][11] Step-by-Step Procedure:

  • Preparation of the Activated DMSO: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous DCM dropwise via a syringe, ensuring the internal temperature does not rise above -60 °C. [2]Stir the resulting mixture for 15 minutes at -78 °C.

  • Addition of the Alcohol: Dissolve (4-bromo-2,6-dimethoxyphenyl)methanol (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at -78 °C. Stir the reaction for 30 minutes at this temperature.

  • Addition of the Base: Add triethylamine (5.0 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. A thick white precipitate will form. Stir the mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over 1-2 hours.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 4-bromo-2,6-dimethoxybenzaldehyde.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is based on standard DMP oxidation procedures. [3][4][12] Safety Precaution: Dess-Martin periodinane is a potentially explosive compound and should be handled with care. Avoid heating and mechanical shock. [13][14] Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (4-bromo-2,6-dimethoxyphenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).

  • Addition of DMP: Add Dess-Martin periodinane (1.1-1.5 eq) to the solution in one portion at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves and the two layers are clear.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Results and Discussion

Both the Swern and Dess-Martin oxidation methods are expected to provide 4-bromo-2,6-dimethoxybenzaldehyde in good to excellent yields. The choice between the two methods may depend on the scale of the reaction, the availability of reagents, and the sensitivity of other functional groups present in more complex substrates.

ParameterSwern OxidationDess-Martin Oxidation
Typical Yield 85-95%90-98%
Reaction Temperature -78 °C to room temperatureRoom temperature
Reaction Time 2-4 hours1-3 hours
Key Byproducts Dimethyl sulfide, CO, CO₂Iodinane, Acetic Acid
Advantages Inexpensive reagentsMild conditions, simple workup
Disadvantages Requires low temperatures, foul-smelling byproductReagent is expensive and potentially explosive

Characterization: The structure of the synthesized 4-bromo-2,6-dimethoxybenzaldehyde can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.4 (s, 1H, CHO), 6.7 (s, 2H, Ar-H), 3.9 (s, 6H, OCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 188.0, 162.0, 135.0, 115.0, 108.0, 56.0.

  • MS (ESI): m/z calculated for C₉H₉BrO₃ [M+H]⁺: 244.98; found: 244.98.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yield (Swern) Incomplete activation of DMSO; moisture in the reaction.Ensure all reagents and solvents are anhydrous. Check the quality of the oxalyl chloride.
Formation of side products (Swern) Reaction temperature too high.Maintain the temperature at -78 °C during the addition of reagents.
Incomplete reaction (DMP) Insufficient amount of DMP; poor quality of DMP.Use a slight excess of DMP (up to 1.5 eq). Use fresh, high-quality DMP.
Difficult purification Incomplete quenching of the reaction.Ensure complete quenching with sodium thiosulfate in the DMP workup to remove iodine-containing byproducts.

Safety and Waste Disposal

  • Swern Oxidation: This reaction should be performed in a well-ventilated fume hood due to the production of toxic carbon monoxide and the unpleasant odor of dimethyl sulfide. [2][9][11]Glassware contaminated with dimethyl sulfide should be rinsed with a bleach solution to oxidize it to the odorless dimethyl sulfoxide before washing. [9]* Dess-Martin Periodinane: DMP is a shock-sensitive and potentially explosive compound. [13][14]It should be stored in a cool, dry place and handled with non-metallic spatulas. Avoid heating the solid.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals.

Conclusion

The synthesis of 4-bromo-2,6-dimethoxybenzaldehyde from its alcohol precursor can be reliably achieved using either the Swern or Dess-Martin oxidation protocols. Both methods offer high yields and are compatible with a wide range of functional groups. The choice of method will depend on the specific experimental constraints and preferences of the researcher. The detailed protocols and troubleshooting guide provided in this application note are intended to facilitate the successful synthesis of this important chemical intermediate.

References

  • 8 (n.d.).

  • (n.d.).

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Application

Application Note: Regioselective Lithiation and Functionalization of (4-Bromo-2,6-dimethoxyphenyl)methanol

Executive Summary (4-Bromo-2,6-dimethoxyphenyl)methanol is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Bromo-2,6-dimethoxyphenyl)methanol is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products. This application note provides an in-depth mechanistic analysis and validated protocols for the regioselective lithiation of this compound. By exploiting the kinetic favorability of Halogen-Metal Exchange (HME) over Directed ortho-Metalation (DoM), researchers can selectively generate a C4-lithiated intermediate for diverse electrophilic functionalizations.

Mechanistic Rationale & Causality

When subjecting (4-Bromo-2,6-dimethoxyphenyl)methanol to organolithium reagents, the substrate presents three competing reactive sites. Understanding the kinetic and thermodynamic hierarchy of these sites is critical for achieving regiocontrol:

  • Acidic Hydroxyl Proton (-OH): The benzylic alcohol proton is the most acidic site on the molecule. It undergoes an instantaneous, diffusion-controlled acid-base reaction with alkyllithium reagents to form a lithium alkoxide. This step is unavoidable unless the alcohol is pre-protected.

  • C-Br Bond (Halogen-Metal Exchange): The C4-bromine atom is highly susceptible to HME. At cryogenic temperatures (-78 °C), the exchange between the alkyllithium and the aryl bromide is kinetically favored, rapidly forming the aryllithium species 1.

  • Aromatic Protons (C3/C5 - DoM): The C2/C6 methoxy groups, along with the transient lithium alkoxide, act as potent Directed Metalation Groups (DMGs). However, DoM is a thermodynamically driven process that is significantly slower than HME at -78 °C. Consequently, HME outcompetes DoM, ensuring C4-selectivity.

Stoichiometric Imperative

To achieve functionalization at the C4 position without prior protection of the alcohol, a minimum of 2.0 equivalents of the alkyllithium reagent is theoretically required. The first equivalent is obligatorily consumed by the hydroxyl group. The second equivalent executes the HME to generate the reactive aryllithium dianion species 2.

In empirical practice, 2.2–2.3 equivalents of n-butyllithium (n-BuLi) are utilized to ensure complete conversion and to compensate for trace moisture 3. If t-butyllithium (t-BuLi) is employed, 3.3 equivalents are strictly required. This is because the HME with t-BuLi consumes two equivalents of the reagent per halogen atom (the second equivalent acts as a base to eliminate the formed t-butyl bromide into isobutylene and isobutane, preventing unwanted alkylation of the aryllithium species) 4.

Experimental Workflows

G cluster_A Route A: Direct Lithiation (Unprotected) cluster_B Route B: Protection Strategy SM (4-Bromo-2,6-dimethoxyphenyl)methanol Alkoxide Lithium Alkoxide Intermediate (1.0 eq n-BuLi) SM->Alkoxide Fast Acid-Base (-78 °C) Protected O-Protected Benzyl Alcohol (e.g., TBS/MOM) SM->Protected Protection (PG-Cl, Base) Dianion Lithiated Aryl Dianion (+1.2 eq n-BuLi, HME) Alkoxide->Dianion Halogen-Metal Exchange (-78 °C) Product Functionalized Product (e.g., Aldehyde, Carboxylic Acid) Dianion->Product 1. Electrophile (E+) 2. Aqueous Workup Monoanion Lithiated Aryl Monoanion (1.1 eq n-BuLi, HME) Protected->Monoanion Halogen-Metal Exchange (-78 °C) Monoanion->Product 1. Electrophile (E+) 2. Deprotection

Workflow for the regioselective lithiation of (4-Bromo-2,6-dimethoxyphenyl)methanol.

Step-by-Step Protocols

Protocol A: Direct Lithiation (Unprotected Route)

Advantage: Step economy; circumvents protection/deprotection cycles.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x). Add (4-Bromo-2,6-dimethoxyphenyl)methanol (1.0 mmol, 247 mg) and dissolve in anhydrous THF (10 mL).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath (-78 °C). Stir for 10 minutes to ensure complete thermal equilibration.

  • Lithiation: Syringe in n-BuLi (2.2 mmol, 2.2 equiv., typically 1.6 M in hexanes) dropwise over 5-10 minutes down the inner wall of the flask.

    • Causality Note: Slow addition prevents localized exothermic spikes, which could inadvertently promote thermodynamically favored DoM at C3/C5 or nucleophilic addition of n-BuLi to the aromatic ring.

  • HME Maturation: Stir the resulting heterogeneous mixture (the lithium alkoxide may partially precipitate) at -78 °C for 90 minutes to ensure quantitative halogen-metal exchange 3.

  • Electrophilic Quench: Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 mmol, 1.5 equiv.) dropwise. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

  • Workup: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Protection-Lithiation Strategy

Advantage: Higher yields for sterically hindered or sensitive electrophiles; prevents alkoxide-induced side reactions.

  • Protection: Convert the starting material to its tert-butyldimethylsilyl (TBS) ether using TBSCl (1.2 equiv.) and Imidazole (2.0 equiv.) in DMF at room temperature for 4 hours. Isolate the protected intermediate via standard aqueous workup and silica gel chromatography.

  • Lithiation: Dissolve the TBS-protected substrate (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C under argon.

  • HME: Add n-BuLi (1.1 mmol, 1.1 equiv.) dropwise. Stir at -78 °C for 30 minutes.

    • Causality Note: Because the acidic benzylic proton is masked, only 1.1 equivalents of n-BuLi are required to drive the HME to completion.

  • Quench & Deprotection: Add the electrophile (1.2 equiv.) and warm to room temperature. Following standard extraction, cleave the TBS group by treating the crude residue with TBAF (1.5 equiv., 1.0 M in THF) at room temperature for 2 hours to yield the functionalized benzyl alcohol.

Trustworthiness & Self-Validating Systems

To ensure protocol fidelity and troubleshoot low yields, researchers must employ a "self-validating" quench step during the optimization phase.

  • Validation Procedure: Before introducing the target electrophile (Step 5 of Protocol A), extract a 0.5 mL aliquot of the lithiated mixture via a gastight syringe and immediately quench it into a vial containing CD₃OD (deuterated methanol).

  • Analytical Readout: GC-MS or ¹H-NMR analysis of this aliquot will confirm the exact extent of the halogen-metal exchange. Successful HME is indicated by >95% deuterium incorporation exclusively at the C4 position. If deuterium is observed at the C3/C5 positions, the reaction temperature was too high (promoting DoM). If undeuterated starting material is recovered, the n-BuLi titer is likely degraded, necessitating re-titration.

Data Presentation: Comparative Reaction Parameters

The following table summarizes the stoichiometric and operational differences between the direct and protected lithiation pathways to assist in route selection:

ParameterProtocol A (Direct Lithiation)Protocol B (Protected Route)
Substrate State Free Alcohol (-OH)Protected Ether (-OTBS / -OMOM)
Alkyllithium Reagent n-BuLi (2.2 eq) or t-BuLi (3.3 eq)n-BuLi (1.1 eq) or t-BuLi (2.2 eq)
Solvent System Anhydrous THFAnhydrous THF
HME Temperature -78 °C-78 °C
HME Reaction Time 60 – 90 minutes30 – 45 minutes
Intermediate Species Aryllithium DianionAryllithium Monoanion
Typical Yield (Formylation) 65% – 75%80% – 90% (over 3 steps)

References

  • IDEALS - University of Illinois. "Intramolecular competitive halogen-metal exchange of a dibromobenzyl alcohol." illinois.edu.
  • Metal–halogen exchange - Wikipedia. wikipedia.org.
  • Improved Synthesis of No-Carrier-Added [*I]MIBG and Its Precursor. thieme-connect.com.
  • Lithiation of Br with t-BuLi : r/OrganicChemistry. reddit.com.

Sources

Method

Application Notes &amp; Protocols: Synthesis of 4-Bromo-2,6-dimethoxybenzyl Chloride via Thionyl Chloride Chlorination

Abstract This document provides a comprehensive guide for the synthesis of (4-Bromo-2,6-dimethoxyphenyl)methanol's corresponding benzyl chloride, a critical intermediate in medicinal chemistry and materials science. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of (4-Bromo-2,6-dimethoxyphenyl)methanol's corresponding benzyl chloride, a critical intermediate in medicinal chemistry and materials science. The protocol details the conversion of the benzylic alcohol to 4-Bromo-2,6-dimethoxybenzyl chloride using thionyl chloride (SOCl₂). We delve into the mechanistic underpinnings of the reaction, offer a validated, step-by-step laboratory protocol, and address critical safety and handling procedures. This guide is intended for researchers and professionals in organic synthesis and drug development, providing the necessary detail to ensure a successful and safe reaction.

Introduction and Scientific Context

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. The hydroxyl group is a poor leaving group, but its conversion to a halide provides a versatile functional handle for subsequent nucleophilic substitution and cross-coupling reactions.[1] (4-Bromo-2,6-dimethoxyphenyl)methanol presents a specific case of a sterically hindered, electron-rich benzylic alcohol. Its product, 4-Bromo-2,6-dimethoxybenzyl chloride, is a valuable building block, incorporating a reactive benzylic chloride for substitution, a bromine atom for metal-catalyzed cross-coupling, and electron-donating methoxy groups that modulate the reactivity of the aromatic ring.

Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation for several key reasons[2]:

  • High Reactivity: It readily converts primary and secondary alcohols to their corresponding chlorides.[3]

  • Irreversible Reaction: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[2]

  • Clean Work-up: The gaseous nature of the byproducts simplifies purification, as they are easily removed, leaving the crude product relatively clean compared to reagents that produce solid or liquid byproducts.[2]

This document will elucidate the mechanistic pathway, provide a robust protocol for synthesis and purification, and outline the necessary safety precautions for handling the hazardous reagents involved.

Mechanistic Discussion: SN1 vs. SN2 vs. SNi Pathways

The reaction of an alcohol with thionyl chloride is not a simple one-step substitution; it proceeds through a chlorosulfite ester intermediate. The fate of this intermediate determines the stereochemical outcome and overall mechanism. Three primary pathways are considered: Sₙ2 (Substitution Nucleophilic Bimolecular), Sₙ1 (Substitution Nucleophilic Unimolecular), and Sₙi (Substitution Nucleophilic internal).

  • Initial Activation: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This forms a protonated chlorosulfite ester intermediate.[1]

  • Intermediate Formation: A base, if present (like pyridine), or the displaced chloride ion deprotonates the oxonium ion to form the neutral alkyl chlorosulfite intermediate.[3][4] This step effectively converts the hydroxyl group from a poor leaving group (-OH) into a much better one (-OS(O)Cl).

For the specific substrate, (4-Bromo-2,6-dimethoxyphenyl)methanol, the benzylic position and steric hindrance from the ortho-methoxy groups are key determinants of the mechanism.

  • Sₙ2 Pathway: In the presence of a base like pyridine, the chloride ion generated acts as an external nucleophile, performing a backside attack on the carbon atom and displacing the chlorosulfite group.[3][4] This leads to an inversion of stereochemistry. While common for primary and secondary alcohols, the significant steric bulk from the two ortho-methoxy groups on our substrate may hinder this pathway.

  • Sₙ1 Pathway: The C-O bond of the chlorosulfite intermediate could cleave first, forming a resonance-stabilized benzylic carbocation. The electron-donating methoxy groups further stabilize this cation. The chloride ion then attacks the carbocation. This pathway is plausible for benzylic alcohols.[2]

  • Sₙi Pathway: In the absence of a base and in non-polar solvents, the reaction can proceed via an internal return mechanism. Here, the chlorosulfite ester collapses in a concerted fashion where the chloride is delivered from the same face, leading to retention of configuration.[3][5]

Given the stability of the benzylic carbocation intermediate, the reaction likely proceeds through a dissociative mechanism that has significant Sₙ1 character . The workflow below illustrates this dominant pathway.

Reaction_Mechanism cluster_0 Step 1: Formation of Chlorosulfite Ester cluster_1 Step 2: Dissociation to Carbocation cluster_2 Step 3: Nucleophilic Attack by Chloride A (4-Bromo-2,6-dimethoxyphenyl)methanol C Alkyl Chlorosulfite Intermediate + HCl A->C Nucleophilic Attack on Sulfur B Thionyl Chloride (SOCl₂) B->C D Alkyl Chlorosulfite Intermediate E Resonance-Stabilized Benzylic Carbocation + SO₂ + Cl⁻ D->E Loss of SO₂ (Gas) F Benzylic Carbocation + Cl⁻ G 4-Bromo-2,6-dimethoxybenzyl Chloride F->G Chloride Attack

Caption: Probable Sₙ1-like reaction mechanism.

Detailed Experimental Protocol

This protocol describes the conversion of (4-Bromo-2,6-dimethoxyphenyl)methanol to 4-Bromo-2,6-dimethoxybenzyl chloride on a 5 mmol scale.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )Amount (Scale)Moles (mmol)Eq.Notes
(4-Bromo-2,6-dimethoxyphenyl)methanol249.091.25 g5.01.0Starting material. Ensure it is dry.
Thionyl Chloride (SOCl₂)118.970.53 mL (0.88 g)7.51.5Use freshly opened or distilled. Pungent.
Dichloromethane (DCM), anhydrous-25 mL--Reaction solvent.
Saturated NaHCO₃ solution-30 mL--For aqueous work-up (quenching).
Brine (Saturated NaCl solution)-20 mL--For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)-~2 g--Drying agent.
Equipment
Round-bottom flask (50 mL)
Magnetic stir bar & stir plate
Dropping funnel
Ice bath
Gas trap/scrubber (NaOH solution)Crucial for neutralizing HCl/SO₂ gas.
Separatory funnel (100 mL)
Rotary evaporator
Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Reaction Setup - Dissolve alcohol in anhydrous DCM - Cool flask to 0°C start->setup addition 2. Reagent Addition - Add SOCl₂ dropwise via syringe - Maintain temperature at 0°C setup->addition reaction 3. Reaction - Stir at 0°C for 30 min - Warm to RT and stir for 2-4 hours addition->reaction monitoring 4. Monitoring - Check completion by TLC reaction->monitoring workup 5. Aqueous Work-up - Slowly pour onto ice - Neutralize with sat. NaHCO₃ - Extract with DCM monitoring->workup purification 6. Purification - Dry organic layer (MgSO₄) - Evaporate solvent workup->purification analysis 7. Analysis - Obtain product as solid/oil - Characterize (NMR, MS) purification->analysis end End analysis->end

Caption: A high-level overview of the experimental workflow.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (4-Bromo-2,6-dimethoxyphenyl)methanol (1.25 g, 5.0 mmol) in 25 mL of anhydrous dichloromethane (DCM).

    • Causality: Anhydrous solvent is critical as thionyl chloride reacts violently with water.[6] DCM is a common, inert solvent for this reaction.[7]

  • Cooling: Cool the flask in an ice-water bath to 0°C with gentle stirring.

  • Thionyl Chloride Addition: Under the inert atmosphere of the fume hood and with a gas trap attached, add thionyl chloride (0.53 mL, 7.5 mmol) dropwise to the cooled solution over 10-15 minutes using a syringe.

    • Causality: Dropwise addition at low temperature controls the initial exotherm of the reaction and minimizes potential side reactions.

  • Reaction Progression: Continue stirring the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The product will be less polar than the starting alcohol.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice (~30 g) in a separate beaker with vigorous stirring.

    • Causality: This step quenches any unreacted thionyl chloride. This process is highly exothermic and releases acidic gases; perform it slowly in a well-ventilated fume hood.

  • Neutralization & Extraction: Transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution until gas evolution ceases (pH ~8). Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 15 mL).

    • Causality: Bicarbonate neutralizes the HCl generated during the reaction and quenching steps.

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Causality: The brine wash removes bulk water, and MgSO₄ removes residual traces to yield the crude product.

  • Purification: The resulting crude product, 4-Bromo-2,6-dimethoxybenzyl chloride, can be purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel if necessary.[8][9] The expected yield is typically high (>90%).

Safety and Handling Precautions

Thionyl Chloride is extremely hazardous. It is corrosive, toxic if inhaled, causes severe skin burns and eye damage, and reacts violently with water to release toxic gases (HCl and SO₂).[6][10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton).[10][12]

  • Engineering Controls: All manipulations involving thionyl chloride must be performed in a certified chemical fume hood to prevent inhalation of vapors and gaseous byproducts.[6][12]

  • Gas Scrubbing: The reaction apparatus must be equipped with a gas trap containing a dilute sodium hydroxide solution to neutralize the HCl and SO₂ gases produced during the reaction.

  • Handling: Handle and open containers with care.[12] Use syringes or cannulas for transfers. Avoid contact with skin, eyes, and clothing.[6]

  • Storage: Store thionyl chloride in a cool, dry, well-ventilated area, away from water and incompatible materials like bases and alcohols.[13] The container must be kept tightly closed.[6]

  • Spills & Waste Disposal: In case of a spill, evacuate the area. Neutralize small spills with an inert absorbent material like sodium bicarbonate or sand. Do not use water.[10] Dispose of all chemical waste according to institutional and local regulations.

First Aid:

  • Inhalation: Move to fresh air immediately. Seek urgent medical attention.[6][10]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek urgent medical attention.[6][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek urgent medical attention.[6][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water if the person is conscious. Seek urgent medical attention.[6][10]

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient thionyl chloride; deactivated reagent.Use a larger excess of SOCl₂ (e.g., 2.0 eq.). Ensure SOCl₂ is fresh or has been properly stored. Extend reaction time.
Low Yield Premature quenching; loss during work-up.Ensure the reaction has gone to completion via TLC before quenching. Be careful during extractions to avoid emulsions.
Product Decomposition Presence of water; overheating during solvent removal.Use strictly anhydrous conditions. Remove solvent at low temperatures (<40°C) on the rotary evaporator.
Formation of Side Products Reaction temperature too high.Maintain low temperature during the addition of thionyl chloride and allow a gradual warm-up to room temperature.

References

  • ReactionWeb.io. (2025, July 12). Alcohol + SOCl2.
  • Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • LookChem. (n.d.). Purification of Benzyl chloride. [Link]

  • University of Calgary. (n.d.). Ch 8 : ROH + SOCl2 or PX3. [Link]

  • Common Organic Chemistry. (n.d.). Alcohol to Chloride (SOCl2 + cat. DMF). [Link]

  • Carl ROTH. (2024, September 19). Safety Data Sheet: Thionyl chloride. [Link]

  • Sciencemadness Wiki. (2021, November 7). Benzyl chloride. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. [Link]

  • Common Organic Chemistry. (n.d.). Alcohol to Chloride. [Link]

  • Chemistry LibreTexts. (2019, June 5). 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. [Link]

  • Leonard, M. S. (2013, October 29). Reaction with Thionyl Chloride [Video]. YouTube. [Link]

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Application

Application Notes and Protocols for the Etherification of 4-bromo-2,6-dimethoxybenzyl Alcohol

Introduction The etherification of benzyl alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of protecting groups, intermediates in natural product synthesis, and the development o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The etherification of benzyl alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of protecting groups, intermediates in natural product synthesis, and the development of novel pharmaceutical agents. 4-bromo-2,6-dimethoxybenzyl alcohol presents a unique synthetic challenge due to the steric hindrance imposed by the two ortho-methoxy groups, which can significantly impede the approach of nucleophiles to the benzylic carbon. Furthermore, the electron-donating nature of the methoxy groups can influence the reactivity of the benzylic position.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on effective protocols for the etherification of 4-bromo-2,6-dimethoxybenzyl alcohol. We will delve into the mechanistic rationale behind the chosen methodologies, offering detailed, step-by-step protocols and troubleshooting advice to ensure successful and efficient synthesis of the corresponding benzyl ethers.

Chemical Properties and Safety Considerations

Recommended Etherification Protocols

Due to the sterically hindered nature of 4-bromo-2,6-dimethoxybenzyl alcohol, standard etherification protocols may result in low yields or fail altogether. The following protocols have been designed to overcome these challenges.

Protocol 1: Williamson Ether Synthesis with Phase-Transfer Catalysis

The Williamson ether synthesis is a classic and versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[2][3][4][5] For sterically hindered alcohols, the reaction rate can be significantly diminished. The use of a phase-transfer catalyst (PTC) can facilitate the reaction by transporting the alkoxide from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs.

Reaction Principle:

The reaction proceeds in two main steps:

  • Deprotonation: The hydroxyl group of 4-bromo-2,6-dimethoxybenzyl alcohol is deprotonated by a strong base to form the corresponding alkoxide.

  • Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and attacks the primary alkyl halide in an SN2 fashion, displacing the halide and forming the ether linkage.

Experimental Workflow:

Caption: Workflow for Williamson Ether Synthesis with Phase-Transfer Catalysis.

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2,6-dimethoxybenzyl alcohol (1.0 eq), the desired primary alkyl halide (1.2 - 1.5 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI) (0.1 eq).

    • Add a suitable aprotic solvent such as toluene or dichloromethane.

  • Addition of Base:

    • Add freshly ground solid sodium hydroxide or potassium hydroxide (3.0 - 5.0 eq) to the reaction mixture.

  • Reaction:

    • Heat the mixture to a gentle reflux (typically 40-80 °C, depending on the solvent) with vigorous stirring to ensure efficient mixing of the phases.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add water to quench the reaction and dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-bromo-2,6-dimethoxybenzyl ether. The purification of related brominated ethers has been successfully achieved using column chromatography[6][7].

Causality Behind Experimental Choices:

  • Strong Solid Base: Using a solid, strong base like NaOH or KOH minimizes the presence of water, which could hydrolyze the alkyl halide or lead to other side reactions.

  • Aprotic Solvent: Aprotic solvents like toluene or dichloromethane are preferred as they do not participate in the reaction and can effectively dissolve the organic reactants.

  • Vigorous Stirring: Essential for maximizing the interfacial area between the solid base and the liquid organic phase, which is critical for the efficiency of the phase-transfer catalysis.

Protocol 2: Acid-Catalyzed Dehydrative Etherification

An alternative to the Williamson ether synthesis is the acid-catalyzed dehydrative etherification, which involves the reaction of two alcohols to form an ether with the elimination of water. This method is particularly attractive from a green chemistry perspective as the only byproduct is water.[10][11][12] For electron-rich benzyl alcohols like 4-bromo-2,6-dimethoxybenzyl alcohol, the reaction can proceed via a stabilized benzylic carbocation intermediate.

Reaction Principle:

  • Protonation: The benzylic alcohol is protonated by an acid catalyst, forming a good leaving group (water).

  • Carbocation Formation: The protonated alcohol departs as a water molecule, generating a resonance-stabilized benzylic carbocation. The electron-donating methoxy groups at the ortho positions enhance the stability of this carbocation.

  • Nucleophilic Attack: A second alcohol molecule acts as a nucleophile and attacks the carbocation, forming a protonated ether.

  • Deprotonation: A weak base (e.g., the alcohol solvent or water) removes the proton from the ether, regenerating the acid catalyst and yielding the final ether product.

Reaction Mechanism:

Acid_Catalyzed_Etherification cluster_0 Activation cluster_1 Carbocation Formation cluster_2 Nucleophilic Attack cluster_3 Deprotonation A 4-bromo-2,6-dimethoxybenzyl alcohol B Protonated Alcohol A->B + H+ C Benzylic Carbocation B->C - H2O E Protonated Ether C->E + R'OH D Second Alcohol (R'OH) F Final Ether E->F - H+

Caption: Mechanism of Acid-Catalyzed Dehydrative Etherification.

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-bromo-2,6-dimethoxybenzyl alcohol (1.0 eq) in an excess of the second alcohol (which also serves as the solvent). If the second alcohol is a solid or too viscous, a co-solvent like toluene can be used.

    • Add a catalytic amount of a Brønsted acid such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like iron(III) chloride (FeCl3) (5-10 mol%).[11]

  • Reaction:

    • Heat the reaction mixture to reflux. The Dean-Stark trap will azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

    • Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • If a co-solvent was used, remove the excess alcohol and solvent under reduced pressure.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Acid Catalyst: A Brønsted or Lewis acid is required to protonate the hydroxyl group and facilitate its departure as water.

  • Dean-Stark Trap: The removal of water is critical to drive the reversible reaction to completion.

  • Excess Alcohol: Using the second alcohol as the solvent ensures a high concentration of the nucleophile, favoring the cross-etherification over self-condensation of the benzyl alcohol.

  • Electron-Rich Substrate: The two electron-donating methoxy groups stabilize the intermediate benzylic carbocation, making this pathway more favorable for this specific substrate.

Alternative Method: Mitsunobu Reaction

For particularly sensitive substrates or when inversion of stereochemistry is desired (not applicable for this achiral alcohol), the Mitsunobu reaction offers a mild alternative for ether formation.[13][14][15][16][17] This reaction involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by another alcohol.

Challenges: The major drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine byproduct, which can complicate purification.

Data Summary

ParameterWilliamson Ether Synthesis (PTC)Acid-Catalyzed Dehydrative Etherification
Base/Catalyst Strong base (NaOH, KOH), PTC (TBAB)Brønsted or Lewis Acid (p-TsOH, FeCl3)
Solvent Aprotic (Toluene, CH2Cl2)Excess of the second alcohol, or Toluene
Temperature 40 - 80 °CReflux
Key Equipment Reflux condenserDean-Stark apparatus, Reflux condenser
Byproducts Halide saltsWater
Advantages Wide substrate scope for alkyl halidesGreen (water is the only byproduct)
Disadvantages Requires stoichiometric strong baseReversible, requires water removal

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no reaction (Williamson) Incomplete deprotonationUse freshly ground, anhydrous base. Increase the amount of base.
Low reactivity of alkyl halideUse a more reactive halide (I > Br > Cl). Consider using an alkyl triflate.
Inefficient phase transferEnsure vigorous stirring. Use a different PTC (e.g., TBAI).
Formation of elimination byproducts (Williamson) Steric hindrance at the alkyl halideUse a primary, unhindered alkyl halide.
Low conversion (Acid-catalyzed) Inefficient water removalEnsure the Dean-Stark trap is functioning correctly. Use a solvent that forms a low-boiling azeotrope with water.
Catalyst deactivationAdd a fresh portion of the acid catalyst.
Complex product mixture Side reactions (e.g., self-condensation)Optimize reaction temperature and time. For acid-catalyzed reactions, use a large excess of the nucleophilic alcohol.

Conclusion

The etherification of the sterically hindered 4-bromo-2,6-dimethoxybenzyl alcohol requires carefully chosen reaction conditions to achieve high yields. The Williamson ether synthesis, enhanced by phase-transfer catalysis, offers a robust and reliable method for the synthesis of a wide range of ethers from this substrate. For a greener approach, acid-catalyzed dehydrative etherification is a viable alternative, particularly given the electron-rich nature of the benzyl alcohol which can stabilize the key carbocation intermediate. The choice of protocol will depend on the specific requirements of the synthesis, including the nature of the desired ether, scale, and environmental considerations. By following the detailed protocols and troubleshooting advice provided in these application notes, researchers can confidently approach the synthesis of 4-bromo-2,6-dimethoxybenzyl ethers.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Taylor, J. E., et al. (2019). Acid Catalysed Dehydrative Substitution of Benzylic Alcohols for C-O Bond Formation. Chemistry – A European Journal, 25(16), 3950-3956.
  • Ben-Aoun, T., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.
  • PubChem. (n.d.). 4-Bromo-2,6-dimethoxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Intermolecular etherification of benzyl alcohols with alkanols, catalyzed by HCl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Molecules. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6362378B1 - Method for etherifying a benzyl alcohol, resulting products and applications.
  • PubChem. (n.d.). 4-Bromo-2,6-dimethoxyphenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC Etherification of Tertiary Alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
  • MUT Repository. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Silver Oxide-Mediated Oxime Ether Synthesis. Retrieved from [Link]

  • AIChE Journal. (1994, December 1). Oxidation of benzyl alcohol using hypochlorite ion via phase‐transfer catalysis. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (n.d.). Anomalous reactivity of radical cations produced by photosensitized oxidation of 4-methoxybenzyl alcohol derivatives: role of the sensitizer. Retrieved from [Link]

  • ResearchGate. (2021, October 15). 2,6-Dimethoxybenzyl Bromide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • ResearchGate. (n.d.). Etherification reactions of para-substituted benzyl alcohol derivatives. Retrieved from [Link]

  • Supporting Information. (n.d.). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions. Retrieved from [Link]

  • PubMed. (n.d.). Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis. Retrieved from [Link]

Sources

Method

general procedure for oxidizing benzyl alcohols with electron-donating groups

Executive Summary Oxidizing benzyl alcohols containing Electron-Donating Groups (EDGs) presents a specific chemoselective challenge in drug discovery and process chemistry. While EDGs (e.g., -OMe, -NHBoc, -SMe) activate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxidizing benzyl alcohols containing Electron-Donating Groups (EDGs) presents a specific chemoselective challenge in drug discovery and process chemistry. While EDGs (e.g., -OMe, -NHBoc, -SMe) activate the benzylic position, facilitating rapid oxidation, they simultaneously render the aromatic ring susceptible to electrophilic attack and the benzylic position prone to over-oxidation to carboxylic acids.

This guide details three validated protocols designed to arrest oxidation at the aldehyde/ketone stage while preserving the integrity of the electron-rich aromatic system. The standard "Anelli" oxidation (TEMPO/Bleach) is explicitly discouraged for these substrates due to the high risk of ring chlorination.

Chemical Context: The EDG Challenge

Electron-donating groups increase the electron density of the aromatic ring via resonance or induction. This has two critical mechanistic implications for oxidation:

  • Ring Chlorination Risk: In protocols utilizing hypochlorite (Bleach) as a terminal oxidant, the electron-rich ring acts as a nucleophile, reacting with "Cl+" species. This results in inseparable chlorinated impurities (e.g., chlorination ortho to a methoxy group).

  • Over-Oxidation: The stabilized benzylic carbocation/radical intermediates lower the energy barrier for the second oxidation step, often driving the reaction all the way to the carboxylic acid if water and a strong oxidant are present.

Decision Matrix: Method Selection

Use the following logic to select the appropriate protocol for your substrate.

OxidationDecision Start Substrate Analysis: Benzyl Alcohol + EDG Scale Scale & Sensitivity? Start->Scale LargeScale >10g / Robust Substrate Scale->LargeScale Cost/Safety Priority SmallScale <1g / Complex / Acid Sensitive Scale->SmallScale Speed Priority LateStage Late-Stage / High Value Scale->LateStage Selectivity Priority AcidSens Acid Labile Groups? (Acetals, Silyl Ethers) Scale->AcidSens MethodA Method A: TEMPO / BAIB (Scalable, No Chlorination) LargeScale->MethodA MethodB Method B: Activated MnO2 (Heterogeneous, Specific) SmallScale->MethodB MethodC Method C: Dess-Martin (DMP) (Mild, Homogeneous) LateStage->MethodC AcidSens->MethodC Yes (Neutral pH)

Figure 1: Decision tree for selecting the optimal oxidation method based on scale and substrate sensitivity.

Validated Protocols

Method A: TEMPO / BAIB Oxidation (The "Green" Standard)

Best For: Scalable synthesis, substrates prone to ring chlorination, and avoiding heavy metals.

The Logic: Unlike the Anelli protocol (TEMPO/NaOCl), this method uses Bis(acetoxy)iodobenzene (BAIB) as the stoichiometric terminal oxidant. BAIB is mild and does not generate electrophilic chlorine species, eliminating the risk of chlorinating the activated aromatic ring.

Reagents
  • Substrate: Benzyl alcohol (1.0 equiv)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv / 10 mol%)

  • Oxidant: BAIB (1.1 – 1.2 equiv)

  • Solvent: DCM:Water (9:1) or Acetonitrile:Water (9:1)

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask, dissolve the benzyl alcohol (1.0 equiv) in the solvent mixture (0.2 M concentration relative to substrate). Note: Water is mechanistically required to facilitate the catalytic cycle.[1]

  • Catalyst Addition: Add TEMPO (0.1 equiv). The solution will turn orange/red.

  • Oxidant Addition: Add BAIB (1.1 equiv) in one portion at room temperature.

  • Reaction: Stir vigorously. The reaction is typically complete within 2–4 hours.[2]

    • Checkpoint: Monitor by TLC.[3][4][5] The orange color of TEMPO may fade; this is normal.

  • Quench: Add saturated aqueous Na2S2O3 (sodium thiosulfate) to quench excess oxidant. Stir for 15 minutes.

  • Extraction: Separate phases. Extract the aqueous layer with DCM (2x).[4]

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Note: The byproduct is iodobenzene, which can be removed via column chromatography or vacuum distillation.

Method B: Activated Manganese Dioxide (MnO2)

Best For: Allylic/Benzylic specificity, simple filtration workup, "crude" cleanups.

The Logic: MnO2 is a heterogeneous oxidant that is highly specific for activated (benzylic/allylic) alcohols. It will not touch aliphatic alcohols in the same molecule. Success depends entirely on the "activation" state of the reagent.

Reagents
  • Substrate: Benzyl alcohol (1.0 equiv)

  • Oxidant: Activated MnO2 (10.0 – 20.0 equiv by mass). Do not use stoichiometric amounts; surface area drives this reaction.

  • Solvent: DCM or Chloroform (anhydrous preferred).

Step-by-Step Protocol
  • Activation (Critical): If using commercial MnO2 that has been sitting, heat it in an oven at 110°C for 24 hours prior to use. "Wet" MnO2 is inactive.

  • Slurry Formation: Dissolve substrate in DCM (0.1 M). Add Activated MnO2 (10 equiv by weight).

  • Agitation: Stir vigorously at reflux or room temperature. Note: Magnetic stirring often fails due to the heavy slurry; mechanical stirring or vigorous shaking is superior.

  • Monitoring: Check TLC every 4 hours. If conversion stalls, add another 5 equiv of MnO2.

  • Workup: Filter the black slurry through a pad of Celite. Rinse the pad copiously with DCM.

  • Concentration: Evaporate the solvent. The filtrate is usually pure enough for the next step without chromatography.

Method C: Dess-Martin Periodinane (DMP)

Best For: Late-stage functionalization, acid-sensitive protecting groups (acetals, silyl ethers), and high-value intermediates.

The Logic: DMP acts via a ligand exchange mechanism followed by reductive elimination.[4] It operates at neutral pH and avoids the use of water, making it ideal for substrates that might hydrolyze or racemize under aqueous/acidic conditions.

Reagents
  • Substrate: Benzyl alcohol (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.2 – 1.5 equiv)

  • Buffer (Optional): NaHCO3 (2-3 equiv) if the substrate is extremely acid-sensitive (DMP generates 1 eq of acetic acid).

  • Solvent: Wet DCM (DMP benefits from trace water for rate acceleration, but generally anhydrous DCM is standard).

Step-by-Step Protocol
  • Setup: Dissolve alcohol in DCM (0.1 – 0.2 M).

  • Addition: Add DMP (1.2 equiv) as a solid in one portion at 0°C or Room Temperature.

  • Reaction: Stir at RT. Conversion is usually rapid (30 min – 2 hours).

  • Quench (Critical): The workup must remove the iodinane byproducts.

    • Prepare a 1:1 mixture of Saturated NaHCO3 and Saturated Na2S2O3.[4]

    • Add this mixture to the reaction (volume equal to the organic solvent).

    • Observation: Stir vigorously until the cloudy/milky organic layer becomes clear (approx. 15-30 mins). This indicates hydrolysis of the iodine intermediates.

  • Extraction: Separate layers, extract aqueous with DCM, dry over MgSO4, and concentrate.

Mechanistic Visualization: TEMPO/BAIB Cycle

Understanding the catalytic cycle clarifies why water is necessary and how the oxidant is regenerated without free chlorine species.

TempoCycle TEMPO TEMPO (Radical) Oxoammonium Oxoammonium (Active Oxidant) TEMPO->Oxoammonium Oxidation by BAIB Hydroxylamine Hydroxylamine (Reduced State) Oxoammonium->Hydroxylamine Oxidizes Alcohol Product Benzaldehyde Oxoammonium->Product Hydroxylamine->Oxoammonium Regeneration by BAIB Substrate Benzyl Alcohol Substrate->Oxoammonium Hydride Transfer BAIB BAIB (Terminal Oxidant) BAIB->TEMPO BAIB->Hydroxylamine PhI PhI + 2AcOH BAIB->PhI Reduced

Figure 2: The catalytic cycle of TEMPO/BAIB. The oxoammonium ion acts as the hydride acceptor from the alcohol. BAIB regenerates the active species.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ring Chlorination Used NaOCl (Bleach) as oxidant.Switch to Method A (BAIB). Do not use bleach with EDG-aromatics.
Over-oxidation (Acid) Reaction time too long or excess water.Stop reaction immediately upon consumption of SM. Use Method B (MnO2) which rarely over-oxidizes.
Incomplete Reaction (MnO2) Surface deactivation or "wet" reagent.Use large excess (20:1 mass ratio). Activate MnO2 at 110°C overnight. Use mechanical stirring.[4]
Stalled Reaction (TEMPO) pH drift or lack of water.Ensure 10% water is present in the solvent system. Add a buffer (NaHCO3) if the substrate is amine-basic.
Explosion Risk Dry DMP shock sensitivity.Safety: Never scrape dry DMP vigorously. Store DMP in a freezer.

References

  • TEMPO/BAIB General Procedure: De Mico, A.; Margarita, R.; Parlanti, L.; Vescovi, A.; Piancatelli, G. A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds. [J. Org.[6][7][8] Chem. 1997, 62, 6974–6977.]([Link])

  • Dess-Martin Periodinane Protocol: Meyer, S. D.; Schreiber, S. L.[9][10] Acceleration of the Dess-Martin Oxidation by Water. [J. Org.[6][7][8] Chem. 1994, 59, 7549–7552.]([Link])

  • MnO2 Activation & Scope: Taylor, R. J. K.; Reid, M.; Foot, J.; Raw, S. A. Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies.

  • Avoidance of Chlorination (Comparison): Ciriminna, R.; Pagliaro, M. Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Oxidation of (4-Bromo-2,6-dimethoxyphenyl)methanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the oxidation of (4-Bromo-2,6-dimethoxyphenyl)methanol. This guide is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the oxidation of (4-Bromo-2,6-dimethoxyphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of 4-Bromo-2,6-dimethoxybenzaldehyde. We will explore common challenges, provide detailed troubleshooting advice, and present validated protocols to help you achieve consistent and high-yielding results.

The oxidation of (4-Bromo-2,6-dimethoxyphenyl)methanol presents a unique challenge primarily due to the steric hindrance imposed by the two methoxy groups positioned ortho to the benzylic alcohol. This steric bulk can significantly impede the approach of many common oxidizing agents, leading to sluggish reactions, incomplete conversion, and low yields. The primary goal is the selective conversion of the primary alcohol to an aldehyde, while rigorously preventing over-oxidation to the corresponding carboxylic acid—a common pitfall in the oxidation of primary benzylic alcohols.[1][2][3]

This document provides a comprehensive resource structured into a series of frequently asked questions and troubleshooting guides to directly address the issues you may encounter in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes the oxidation of (4-Bromo-2,6-dimethoxyphenyl)methanol particularly difficult?

The primary challenge is steric hindrance. The two methoxy groups flanking the hydroxymethyl group create a sterically congested environment, making it difficult for oxidizing reagents to access the alcohol. This often necessitates the use of less bulky reagents or more forcing conditions, which can in turn lead to side reactions.

Q2: What is the most common and critical side product, and how can its formation be minimized?

The most common side product is the over-oxidized 4-bromo-2,6-dimethoxybenzoic acid.[4] This occurs when the initially formed aldehyde is further oxidized. To minimize its formation, it is crucial to select a mild and highly selective oxidizing agent that is known to efficiently stop at the aldehyde stage for primary alcohols.[5] Reagents such as Dess-Martin Periodinane (DMP) and those used in the Swern oxidation are renowned for this selectivity.[6][7][8] Additionally, careful monitoring of the reaction by Thin-Layer Chromatography (TLC) is essential to stop the reaction as soon as the starting material is consumed.

Q3: Which classes of oxidizing agents are most recommended for this sterically hindered substrate?

For this specific transformation, the following classes of reagents are highly recommended:

  • Hypervalent Iodine Reagents: Specifically, Dess-Martin Periodinane (DMP), is an excellent choice. It is known for its mild reaction conditions (typically room temperature), high selectivity, and tolerance of a wide range of functional groups.[6][9][10]

  • Activated DMSO Reagents: The Swern oxidation and its variants (e.g., Parikh-Doering, Pfitzner-Moffatt) are extremely effective for hindered alcohols.[11] These reactions are performed at very low temperatures (e.g., -78 °C), which helps to suppress side reactions and preserve sensitive functional groups.[7][12]

  • TEMPO-Catalyzed Systems: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) used in catalytic amounts with a stoichiometric co-oxidant (like bleach or air) can be very effective.[13][14] These systems are known for their high selectivity for primary alcohols and can be considered a "green" chemistry alternative.[15][16]

Q4: Are traditional chromium-based reagents like Pyridinium Chlorochromate (PCC) a viable option?

While PCC can oxidize primary alcohols to aldehydes, it may be less effective for this sterically hindered substrate and can sometimes lead to lower yields or require longer reaction times.[17] Furthermore, chromium reagents are toxic and generate hazardous waste, making them less desirable in modern synthetic settings, particularly in drug development.[9] Milder, more selective, and environmentally benign alternatives are generally preferred.

Q5: How should I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) to clearly resolve the starting alcohol, the product aldehyde, and the potential carboxylic acid byproduct. The aldehyde product will have a higher Rf value than the starting alcohol, while the carboxylic acid byproduct will have a much lower Rf (often staying at the baseline). The reaction should be stopped once TLC analysis indicates the complete disappearance of the starting material.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

cluster_incomplete Incomplete Conversion (Starting Material Remains) cluster_overox Over-oxidation (Carboxylic Acid Formed) cluster_workup Workup & Purification Issues start Problem Encountered: Low Yield or Impure Product q1 Is the oxidant active? (e.g., DMP can degrade, Swern reagents require fresh prep) start->q1 Check Conversion a1_yes Extend Reaction Time (Hindered substrates are slow) q1->a1_yes Yes a1_no Use Fresh/New Reagent q1->a1_no No q2 Is a polar byproduct visible on TLC? a1_yes->q2 a2_yes Switch to Milder Reagent (e.g., DMP, Swern) Monitor reaction closely q2->a2_yes Yes a2_no Impurity is not over-oxidation. Consider other side reactions. q2->a2_no No q3 Is the product difficult to isolate? a2_no->q3 a3_yes Review workup procedure. (e.g., Thiosulfate wash for DMP). Consider recrystallization for purification. q3->a3_yes Yes

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-2,6-Dimethoxybenzyl Alcohol

Executive Summary & Molecule Profile Welcome to the Technical Support Center. This guide addresses the purification of 4-bromo-2,6-dimethoxybenzyl alcohol , a compound often synthesized via the reduction of its correspon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the purification of 4-bromo-2,6-dimethoxybenzyl alcohol , a compound often synthesized via the reduction of its corresponding aldehyde or bromination of the dimethoxybenzyl alcohol core.[1]

Chemist-to-Chemist Insight: This molecule presents a specific challenge: the 2,6-dimethoxy substitution pattern .[1] These electron-donating groups significantly increase the electron density of the aromatic ring, stabilizing the benzylic carbocation. Consequently, this alcohol is acid-sensitive and prone to dehydration, etherification, or polymerization on acidic stationary phases like untreated silica gel [1, 2].[1]

Key Physicochemical Properties:

Property Description
State Crystalline Solid (typically white/off-white)
Polarity Moderate (Hydroxyl group + 2 Methoxy ethers)
Stability Acid-Labile (Risk of decomposition on silica)
UV Activity Strong (Aromatic bromide)

| Common Impurities | 4-bromo-2,6-dimethoxybenzaldehyde (starting material), des-bromo byproducts, dibromo species.[1][2][3] |

Phase 1: Method Development (TLC & Solvent Selection)

Q: What is the optimal solvent system for this separation?

A: Due to the polarity of the free hydroxyl group, a binary system of Hexanes (Hex) and Ethyl Acetate (EtOAc) is standard.

  • Initial Screen: Spot the crude on a TLC plate and run in 70:30 Hex:EtOAc .

  • Target Rf: Aim for an Rf of 0.25 – 0.35 . If the spot is > 0.5, the solvent is too polar; if < 0.15, it is too non-polar.[1]

  • Recommendation: Start the column with 95:5 Hex:EtOAc and run a gradient up to 60:40 Hex:EtOAc .

Q: How do I visualize the product on TLC?

A:

  • UV (254 nm): The primary method. The aromatic ring with the bromine substituent will quench fluorescence strongly.

  • p-Anisaldehyde Stain: Highly recommended for benzyl alcohols. Dip the plate and heat; the alcohol typically appears as a distinct violet/pink spot, helping distinguish it from non-alcohol impurities (like the aldehyde precursor) [3].

Phase 2: Column Packing & Loading (Critical Step)

Q: My product decomposes or streaks on the column. How do I prevent this?

A: This is the most common failure mode for electron-rich benzyl alcohols. Standard silica gel is slightly acidic (pH 5–6), which can catalyze the formation of the benzylic cation and lead to decomposition.

Protocol: Neutralizing the Silica

  • Pre-treatment: Slurry the silica gel in your starting solvent (e.g., Hexanes) containing 1% Triethylamine (TEA) .

  • Packing: Pour the slurry into the column.

  • Flushing: Flush with 2–3 column volumes (CV) of the starting solvent (without TEA) to remove excess amine before loading your sample. This creates a neutral surface that protects your labile alcohol [4].

Q: Should I use liquid loading or solid loading?

A: Solid Loading (Dry Loading) is strongly recommended.

  • Reasoning: Since the product is a solid and likely requires a polar solvent (like DCM) to dissolve, liquid loading can cause "band broadening" or precipitation (crashing out) when the DCM hits the non-polar Hexane mobile phase.

  • Method: Dissolve crude in minimal DCM, add Celite (or neutralized silica), evaporate to dryness, and pour the free-flowing powder onto the column bed.[1]

Phase 3: Elution & Troubleshooting[1]

Q: The product is co-eluting with the starting aldehyde. How do I resolve them?

A: The aldehyde (4-bromo-2,6-dimethoxybenzaldehyde) is less polar than the alcohol.[1]

  • Gradient Adjustment: Use a shallower gradient. If you are ramping 10% EtOAc every 5 minutes, switch to 5% increments.

  • Isocratic Hold: Hold the solvent composition at the percentage where the aldehyde elutes (e.g., 15% EtOAc) until it is completely off the column, then increase polarity to elute the alcohol.

Q: I see a new spot forming during the column run. What is happening?

A: This confirms on-column decomposition.

  • Diagnosis: If a spot with higher Rf (likely the ether or elimination product) appears that was not in the crude TLC, the silica acidity is reacting with your compound.

  • Solution: You must repeat the purification using neutralized silica (see Phase 2) or switch to neutral alumina as the stationary phase.

Troubleshooting Matrix & Protocols

Common Issues & Solutions
SymptomRoot CauseCorrective Action
Streaking / Tailing Acidic Silica sites interacting with OH.[1]Add 1% Triethylamine to the column packing slurry.
Product "Crashes Out" Solubility mismatch during liquid load.Switch to Solid Load on Celite.
Poor Separation Gradient too steep.Use a Step Gradient (e.g., hold at 10%, then 20%).[1]
Low Yield Product retained/decomposed on silica.Flush column with 100% EtOAc or 10% MeOH/DCM to recover adhered material.
Diagram: Purification Decision Workflow

PurificationWorkflow Start Crude 4-bromo-2,6-dimethoxybenzyl alcohol TLC TLC Analysis (Hex:EtOAc 70:30) Start->TLC StabilityCheck Is compound acid sensitive? (Electron rich ring?) TLC->StabilityCheck Neutralize Neutralize Silica (Slurry with 1% Et3N) StabilityCheck->Neutralize Yes (2,6-dimethoxy) StandardPack Standard Silica Pack (Hexane slurry) StabilityCheck->StandardPack No LoadChoice Solubility Check Neutralize->LoadChoice StandardPack->LoadChoice SolidLoad Solid Load (Celite) *Recommended* LoadChoice->SolidLoad Poor Hex Solubility LiquidLoad Liquid Load (Risk of precipitation) LoadChoice->LiquidLoad Good Hex Solubility Elution Gradient Elution (5% -> 50% EtOAc) SolidLoad->Elution LiquidLoad->Elution Analysis Fraction Analysis (UV + Anisaldehyde) Elution->Analysis

Caption: Workflow optimizing stationary phase treatment and loading technique for acid-sensitive benzyl alcohols.

References

  • Wong, L. S., et al. (2009).[1] Silica Gel Catalyzed Transformation of Benzylic Alcohols. Journal of Organic Chemistry. (General principle citation for benzyl alcohol instability on silica).

  • Cytiva. (2020).[4] Use of benzyl alcohol as a shipping and storage solution for chromatography media.

  • BenchChem. (2025).[5][6] Purification of 4-Bromo-2,5-dimethoxybenzaldehyde by Recrystallization. (Analogous compound purification data).

  • Magritek. (2025). Column Chromatography Monitoring.

Sources

Troubleshooting

Technical Support Center: Recrystallization of (4-Bromo-2,6-dimethoxyphenyl)methanol

From the Desk of the Senior Application Scientist Welcome to the technical support guide for the purification of (4-Bromo-2,6-dimethoxyphenyl)methanol. This document is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of (4-Bromo-2,6-dimethoxyphenyl)methanol. This document is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this important chemical intermediate through recrystallization. Recrystallization is a powerful technique that leverages differences in solubility to separate a target compound from its impurities.[1][2] The success of this method hinges on the careful selection of a solvent and a meticulous experimental technique.[3] This guide provides field-proven insights, step-by-step protocols, and robust troubleshooting advice to address the specific challenges you may encounter during your experiments.

Part 1: Frequently Asked Questions - Solvent Selection

The choice of solvent is the most critical parameter in a successful recrystallization.[4] An ideal solvent will dissolve the (4-Bromo-2,6-dimethoxyphenyl)methanol when hot but not when cold, while impurities remain soluble at all temperatures.[2][5]

Q1: What are the key characteristics of a good recrystallization solvent for (4-Bromo-2,6-dimethoxyphenyl)methanol?

A good solvent should meet several criteria:

  • High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[3] This differential solubility is what allows for the recovery of the purified product upon cooling.[1]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor after crystallization).[3]

  • Chemical Inertness: The solvent must not react with the (4-Bromo-2,6-dimethoxyphenyl)methanol.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[2]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Q2: Based on the structure of (4-Bromo-2,6-dimethoxyphenyl)methanol, what solvents should I screen first?

(4-Bromo-2,6-dimethoxyphenyl)methanol possesses a moderately polar alcohol group and a larger, less-polar substituted aromatic ring. This dual nature suggests that solvents of intermediate polarity or mixed solvent systems may be effective. The principle of "like dissolves like" is a useful starting point for solvent selection.[2][6] Based on protocols for structurally similar compounds, the following solvents are excellent candidates for initial screening.

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Ethanol 78PolarAn excellent general-purpose solvent for moderately polar compounds.[7] Often used for recrystallizing substituted aromatic compounds.[4][8]
Methanol 65PolarGood for relatively polar compounds and easily removed due to its low boiling point.[7] Has been used for similar bromo-dimethoxy structures.[4]
Toluene 111Non-polarAn excellent solvent for crystallizing aryl (aromatic) compounds.[9] Its high boiling point can be a disadvantage, making it difficult to remove completely.[7]
Hexane 69Non-polarGood for non-polar compounds.[7] Has been successfully used to recrystallize dimethoxybenzyl derivatives.[10] It may be a poor solvent on its own but could be an excellent "anti-solvent" in a mixed pair.
Ethyl Acetate 77IntermediateA good general solvent for compounds of intermediate polarity.[7]

Q3: When and why should I use a mixed-solvent system?

A mixed-solvent system is employed when no single solvent provides the ideal solubility characteristics.[7] This typically involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "bad" or "insolvent" solvent).[7]

You should consider this approach if you find that (4-Bromo-2,6-dimethoxyphenyl)methanol is too soluble in one solvent even when cold, and insoluble in another even when hot.

Common Mixed-Solvent Pairs to Consider:

  • Ethanol / Water

  • Acetone / Water

  • Toluene / Hexane

  • Ethyl Acetate / Hexane

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "bad" solvent until the solution becomes cloudy (the cloud point). A small amount of the "good" solvent is then added back to redissolve the precipitate, and the solution is allowed to cool slowly.

Part 2: General Experimental Protocol for Single-Solvent Recrystallization

This protocol outlines the fundamental steps for purifying your compound. The key to a high yield of pure crystals is to use the minimum amount of hot solvent required for dissolution.[11][12]

  • Dissolution: Place the crude (4-Bromo-2,6-dimethoxyphenyl)methanol in an Erlenmeyer flask with a stir bar. In a fume hood, add a small portion of the selected solvent and heat the mixture to a gentle boil with stirring.[4] Continue adding the solvent in small increments until the solid is completely dissolved.

  • Hot Filtration (If Necessary): If insoluble impurities are present (e.g., dust, inorganic salts), you must perform a hot gravity filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[4][7] This step prevents the desired compound from crystallizing prematurely on the funnel.

  • Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature.[9] Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[3]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3][9]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any residual mother liquor containing impurities.[9][11] Using ice-cold solvent minimizes the loss of your purified product.[11]

  • Drying: Leave the vacuum on to pull air through the crystals for several minutes to help them dry.[9] Transfer the crystals to a watch glass and allow them to air dry completely.

Part 3: Troubleshooting Guide

Even with a well-defined protocol, unexpected issues can arise. This section addresses the most common problems encountered during recrystallization and provides systematic solutions.

Issue 1: My compound "oiled out" instead of forming crystals.

Q: I see a liquid layer forming at the bottom of my flask instead of solid crystals. What is happening and how do I fix it?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a supersaturated liquid phase. This is often caused by the solution being too concentrated or cooling too rapidly, or if the compound is significantly impure.[13]

Troubleshooting Workflow: Oiling Out

Caption: Decision-making process for resolving an "oiling out" event.

Issue 2: No crystals are forming, even after the solution is cold.

Q: My solution has cooled to room temperature and has been in an ice bath, but there's no precipitate. What should I do?

A: This is a common problem that can arise from two main causes: using too much solvent during the dissolution step, or the solution is supersaturated.[13] A supersaturated solution contains more dissolved compound than it should theoretically hold at that temperature, and crystallization needs a nucleation point to begin.[13]

Troubleshooting Workflow: Failure to Crystallize ```dot graph TD { A[Start: No Crystals Formed in Cold Solution] --> B{Is the solution clear?}; B -- Yes --> C[Induce Crystallization]; C --> D[Try scratching the inner surface of the flask with a glass rod]; D --> E{Crystals Formed?}; E -- Yes --> F[Allow crystallization to complete in ice bath]; E -- No --> G[Add a "seed crystal" of the pure compound, if available]; G --> H{Crystals Formed?}; H -- Yes --> F; H -- No --> I{Is it possible too much solvent was used?}; I -- Yes --> J[Gently boil off a portion of the solvent (10-20%) and re-cool]; I -- No --> K[Consider trying a different solvent system]; J --> L{Crystals Formed?}; L -- Yes --> F; L -- No --> K; F --> M[Success: Collect Crystals];

}

Caption: Diagnosing the causes of low recovery in recrystallization.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Purification of 4-Bromo-2,5-dimethoxybenzaldehyde by Recrystallization.
  • University of the West Indies. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Kennedy, A. R., et al. (2012). Structural properties of methoxy derivatives of benzyl bromide, determined from powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, 68(2), 209-217. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • California State University, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization. Retrieved from [Link]

  • California State University, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol.
  • LibreTexts Chemistry. (2023). Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]

Sources

Optimization

stability of (4-Bromo-2,6-dimethoxyphenyl)methanol under acidic conditions

Overview of Compound Stability (4-Bromo-2,6-dimethoxyphenyl)methanol is a substituted benzylic alcohol. Its stability, particularly under acidic conditions, is a critical consideration for its use in synthesis and other...

Author: BenchChem Technical Support Team. Date: March 2026

Overview of Compound Stability

(4-Bromo-2,6-dimethoxyphenyl)methanol is a substituted benzylic alcohol. Its stability, particularly under acidic conditions, is a critical consideration for its use in synthesis and other applications. The core instability arises from the structure of the molecule itself: the benzylic alcohol group is prone to acid-catalyzed elimination. This process is significantly accelerated by the presence of two electron-donating methoxy groups at the ortho positions of the phenyl ring. These groups stabilize the resulting benzylic carbocation through resonance, making the compound highly susceptible to degradation in the presence of acid.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting issues related to the stability of (4-Bromo-2,6-dimethoxyphenyl)methanol under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is (4-Bromo-2,6-dimethoxyphenyl)methanol so unstable in acidic conditions?

A1: The instability is due to the facile, acid-catalyzed formation of a resonance-stabilized benzylic carbocation. The reaction proceeds in two main steps:

  • Protonation: The hydroxyl group (-OH) of the alcohol is protonated by an acid (H⁺) to form a good leaving group, water (H₂O).

  • Elimination & Carbocation Formation: The protonated hydroxyl group departs as a water molecule, leaving behind a positive charge on the benzylic carbon. This carbocation is significantly stabilized by the powerful electron-donating resonance effects of the two ortho-methoxy groups.[1][3][4] This stabilization lowers the activation energy for the reaction, making the compound highly reactive even in mildly acidic environments.

Q2: What are the likely degradation products?

A2: The primary degradation product is the stabilized benzylic carbocation. This highly reactive intermediate can then undergo several subsequent reactions depending on the reaction medium:

  • Nucleophilic Attack: If other nucleophiles (e.g., water, alcohols, halides) are present in the reaction mixture, they can attack the carbocation to form new products. For instance, in an aqueous acidic solution, the carbocation can react with water to regenerate the starting material or with another alcohol molecule to form an ether.

  • Polymerization: The carbocation can react with another molecule of the starting material or other electron-rich aromatic species, leading to the formation of polymeric or oligomeric side products. This is often observed as the formation of an insoluble, colored precipitate.

  • Elimination: If there is a proton on an adjacent carbon, elimination to form an alkene is possible, though less likely for this specific structure.

Q3: How do the methoxy groups specifically influence the stability?

A3: The two methoxy (-OCH₃) groups are located at the ortho positions (2 and 6) relative to the methanol group. These are strong electron-donating groups through resonance. The lone pairs on the oxygen atoms can be delocalized into the aromatic ring, and this electron density can be further delocalized to stabilize the positive charge of the benzylic carbocation.[1][3][4] This high degree of stabilization makes the formation of the carbocation much more favorable than for benzylic alcohols without such electron-donating groups.

Q4: What is the role of the bromo substituent?

A4: The bromo (-Br) substituent at the para position (4) is an electron-withdrawing group through induction but a weak deactivator through resonance. Its primary electronic effect is to slightly destabilize the carbocation intermediate compared to a non-brominated analogue. However, the powerful stabilizing effect of the two ortho-methoxy groups overwhelmingly dominates, and the compound remains highly acid-sensitive.

Q5: At what pH range should I be concerned about degradation?

A5: Significant degradation can be expected in mildly to strongly acidic conditions (pH < 6). The rate of degradation will increase with increasing acid concentration (lower pH) and higher temperatures. It is recommended to maintain a neutral or slightly basic pH (pH 7-9) during workups and purifications if the integrity of the molecule is to be preserved.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Reaction mixture turns yellow/brown/purple after adding acid. Formation of the stabilized benzylic carbocation and subsequent polymerization or side reactions. The color is indicative of extended conjugated systems.1. Immediately neutralize the reaction mixture: Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution. 2. Lower the reaction temperature: Perform the reaction at a lower temperature to decrease the rate of degradation. 3. Use a less protic acid: If possible, switch to a Lewis acid or a weaker Brønsted acid.
Multiple unexpected spots on a TLC plate after an acidic workup. Degradation of the starting material into various byproducts via the carbocation intermediate.1. Perform a non-acidic workup: Use a neutral or basic aqueous wash (e.g., water, brine, or dilute NaHCO₃ solution). 2. Minimize contact time with acid: If an acidic wash is necessary, perform it quickly at low temperatures and immediately proceed to the next step. 3. Analyze a sample before workup: Take a TLC of the crude reaction mixture before any aqueous workup to determine if the degradation is happening during the reaction or the workup.
Low or no recovery of the desired product after chromatography. The compound is degrading on the silica gel column, which is inherently acidic.1. Neutralize the silica gel: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), in the eluent. 2. Use an alternative stationary phase: Consider using neutral alumina or a reverse-phase (C18) column for purification. 3. Work quickly: Do not let the compound sit on the column for an extended period.
NMR spectrum shows a loss of the benzylic CH₂ and OH signals. The benzylic alcohol has been converted into one or more degradation products.1. Re-evaluate the reaction conditions: The acidic conditions are too harsh. Consider alternative synthetic routes that avoid strongly acidic environments. 2. Protect the alcohol group: If the alcohol is not the reactive site, consider protecting it with an acid-stable protecting group before subjecting the molecule to acidic conditions.

Experimental Protocols

Protocol 1: Small-Scale Stability Test

This protocol allows for a quick assessment of the stability of (4-Bromo-2,6-dimethoxyphenyl)methanol under specific acidic conditions.

Materials:

  • (4-Bromo-2,6-dimethoxyphenyl)methanol

  • Solvent of choice (e.g., Dichloromethane, Acetonitrile)

  • Acidic solution (e.g., 0.1 M HCl in water, or a solution of the acid used in your reaction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • TLC plates (silica gel)

  • Appropriate eluent for TLC (e.g., 30% Ethyl Acetate in Hexanes)

  • Small vials

Procedure:

  • Prepare a stock solution of (4-Bromo-2,6-dimethoxyphenyl)methanol in your chosen solvent at a concentration of ~5 mg/mL.

  • In a small vial, add 1 mL of the stock solution. This will be your control (T=0).

  • In a separate vial, add 1 mL of the stock solution and 0.1 mL of the acidic solution.

  • Stir both vials at room temperature.

  • At regular time intervals (e.g., 5 min, 15 min, 30 min, 1 hour), take a small aliquot from the acidic mixture, spot it on a TLC plate, and quench the remainder of the aliquot in a separate vial containing a drop of NaHCO₃ solution before spotting.

  • Spot the control solution on the same TLC plate.

  • Develop the TLC plate and visualize the spots under UV light.

  • Analysis: Compare the spots from the acidic mixture over time to the control spot. The appearance of new spots or the disappearance of the starting material spot indicates degradation.

Visualizations

Proposed Degradation Pathway

The following diagram illustrates the acid-catalyzed degradation of (4-Bromo-2,6-dimethoxyphenyl)methanol.

DegradationPathway Start (4-Bromo-2,6-dimethoxyphenyl)methanol Protonated Protonated Alcohol (Oxonium Ion) Start->Protonated + H⁺ Carbocation Resonance-Stabilized Benzylic Carbocation Protonated->Carbocation - H₂O Products Degradation Products (e.g., from Nucleophilic Attack, Polymerization) Carbocation->Products + Nucleophile (Nu⁻) H_plus H+ H2O_out - H₂O Nu Nu:

Caption: Acid-catalyzed formation of a benzylic carbocation.

References

  • Pittelkow, M., Christensen, J. B., & Sølling, T. I. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. RSC Publishing. Available at: [Link]

  • Richard, J. P., Amyes, T. L., & Toteva, M. M. (2004). Unexpectedly Small Ortho-Oxygen Substituent Effects on Stabilities of Benzylic Carbocations. Journal of the American Chemical Society, 126(34), 10593-10603. Available at: [Link]

  • Pittelkow, M., Christensen, J. B., & Sølling, T. I. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. PubMed. Available at: [Link]

  • Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17983–17988. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

  • Houben-Weyl. (2005). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • Clark, J. (2015). Organic Chemistry Revision Sheets Reaction Mechanism Notes. Available at: [Link]

  • Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2021, April 17). Among Benzyl carbocation (Ph-CH2+) and Methyl methoxy carbocation (CH3-O-CH2+), why is the latter more stable? Retrieved from [Link]

  • ResearchGate. (n.d.). Electro oxidation of substituted electron-donating benzylic alcohols in a biphasic medium. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Available at: [Link]

  • Chemistry LibreTexts. (2015, July 19). 22.2: Benzylic Oxidations and Reductions. Retrieved from [Link]

  • PubChem. (n.d.). (4-bromo-2,6-dimethoxyphenyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (4-Bromo-2,6-dimethylphenyl)methanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,6-dimethoxyphenol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of 4-Bromo-2,6-dimethoxybenzyl Alcohol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when cross-coupling 4-bromo-2,6-dimethoxybenzyl alcohol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when cross-coupling 4-bromo-2,6-dimethoxybenzyl alcohol. This substrate presents a unique dual-challenge: a highly electron-rich aromatic ring that resists oxidative addition, and an unprotected benzylic alcohol that acts as a Trojan horse for parasitic side reactions.

Below, you will find field-proven insights, mechanistic causality, and a self-validating protocol to ensure your coupling succeeds.

Section 1: Mechanistic FAQs & Troubleshooting

Q1: Why am I seeing massive amounts of dehalogenated byproduct (3,5-dimethoxybenzyl alcohol) and its corresponding aldehyde instead of my cross-coupled product? A1: This is the most common failure mode for this specific substrate. The free benzylic alcohol acts as an internal reducing agent. After the Pd(0) catalyst undergoes oxidative addition into the C-Br bond, the resulting Pd(II) intermediate can coordinate with the benzylic alkoxide (especially in the presence of a base). Because this alkoxide possesses ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydrogens, it rapidly undergoes 

-hydride elimination. This forms a palladium-hydride (Pd-H) species and oxidizes your substrate to 4-bromo-2,6-dimethoxybenzaldehyde. The Pd-H then reductively eliminates with the aryl group, yielding the hydrodehalogenated byproduct ([1]). To prevent this, you must either protect the alcohol (e.g., as a TBS ether) or use a highly active, bulky ligand (like SPhos) that accelerates transmetalation and reductive elimination so drastically that it outcompetes the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-hydride elimination pathway ([2]).

Q2: Why is the starting material remaining unreacted even after 24 hours at elevated temperatures? A2: The 2,6-dimethoxy groups are strongly electron-donating via resonance (+M effect). This floods the aromatic


-system with electron density, making the C-Br bond significantly less electrophilic. Standard Pd(0) catalysts struggle to perform oxidative addition on such electron-rich halides. You must switch to an electron-rich, sterically demanding dialkylbiaryl phosphine ligand (e.g., SPhos or XPhos) or an N-heterocyclic carbene (NHC) to force the oxidative addition step (3[3]).

Q3: I am observing boronic acid homocoupling. How do I suppress this? A3: Homocoupling of the boronic acid is a Pd(II)-mediated oxidative process driven by the presence of trace oxygen (Ongcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) in your reaction mixture ([2]). Because your electron-rich aryl bromide reacts slowly, the catalyst has more time to engage in this parasitic side reaction. Strict anaerobic conditions are non-negotiable.
Section 2: Mechanistic Pathway Visualization

The diagram below illustrates the bifurcation point where the reaction either proceeds to the desired product or fails via substrate-induced dehalogenation.

G Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd + Ar-Br Transmet Ar-Pd(II)-Ar' (Transmetalation) OxAdd->Transmet + Ar'-B(OH)2 Alkoxide Ar-Pd(II)-OCH2Ar (Alkoxide Formation) OxAdd->Alkoxide + Substrate -OH Product Desired Biaryl (Cross-Coupled) Transmet->Product Reductive Elim. Product->Pd0 BetaHydride Ar-Pd(II)-H (β-Hydride Elim.) Alkoxide->BetaHydride - Aldehyde Dehalogenated Ar-H + Aldehyde (Dehalogenated) BetaHydride->Dehalogenated Reductive Elim. Dehalogenated->Pd0

Catalytic cycle showing desired cross-coupling vs. β-hydride elimination leading to dehalogenation.

Section 3: Quantitative Data - Catalyst & Condition Optimization

To empirically demonstrate the causality of ligand choice on side-reaction suppression, review the following optimization data for 4-bromo-2,6-dimethoxybenzyl alcohol:

Catalyst SystemSolvent / BaseTempMajor OutcomeMechanistic Rationale
Pd(PPh

)

(5 mol%)
EtOH/H

O / Na

CO

80 °C>60% DehalogenationWeakly donating ligand; slow oxidative addition. Alcoholic solvent and substrate -OH promote

-hydride elimination.
Pd(dppf)Cl

(5 mol%)
Dioxane/H

O / K

CO

90 °CMixed (Biaryl + Homocoupling)Better conversion, but trace O

leads to Pd(II)-mediated homocoupling of the boronic acid.
Pd

(dba)

+ SPhos
Toluene/H

O / K

PO

100 °C>85% Desired Biaryl Electron-rich, bulky SPhos accelerates oxidative addition and reductive elimination, outcompeting dehalogenation.
Section 4: Self-Validating Experimental Protocol

To guarantee success without protecting the benzylic alcohol, utilize the following optimized, self-validating methodology.

Workflow Step1 1. Reagent Prep (Ar-Br, Boronic Acid, K3PO4) Step2 2. Solvent Addition (Toluene/H2O) Step1->Step2 Step3 3. Strict Degassing (Freeze-Pump-Thaw x3) Step2->Step3 Step4 4. Catalyst Addition (Pd2(dba)3 + SPhos) Step3->Step4 Step5 5. Heating & Monitoring (100°C, Anaerobic) Step4->Step5 Step6 6. Workup (Extraction & Chromatography) Step5->Step6

Step-by-step self-validating workflow for anaerobic Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2,6-dimethoxybenzyl alcohol (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous K

    
    PO
    
    
    
    (3.0 equiv).
  • Solvent Addition : Add a 10:1 mixture of Toluene and HPLC-grade Water.

    • Causality: Toluene is non-alcoholic, removing external hydride sources that exacerbate dehalogenation.

  • Strict Degassing (Freeze-Pump-Thaw) :

    • Freeze the mixture completely in a liquid nitrogen bath.

    • Evacuate the flask under high vacuum for 5 minutes.

    • Isolate the vacuum and allow the flask to thaw in a warm water bath.

    • Self-Validation Checkpoint: Repeat this cycle 3 times. During the final thaw, the absolute absence of gas bubbles rising from the liquid confirms complete O

      
       removal, securing the reaction against boronic acid homocoupling. If bubbling persists, perform an additional cycle.
      
  • Catalyst Addition : Under a strong positive pressure of Argon, quickly add Pd

    
    (dba)
    
    
    
    (2 mol%) and SPhos (8 mol%).
  • Heating & Monitoring : Seal the flask and heat to 100 °C in a pre-heated oil bath for 12 hours. Monitor conversion via LC-MS.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and purify via flash column chromatography.
Section 5: References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]

  • PMC - NIH. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Benzyl Alcohols

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to addre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low reactivity in sterically hindered benzyl alcohols. Our goal is to equip you with the scientific understanding and practical protocols to overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during reactions involving sterically hindered benzyl alcohols. Each issue is analyzed from a mechanistic perspective to provide robust and scientifically grounded solutions.

Issue 1: Low or No Conversion in Williamson Ether Synthesis

Scenario: You are attempting to synthesize a benzyl ether from a sterically hindered benzyl alcohol and an alkyl halide under standard Williamson ether synthesis conditions (e.g., NaH in THF), but you observe minimal to no product formation.

Probable Cause: The low reactivity is likely due to steric hindrance around the hydroxyl group of the benzyl alcohol.[1][2] The bulky substituents impede the approach of the electrophile (alkyl halide) to the oxygen nucleophile, thus inhibiting the crucial SN2 reaction.[1][2]

Solutions:

  • Employ a More Reactive Electrophile: Instead of traditional alkyl halides, consider more potent electrophiles like benzyl triflates or benzyl trichloroacetimidates.[1] These reagents are significantly more electrophilic and can react more effectively with hindered alcohols.

  • Optimize Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1][3]

    • Solvent: Switching to a polar aprotic solvent such as DMF or DMSO can enhance the reaction rate.[1]

    • Phase-Transfer Catalyst: The addition of a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can facilitate the reaction between the alkoxide and the alkyl halide.[1]

  • Alternative Synthetic Routes:

    • Mitsunobu Reaction: This powerful reaction allows for the formation of ethers under mild, neutral conditions and is particularly effective for synthesizing sterically hindered ethers.[4] It involves the reaction of the alcohol with another alcohol or phenol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[4] A key advantage is the inversion of stereochemistry at a chiral alcohol center.[4][5]

    • Acid-Catalyzed Ether Synthesis: For the synthesis of ethers from tertiary alcohols, acid-catalyzed methods can be effective.[4] This typically involves the reaction of the tertiary alcohol with a primary or secondary alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid.[4]

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the sterically hindered alcohol (1.0 equiv) in anhydrous THF.

  • At 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 equiv).

  • At 0 °C, add the benzyl bromide (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.[1]

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[1]

Issue 2: Inefficient Acylation or Esterification

Scenario: Attempts to acylate a sterically hindered benzyl alcohol with an acid anhydride or acid chloride using standard conditions (e.g., pyridine) result in low yields.

Probable Cause: The steric bulk around the hydroxyl group prevents the nucleophilic attack on the carbonyl carbon of the acylating agent.

Solutions:

  • More Active Catalysts:

    • N-Heterocyclic Carbenes (NHCs): NHCs have proven to be effective catalysts for the acylation of even sterically demanding alcohols.[6]

    • 1-Methylimidazole (MI): MI is an efficient and mild catalyst for the acylation and tosylation of highly sterically hindered alcohols.[7] The addition of a base like triethylamine can further accelerate the reaction.[7]

    • Lewis Acids: Catalysts like Sc(OTf)₃ can be effective, especially when used in combination with a nucleophilic catalyst like DMAP.

  • Alternative Acylating Agents:

    • Enol Esters: In some cases, enol esters can be more reactive acylating agents for hindered alcohols, particularly when catalyzed by NHCs.[6]

Catalyst SystemSubstrateAcylating AgentConditionsYieldReference
1-Methylimidazole/Et₃NHindered Secondary AlcoholAc₂OCH₂Cl₂, rtHigh[7]
N-Heterocyclic CarbeneBenzyl AlcoholMethyl AcetateMolecular Sieves93%[6]
Sc(OTf)₃-DMAPSterically Hindered AlcoholAcid AnhydrideNot specifiedHigh[7]
Issue 3: Poor Yields in Oxidation Reactions

Scenario: The oxidation of a sterically hindered benzyl alcohol to the corresponding aldehyde or ketone is sluggish or incomplete.

Probable Cause: The bulky groups adjacent to the benzylic carbon hinder the approach of the oxidant and the abstraction of the benzylic proton.

Solutions:

  • Milder, More Selective Oxidants:

    • PCC (Pyridinium Chlorochromate): A milder oxidizing agent that can convert primary alcohols to aldehydes without over-oxidation to carboxylic acids.[8]

    • Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride with DMSO, followed by a hindered base like triethylamine. It is effective for oxidizing hindered alcohols under mild conditions.

  • Catalytic Aerobic Oxidation:

    • Heterogeneous Catalysts: Palladium nanoparticles supported on materials like aluminum oxy-hydroxide (Pd/AlO(OH)) can efficiently catalyze the aerobic oxidation of benzyl alcohols under solvent-free conditions, often enhanced by ultrasonication.[9]

    • Carbon Nanotube-Activated PMS: Peroxymonosulfate (PMS) activated by oxidized carbon nanotubes can be a highly efficient system for the selective oxidation of benzyl alcohols.[10]

Caption: Decision tree for troubleshooting low-yielding oxidation reactions of sterically hindered benzyl alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the low reactivity of sterically hindered benzyl alcohols?

A: The primary reason is steric hindrance. The bulky groups near the hydroxyl (-OH) group physically block the path of incoming reagents, making it difficult for them to reach the reactive center.[1] This increases the activation energy of the reaction, slowing it down or preventing it from occurring altogether.[1]

Q2: Can electronic effects also play a role in the reactivity of benzyl alcohols?

A: Yes. While steric hindrance is often the dominant factor, electronic effects are also important. The benzyl group can stabilize an adjacent positive charge through resonance.[1] This can accelerate reactions that proceed through a carbocation intermediate, such as SN1 reactions.[1] Electron-donating groups on the phenyl ring will further stabilize a benzylic carbocation, increasing the rate of SN1-type reactions, while electron-withdrawing groups will have the opposite effect.[11]

Q3: Are there any general strategies to enhance the reactivity of these alcohols?

A: Several general strategies can be employed:

  • Increase Reaction Temperature: Provides more kinetic energy to overcome the activation barrier.[3]

  • Use More Reactive Reagents: Employing highly electrophilic reagents or more active catalysts can compensate for the substrate's low reactivity.[1]

  • Non-Conventional Energy Sources: Microwave or ultrasound irradiation can significantly accelerate reactions by promoting molecular collisions.[3]

  • Catalyst Choice: For reactions like Friedel-Crafts, using a stronger Lewis or Brønsted acid can enhance electrophile reactivity.[3] For hydrogenolysis of benzyl ethers, more active catalysts like Pearlman's catalyst (Pd(OH)₂/C) can be effective where standard Pd/C fails.[1]

Q4: When should I consider a completely different synthetic approach, like the Mitsunobu reaction?

A: You should consider the Mitsunobu reaction when:

  • You are working with a particularly hindered secondary alcohol and require inversion of stereochemistry.[12][13]

  • Your substrate is sensitive to the strongly basic or acidic conditions of other methods.[4]

  • Standard SN2 conditions are failing to provide the desired ether or ester.

It is important to note that the nucleophile in a Mitsunobu reaction should ideally have a pKa of less than 13 to be effective.[4][14]

G cluster_0 Reaction Type: Ether Synthesis cluster_1 Reaction Type: Acylation cluster_2 Reaction Type: Oxidation Start_Ether Sterically Hindered Benzyl Alcohol Williamson Williamson Ether Synthesis Start_Ether->Williamson Standard Conditions Mitsunobu Mitsunobu Reaction Williamson->Mitsunobu Low Yield / Sensitive Substrate Acid_Cat Acid-Catalyzed Synthesis Williamson->Acid_Cat Tertiary Alcohol Substrate Start_Acyl Sterically Hindered Benzyl Alcohol Standard_Acyl Standard Acylation (e.g., Pyridine) Start_Acyl->Standard_Acyl Active_Cat Active Catalyst (NHC, MI) Standard_Acyl->Active_Cat Low Yield Start_Ox Sterically Hindered Benzyl Alcohol Standard_Ox Standard Oxidation (e.g., CrO₃) Start_Ox->Standard_Ox Mild_Ox Mild Oxidation (PCC, Swern) Standard_Ox->Mild_Ox Over-oxidation / Sensitive Substrate Catalytic_Ox Catalytic Aerobic Oxidation Standard_Ox->Catalytic_Ox Low Reactivity

Caption: Decision-making workflow for selecting an appropriate reaction strategy for sterically hindered benzyl alcohols.

References

  • Viciu, M. S., et al. (2003). Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Järvi, K., et al. (2021). Zirconium-catalysed direct substitution of alcohols: enhancing the selectivity by kinetic analysis. Catalysis Science & Technology. Retrieved from [Link]

  • University of Bath. (n.d.). Dehydrative C-O_Manuscript. Retrieved from [Link]

  • Dodge, J. A., et al. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Retrieved from [Link]

  • MDPI. (2019, October 20). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Retrieved from [Link]

  • ACS Publications. (2020, February 11). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Direct Site-selective Deoxygenation of Benzylalcohol Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Chemical Research in Chinese Universities. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from [Link]

  • PMC. (2020, March 31). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol. Retrieved from [Link]

  • PMC. (n.d.). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of reaction conditions and results for oxidation of benzyl.... Retrieved from [Link]

  • IRep. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Catalytic Friedel-Crafts Reactions of Highly Electronically Deactivated Benzylic Alcohols. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • The University of Northern Colorado. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 1.2 Reactions of Alcohols – Organic Chemistry II. Retrieved from [Link]

  • SciSpace. (n.d.). Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in. Retrieved from [Link]

  • N/A. (n.d.). Reactions of Alcohols. Retrieved from [Link]

  • ResearchGate. (2025, November 17). (PDF) The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019, November 5). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]

  • N/A. (2024, September 5). Dehydroxylation of alcohols for nucleophilic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

  • SciELO. (n.d.). Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. Retrieved from [Link]

  • YouTube. (2024, July 18). 6 Best Reagents used in the Organic Conversions from Alcohols, Phenols & Ethers | Komali Mam❤️. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.6 Reactions of Alcohols - Organic Chemistry. Retrieved from [Link]

  • N/A. (n.d.). REACTIONS OF ALCOHOLS. Retrieved from [Link]

Sources

Troubleshooting

optimal storage conditions for (4-Bromo-2,6-dimethoxyphenyl)methanol

Welcome to the technical support center for (4-Bromo-2,6-dimethoxyphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development to ensure the optimal storage, handling, and tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4-Bromo-2,6-dimethoxyphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development to ensure the optimal storage, handling, and troubleshooting of this important chemical intermediate. By understanding its stability and potential degradation pathways, you can maintain the integrity of your experiments and ensure reliable results.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for solid (4-Bromo-2,6-dimethoxyphenyl)methanol?

To ensure the long-term stability of solid (4-Bromo-2,6-dimethoxyphenyl)methanol, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container must be tightly sealed to prevent moisture absorption and potential degradation.[3] For extended storage, maintaining a consistently cool temperature is recommended.

Q2: Should (4-Bromo-2,6-dimethoxyphenyl)methanol be protected from light?

Yes, protection from light is a prudent measure. Aromatic compounds, particularly those with methoxy groups like dimethoxybenzene derivatives, can be susceptible to photodegradation.[4][5] Storing the compound in an amber vial or in a dark cabinet will minimize this risk.

Q3: Is it necessary to store (4-Bromo-2,6-dimethoxyphenyl)methanol under an inert atmosphere?

While not always mandatory for short-term storage, for long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is best practice. The benzyl alcohol functional group is susceptible to oxidation, which can lead to the formation of the corresponding benzaldehyde impurity. An inert atmosphere will displace oxygen and mitigate this oxidative degradation pathway.

Q4: What materials are incompatible with (4-Bromo-2,6-dimethoxyphenyl)methanol?

(4-Bromo-2,6-dimethoxyphenyl)methanol should not be stored with strong oxidizing agents, as they can promote the oxidation of the alcohol functional group.[6] Additionally, contact with strong acids should be avoided, as they can potentially cleave the ether linkages of the dimethoxybenzene ring.[6][7]

In-Experiment Use and Stability

Q5: What are the signs of degradation for (4-Bromo-2,6-dimethoxyphenyl)methanol?

Visual signs of degradation can include a change in color, such as yellowing or darkening of the solid material. The appearance of a new, distinct odor may also indicate the formation of degradation products, such as the corresponding aldehyde. For a definitive assessment of purity, analytical techniques like HPLC, TLC, or NMR spectroscopy should be employed.

Q6: What are the likely degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways for (4-Bromo-2,6-dimethoxyphenyl)methanol include:

  • Oxidation: The benzylic alcohol can be oxidized to form 4-bromo-2,6-dimethoxybenzaldehyde. This is a common degradation pathway for benzyl alcohols.[8]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the dimethoxybenzene ring system.[4][5]

  • Thermal Decomposition: At elevated temperatures, dimethoxybenzene derivatives can undergo thermal decomposition.[9]

  • Acid-Catalyzed Ether Cleavage: Strong acidic conditions can cause the cleavage of the methoxy groups from the aromatic ring.[7]

Q7: I observe an unexpected impurity in my reaction. Could it be from the degradation of (4-Bromo-2,6-dimethoxyphenyl)methanol?

Yes, this is a possibility. If your reaction is sensitive to aldehydes, the presence of 4-bromo-2,6-dimethoxybenzaldehyde as an impurity could lead to unexpected side reactions or inhibition of your desired transformation. It is recommended to verify the purity of the starting material before use, especially if it has been stored for an extended period or under suboptimal conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Discoloration of Solid Oxidation of the benzyl alcohol or degradation of the aromatic ring.While minor discoloration may not impact all applications, for sensitive experiments, it is advisable to purify the material (e.g., by recrystallization) or use a fresh batch.
Inconsistent Experimental Results Degradation of the starting material leading to lower effective concentration or the presence of reactive impurities (e.g., aldehyde).Confirm the purity of the (4-Bromo-2,6-dimethoxyphenyl)methanol using an appropriate analytical method (HPLC, NMR). If degradation is confirmed, obtain a fresh, high-purity lot. Review storage and handling procedures.
Material is Difficult to Dissolve The presence of insoluble degradation products or moisture.Ensure the use of an appropriate, dry solvent. If solubility issues persist with a previously reliable solvent, it may be indicative of degradation.

Experimental Protocols

Purity Assessment by Thin-Layer Chromatography (TLC)

A quick assessment of purity can be performed using TLC.

Materials:

  • TLC plate (silica gel 60 F254)

  • (4-Bromo-2,6-dimethoxyphenyl)methanol sample

  • Developing solvent (e.g., 30% ethyl acetate in hexanes)

  • Visualization method (e.g., UV lamp at 254 nm, potassium permanganate stain)

Procedure:

  • Dissolve a small amount of the (4-Bromo-2,6-dimethoxyphenyl)methanol in a suitable solvent (e.g., ethyl acetate).

  • Spot a small amount of the solution onto the baseline of the TLC plate.

  • Place the TLC plate in a developing chamber containing the developing solvent.

  • Allow the solvent to ascend the plate until it is near the top.

  • Remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp. The presence of multiple spots indicates impurities. The corresponding aldehyde will likely have a slightly higher Rf value than the alcohol.

Visual Troubleshooting Workflow

troubleshooting_workflow Troubleshooting (4-Bromo-2,6-dimethoxyphenyl)methanol Issues start Inconsistent Experimental Results or Visual Degradation check_purity Check Purity (TLC, HPLC, NMR) start->check_purity is_pure Is the material pure? check_purity->is_pure review_protocol Review Experimental Protocol for Incompatibilities is_pure->review_protocol Yes use_fresh Use Fresh or Purified Material is_pure->use_fresh No end_good Proceed with Experiment review_protocol->end_good review_storage Review Storage and Handling Procedures use_fresh->review_storage end_bad Re-evaluate Experiment with Pure Material review_storage->end_bad

Caption: Troubleshooting workflow for issues with (4-Bromo-2,6-dimethoxyphenyl)methanol.

References

  • Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics. [Link]

  • Unimolecular Thermal Decomposition of Dimethoxybenzenes. The Journal of Physical Chemistry A. [Link]

  • Molecular Level Understanding of the Factors Affecting the Stability of Dimethoxy Benzene Catholyte Candidates from First-Principles Investigations. The Journal of Physical Chemistry C. [Link]

  • Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous. Atmospheric Chemistry and Physics Discussions. [Link]

  • Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a.. Filo. [Link]

  • Environmentally friendly procedure for the aqueous oxidation of benzyl alcohols to aldehydes with dibromodimethylhydantoin (DBDM). Taylor & Francis Online. [Link]

  • (4-bromo-2,6-dimethoxyphenyl)methanol (C9H11BrO3). PubChemLite. [Link]

  • Benzyl Ethers. Organic Chemistry Portal. [Link]

  • (4-Bromo-2,6-dimethylphenyl)methanol | C9H11BrO | CID 14680145. PubChem. [Link]

  • How to convert benzylic methyl to alcohol or aldehyde using TBHP? ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude (4-Bromo-2,6-dimethoxyphenyl)methanol

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification of crude (4-Bromo-2,6-dimethoxyphenyl)methanol. This document offers p...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification of crude (4-Bromo-2,6-dimethoxyphenyl)methanol. This document offers practical, field-tested insights and solutions to common challenges encountered during the purification of this and structurally related compounds.

Introduction

(4-Bromo-2,6-dimethoxyphenyl)methanol is a key building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Crude reaction mixtures often contain a variety of impurities, including unreacted starting materials, byproducts from side reactions, and residual reagents. This guide provides a comprehensive resource for troubleshooting common purification issues and offers detailed protocols for obtaining highly pure (4-Bromo-2,6-dimethoxyphenyl)methanol.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (4-Bromo-2,6-dimethoxyphenyl)methanol in a question-and-answer format, providing both the "why" and the "how" for effective problem-solving.

Question 1: My crude product is an oil and won't crystallize. How can I purify it?

Answer: Oiling out is a common problem when impurities are present that depress the melting point of the desired compound or when the compound is highly soluble in the chosen solvent.

  • Underlying Cause: The presence of impurities can disrupt the crystal lattice formation. Alternatively, the boiling point of the recrystallization solvent might be higher than the melting point of your compound, causing it to melt before it dissolves.

  • Solution:

    • Column Chromatography First: For oily crude products, it is often best to perform a preliminary purification by column chromatography to remove the bulk of the impurities. This will enrich the desired product and increase the likelihood of successful crystallization in a subsequent step.

    • Solvent Screening: If you chose to proceed with recrystallization, perform a systematic solvent screen with small amounts of your crude product. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof).[1] The ideal solvent will dissolve your compound when hot but sparingly when cold.

    • Induce Crystallization: If the product remains an oil upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystal growth. Adding a seed crystal of pure (4-Bromo-2,6-dimethoxyphenyl)methanol, if available, is also a highly effective method.

Question 2: After recrystallization, my product is still impure, as indicated by a broad melting point range. What went wrong?

Answer: A broad melting point range is a classic indicator of impurities. This can result from several factors during the recrystallization process.

  • Underlying Cause & Solution:

    • Incomplete Removal of Soluble Impurities: The chosen recrystallization solvent may not have been optimal, leading to the co-crystallization of impurities. Re-evaluate your solvent choice by performing small-scale solubility tests.

    • Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath. This slow cooling process is crucial for the formation of large, pure crystals.[2]

    • Insufficient Washing: The crystals may be coated with mother liquor containing impurities. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.[2]

Question 3: During column chromatography, my compound is not separating from a closely-eluting impurity. How can I improve the separation?

Answer: Achieving good separation between compounds with similar polarities can be challenging and often requires optimization of the chromatographic conditions.

  • Underlying Cause & Solution:

    • Suboptimal Solvent System: The polarity of the eluent may not be ideal for resolving your compound and the impurity.

      • Adjust the Solvent Ratio: If you are using a binary solvent system (e.g., hexane/ethyl acetate), systematically vary the ratio to fine-tune the polarity. A good starting point is a solvent system that gives your desired compound an Rf value of 0.2-0.4 on a TLC plate.

      • Change the Solvents: If adjusting the ratio is ineffective, try a different solvent system altogether. For example, if hexane/ethyl acetate fails, consider dichloromethane/methanol, which offers different selectivity.[3]

    • Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation. As a general rule, use a silica gel to crude product weight ratio of at least 30:1 for difficult separations.

    • Dry Loading: If your compound is not very soluble in the initial mobile phase, consider a dry loading technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of (4-Bromo-2,6-dimethoxyphenyl)methanol?

A1: The impurities will largely depend on the synthetic route. However, common impurities can include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be 2,6-dimethoxyphenol or a related precursor.

  • Over-brominated Products: Di- or tri-brominated species can form if the bromination step is not carefully controlled. A known byproduct in the synthesis of the related 4-bromo-2,5-dimethoxybenzaldehyde is the isomeric 2-bromo-3,6-dimethoxybenzaldehyde.[2]

  • Oxidation Products: The benzyl alcohol can be oxidized to the corresponding aldehyde (4-bromo-2,6-dimethoxybenzaldehyde) or carboxylic acid (4-bromo-2,6-dimethoxybenzoic acid), especially if exposed to air and light over time.[4]

Q2: What is a good starting point for a recrystallization solvent for (4-Bromo-2,6-dimethoxyphenyl)methanol?

  • Alcohols: Methanol and ethanol are often good choices for polar aromatic compounds. For the related 4-bromo-2,5-dimethoxybenzaldehyde, methanol was found to be a suitable recrystallization solvent.[2]

  • Hydrocarbons: For less polar impurities, recrystallization from a solvent like cyclohexane, potentially in a mixed solvent system with a more polar solvent, could be effective. The purification of a similar compound, (2-bromo-4,5-dimethoxy-phenyl)-methyl bromide, utilized cyclohexane for crystallization.

  • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed. Common pairs include ethanol/water, acetone/water, or ethyl acetate/hexane.[1]

Q3: What are the recommended conditions for column chromatography?

A3: The choice of eluent for column chromatography is best determined by preliminary analysis using Thin Layer Chromatography (TLC). A solvent system that provides a good separation of spots and an Rf value of approximately 0.3 for the desired product is a good starting point.

Impurity Profile Recommended Solvent System (v/v) Rationale
Non-polar impuritiesHexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3)Good for separating compounds with moderate polarity differences.[3]
Polar impuritiesDichloromethane/Methanol gradient (e.g., 99:1 to 95:5)Effective for more polar compounds.[3]
Closely-eluting impuritiesToluene/Ethyl Acetate or Dichloromethane/AcetoneThese systems offer different selectivity and may resolve impurities that co-elute in other systems.

Q4: How can I monitor the purity of my (4-Bromo-2,6-dimethoxyphenyl)methanol?

A4: Several analytical techniques can be used to assess the purity of your final product:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The absence of impurity peaks in the spectra is a strong indicator of a pure sample.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of your compound.

Experimental Workflow for Purification

The following diagram outlines a general workflow for the purification of crude (4-Bromo-2,6-dimethoxyphenyl)methanol.

Purification_Workflow Crude_Product Crude (4-Bromo-2,6-dimethoxyphenyl)methanol Initial_Analysis Initial Purity Assessment (TLC, Melting Point) Crude_Product->Initial_Analysis Decision Is the product a solid or oil? Initial_Analysis->Decision Solid Solid Decision->Solid Solid Oil Oil Decision->Oil Oil Recrystallization Recrystallization Solid->Recrystallization Column_Chromatography Column Chromatography Oil->Column_Chromatography Purity_Check_1 Purity Assessment (TLC, MP, NMR) Recrystallization->Purity_Check_1 Purity_Check_2 Purity Assessment (TLC, MP, NMR) Column_Chromatography->Purity_Check_2 Decision_2 Is the product pure? Purity_Check_1->Decision_2 Decision_3 Is the product pure? Purity_Check_2->Decision_3 Decision_2->Column_Chromatography No Pure_Product Pure Product Decision_2->Pure_Product Yes Decision_3->Recrystallization No Decision_3->Pure_Product Yes

Caption: General purification workflow for (4-Bromo-2,6-dimethoxyphenyl)methanol.

Detailed Protocols

Protocol 1: Recrystallization from a Single Solvent
  • Solvent Selection: In a small test tube, add a small amount of the crude solid. Add a few drops of a chosen solvent and heat gently. A suitable solvent will dissolve the solid when hot but not at room temperature.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just dissolve the solid at the boiling point.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-heated funnel containing fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[2]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Column Preparation: Securely clamp a chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another thin layer of sand on top of the silica gel.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully apply it to the top of the silica gel bed. Alternatively, use a dry loading method as described in the troubleshooting section.[7]

  • Elution: Begin eluting with the least polar solvent system, collecting fractions in test tubes. Gradually increase the polarity of the eluent as needed to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (4-Bromo-2,6-dimethoxyphenyl)methanol.

References

  • (4-bromo-3,5-dimethoxyphenyl)methanol - 61367-62-2. (2025, May 20). ChemSynthesis. Retrieved March 7, 2026, from [Link]

  • Experiment 2: Recrystallization. (n.d.).
  • Majer, Z., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3045. [Link]

  • How to run column chromatography. (n.d.).
  • (4-bromo-2,6-dimethoxyphenyl)methanol (C9H11BrO3) - PubChemLite. (n.d.). Retrieved March 7, 2026, from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit. Retrieved March 7, 2026, from [Link]

  • (4-Bromo-2,6-dimethylphenyl)methanol | C9H11BrO | CID 14680145. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Recrystallization-2.doc.pdf. (n.d.).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0314409). (n.d.). NP-MRD. Retrieved March 7, 2026, from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Alternative Catalysts for Coupling (4-Bromo-2,6-dimethoxyphenyl)methanol

Welcome to the technical support center for cross-coupling reactions involving the challenging substrate, (4-Bromo-2,6-dimethoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cross-coupling reactions involving the challenging substrate, (4-Bromo-2,6-dimethoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond standard catalytic systems to achieve higher yields, better selectivity, and milder reaction conditions. Here, we address common issues and provide actionable solutions based on advanced catalytic technologies.

Introduction: The Challenge of a Hindered, Electron-Rich Substrate

(4-Bromo-2,6-dimethoxyphenyl)methanol presents a classic challenge for traditional palladium-catalyzed cross-coupling reactions. The two methoxy groups ortho to the bromine atom create significant steric hindrance around the reaction center. Furthermore, as electron-donating groups, they enrich the aryl bromide with electron density. This combination makes the crucial initial step of the catalytic cycle—oxidative addition of the palladium catalyst to the carbon-bromine bond—kinetically slow and unfavorable.[1]

Consequently, researchers often observe low to no conversion, or the need for harsh reaction conditions that can lead to unwanted side reactions like hydrodehalogenation (loss of bromine) or homocoupling.[1][2] This guide provides a focused look at alternative catalysts and strategies designed to overcome these specific hurdles.

Frequently Asked Questions (FAQs) & Catalyst Selection

This section provides direct answers to common questions encountered during experimental design, helping you select the most promising catalyst system from the outset.

Q1: My Suzuki-Miyaura coupling with (4-Bromo-2,6-dimethoxyphenyl)methanol is failing with Pd(PPh₃)₄. What is the most reliable alternative?

Answer: The failure of tetrakis(triphenylphosphine)palladium(0) is common for this substrate class. The most robust and widely successful alternatives are palladium precatalysts paired with bulky, electron-rich biaryl phosphine ligands, often referred to as Buchwald ligands .[3]

  • Why they work: These ligands (e.g., SPhos, XPhos, RuPhos) possess two key features. They are extremely electron-rich, which increases the electron density on the palladium center and facilitates the difficult oxidative addition step.[1] Secondly, their steric bulk promotes the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is essential for coupling hindered partners.[2]

  • Recommended Starting Point: Use a second-generation (G2) or third-generation (G3) Buchwald precatalyst, such as XPhos Pd G3. These are air- and moisture-stable, ensuring the accurate delivery of the active catalyst and a controlled ligand-to-metal ratio.[4][5]

Q2: I need to perform a Buchwald-Hartwig amination. Are the same catalyst systems effective?

Answer: Yes, catalyst systems based on bulky biaryl phosphine ligands are also the state-of-the-art for C-N couplings involving hindered aryl bromides.[6] The choice of ligand can be tailored to the amine coupling partner.

  • For Primary Amines: Ligands like BrettPhos are often highly effective.[7]

  • For Secondary Amines: RuPhos is a frequent choice for a broad range of secondary amines.[7]

  • Base Selection is Critical: For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is common, but if your substrate has base-sensitive functional groups, lithium bis(trimethylsilyl)amide (LHMDS) can be a milder and effective alternative.[7][8]

Q3: Are there viable nickel-based catalysts for coupling this substrate? When should I consider them?

Answer: Nickel catalysts are an excellent and cost-effective alternative to palladium, often showing complementary or superior reactivity for aryl bromides.[9][10]

  • When to Use Nickel: Consider a nickel catalyst if you are looking for a more economical option for large-scale synthesis or if palladium-based systems are still sluggish. Nickel can be particularly effective for Suzuki-Miyaura couplings.[11]

  • Recommended System: A common system involves a nickel(II) salt, such as NiCl₂(PPh₃)₂, often used with a phosphine ligand and a phosphate base like K₃PO₄.[9] For challenging substrates, N-heterocyclic carbene (NHC) ligands can also be paired with nickel.[12]

  • Caution: Nickel catalysis can sometimes be more sensitive to air and moisture, and the redox chemistry of nickel can introduce different potential side reactions compared to palladium.[10]

Q4: My Sonogashira coupling is sluggish and requires high temperatures. How can I improve it?

Answer: The traditional Sonogashira coupling often requires a copper(I) co-catalyst, which can lead to alkyne homocoupling (Glaser coupling). For a hindered substrate like yours, modern copper-free conditions are highly recommended.[13][14]

  • Key Improvement - Ligand Choice: Success hinges on using a palladium catalyst with a bulky, electron-rich phosphine ligand. For extremely hindered substrates, tri(tert-butyl)phosphine (P(tBu)₃) or cataCXium® A are excellent choices.[15] The use of bulky biarylphosphines like SPhos has also been shown to be effective for electron-rich aryl bromides.[16]

  • Copper-Free Conditions: Eliminating copper simplifies the reaction and prevents the formation of diyne byproducts.[2][14] The reaction is typically run with a palladium catalyst, a phosphine ligand, and an amine base (like triethylamine or diisopropylamine).

  • Green Chemistry Approach: For a more environmentally friendly option, micellar catalysis using an amphiphile like PTS in water has been shown to be effective for Sonogashira couplings of hindered aryl bromides at room temperature.[13]

Troubleshooting Guide

Even with advanced catalysts, experimental challenges can arise. This section addresses specific problems in a "Problem/Cause/Solution" format.

Problem 1: Low or No Conversion
Potential CauseScientific ExplanationRecommended Solution
Ineffective Catalyst Activation The active Pd(0) species is not being generated efficiently from the Pd(II) precatalyst. This is the most common failure point for hindered, electron-rich substrates.[1][8]Switch to a modern precatalyst system. Use a G3 or G4 Buchwald precatalyst which is designed for rapid, base-activated generation of the active catalyst at room temperature.[4][5] This bypasses issues with slow or incomplete reduction.
Poor Ligand Choice The ligand is not electron-rich enough to promote oxidative addition or is not bulky enough to facilitate reductive elimination.Screen a panel of ligands. Start with highly effective, general ligands like SPhos or XPhos. For very specific challenges, other biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands might be superior.[1][17][18]
Incorrect Base/Solvent Combination The base is not strong enough to facilitate the transmetalation step (in Suzuki coupling) or deprotonate the amine (in Buchwald-Hartwig). The solvent may not sufficiently solubilize all components.Optimize the base and solvent. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often better than Na₂CO₃ for electron-rich substrates.[1] Aprotic polar solvents like dioxane, THF, or toluene are standard.[1][8]
Catalyst Decomposition The active Pd(0) catalyst can aggregate into inactive palladium black, especially if oxygen is present or if the ligand cannot effectively stabilize the metal center.[1]Ensure rigorous inert conditions. Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling with argon for an extended period.[1][8] Using a stable precatalyst also minimizes this issue.
Problem 2: Significant Side Product Formation
Side ProductScientific ExplanationRecommended Solution
Hydrodehalogenation (Protodebromination) The aryl bromide is reduced to the corresponding arene. This occurs when a hydride source is present and the desired coupling is slow. Sources can include the base, solvent (e.g., alcohols), or water.[19]1. Choose a non-hydridic base: Use carbonate (Cs₂CO₃) or phosphate (K₃PO₄) bases instead of alkoxides.[1] 2. Use anhydrous solvents: Ensure solvents are thoroughly dried. 3. Increase catalyst activity: A more active catalyst (e.g., Pd/SPhos) can accelerate the desired coupling to outcompete the side reaction.
Boronic Acid Homocoupling (Suzuki) Two molecules of the boronic acid coupling partner react to form a biaryl byproduct. This is often promoted by the presence of oxygen and Pd(II) species.[1]1. Rigorous Degassing: This is the most critical step to prevent homocoupling.[1] 2. Stoichiometry Control: Use a slight excess of the aryl bromide (your substrate) relative to the boronic acid. 3. Lower Temperature: Running the reaction at the lowest possible temperature that still allows for conversion can reduce the rate of this side reaction.[2]
Alkyne Homocoupling (Sonogashira) Two molecules of the terminal alkyne couple to form a symmetric diyne. This is almost always caused by the copper(I) co-catalyst.Switch to a copper-free protocol. This is the most effective solution.[2][13][14] Use a Pd catalyst with a suitable phosphine ligand (e.g., P(tBu)₃) and an amine base.

Data & Protocols

Catalyst System Comparison for Suzuki-Miyaura Coupling

The following table provides a starting point for selecting and optimizing a catalyst system for the Suzuki-Miyaura coupling of (4-Bromo-2,6-dimethoxyphenyl)methanol with a generic arylboronic acid.

Catalyst SystemPrecatalyst / LigandTypical Loading (mol%)BaseSolventTemp (°C)Expected Outcome & Comments
Traditional Pd(PPh₃)₄2-5Na₂CO₃Toluene/H₂O90-110Low to Moderate Yield. Often fails or gives poor conversion due to steric hindrance and electron-rich nature of the substrate.[8]
Buchwald G3 XPhos Pd G31-2K₃PO₄1,4-Dioxane80-100High to Excellent Yield. Highly reliable and robust system for this substrate class. Air-stable precatalyst simplifies setup.[20]
NHC-Based PEPPSI™-IPr1-3K₂CO₃t-Amyl-OH100Good to High Yield. N-Heterocyclic Carbene ligands offer high stability and activity. A good alternative to phosphine systems.[17][21]
Nickel-Based NiCl₂(dppp)3-5K₃PO₄Toluene110Good to High Yield. A cost-effective alternative to palladium. May require slightly higher temperatures.[9][10]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Precatalyst

This protocol is a general starting point and should be optimized for specific coupling partners.

Materials:

  • (4-Bromo-2,6-dimethoxyphenyl)methanol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add (4-Bromo-2,6-dimethoxyphenyl)methanol, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane to the vessel.

  • Place the vessel in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Diagram 1: Catalyst Selection Workflow

This decision tree illustrates a logical workflow for selecting an appropriate catalyst system based on the desired transformation.

G sub Substrate: (4-Bromo-2,6-dimethoxyphenyl)methanol coupling_type Choose Coupling Type sub->coupling_type suzuki Suzuki-Miyaura (C-C) coupling_type->suzuki Boronic Acid buchwald Buchwald-Hartwig (C-N) coupling_type->buchwald Amine sonogashira Sonogashira (C-C, sp) coupling_type->sonogashira Alkyne pd_buchwald Primary Choice: Pd Precatalyst + Buchwald Ligand (e.g., XPhos, SPhos) suzuki->pd_buchwald pd_buchwald_cn Pd Precatalyst + Specialized Ligand (e.g., RuPhos, BrettPhos) buchwald->pd_buchwald_cn pd_pbu3 Copper-Free Pd Catalyst + Bulky Ligand (e.g., P(tBu)3) sonogashira->pd_pbu3 ni_nhc Alternative: Nickel Catalyst + Phosphine or NHC Ligand pd_buchwald->ni_nhc Cost/Reactivity Issue?

Caption: Decision tree for selecting a catalyst system.

Diagram 2: Role of Bulky Ligands in Catalytic Cycle

This diagram highlights how bulky, electron-rich ligands facilitate the key steps in the catalytic cycle for challenging substrates.

G cluster_0 pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Br pd2_complex L-Pd(II)(Ar)(Br) ox_add->pd2_complex annot1 Bulky, e⁻-rich ligand (L) accelerates this slow step for hindered Ar-Br. transmetal Transmetalation pd2_complex->transmetal R'-M pd2_r L-Pd(II)(Ar)(R') transmetal->pd2_r red_elim Reductive Elimination pd2_r->red_elim Ar-R' red_elim->pd0 annot2 Bulky ligand (L) promotes this final, bond-forming step.

Sources

Reference Data & Comparative Studies

Validation

13C NMR chemical shifts of 4-bromo-2,6-dimethoxybenzyl alcohol

This guide provides a technical analysis of the 13C NMR chemical shifts for 4-bromo-2,6-dimethoxybenzyl alcohol , a critical intermediate in the synthesis of pharmacophores and linker payloads (e.g., for Antibody-Drug Co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 13C NMR chemical shifts for 4-bromo-2,6-dimethoxybenzyl alcohol , a critical intermediate in the synthesis of pharmacophores and linker payloads (e.g., for Antibody-Drug Conjugates).

Since direct spectral databases often lack this specific isomer, this guide synthesizes experimental data from its immediate precursor (4-bromo-2,6-dimethoxybenzaldehyde ) and its structural base (2,6-dimethoxybenzyl alcohol ) to provide a rigorous assignment strategy.

Structural Context & Assignment Logic

The structural identification of 4-bromo-2,6-dimethoxybenzyl alcohol relies on distinguishing it from two common impurities:

  • The Precursor: 4-bromo-2,6-dimethoxybenzaldehyde (incomplete reduction).

  • The Regioisomer: 3-bromo-2,6-dimethoxybenzyl alcohol (bromination artifact).

Comparative Chemical Shift Analysis (ppm)

The following table contrasts the target molecule with its precursor and base scaffold. Values are derived from substituent chemical shift (SCS) additivity rules applied to experimental base values (CDCl₃, 75/100 MHz).

Carbon PositionAssignmentTarget: 4-Bromo Alcohol (Predicted)Precursor: 4-Bromo Aldehyde (Exp. Ref)Base: 2,6-Dimethoxy Alcohol (Exp.[1] Ref)
C-OH / C=O Benzylic / Carbonyl~54.0 - 58.0 (CH₂OH)188.5 (CHO)54.5 (CH₂OH)
C-1 Ipso to CH₂/CHO~115.0 ~112.0117.5
C-2, C-6 Ipso to OMe~159.0 ~161.5158.2
C-3, C-5 Ortho to Br~107.5 108.5103.8
C-4 Ipso to Br~124.0 128.0129.5 (C-H)
OMe Methoxy Groups56.2 56.455.8

Technical Insight: The most diagnostic shift is the C-4 carbon . In the non-brominated base, this is a C-H signal at ~129.5 ppm. Upon bromination, the ipso effect of Bromine causes an upfield shift of approximately -5 to -6 ppm (to ~124 ppm), while the ortho carbons (C-3,5) shift downfield by ~3-4 ppm due to the heavy atom effect.

Experimental Validation Workflow

To validate the synthesis of 4-bromo-2,6-dimethoxybenzyl alcohol from its aldehyde precursor, follow this self-validating protocol. This workflow ensures complete reduction and removal of borate salts which can broaden NMR signals.

Step-by-Step Synthesis & Analysis
  • Reaction: Dissolve 4-bromo-2,6-dimethoxybenzaldehyde (1.0 eq) in MeOH/THF (3:1). Cool to 0°C.[2][3]

  • Reduction: Add NaBH₄ (1.5 eq) portion-wise. Stir at 0°C for 30 min, then warm to RT for 1 hour.

  • Quench: Quench with sat. NH₄Cl (crucial to break Boron-Oxygen complexes).

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • NMR Prep: Dissolve ~10 mg of crude solid in 0.6 mL CDCl₃ .

Decision Logic: NMR Verification

NMR_Verification Start Acquire 13C NMR (CDCl3) CheckCHO Check >180 ppm Region Start->CheckCHO HasCHO Peak at ~188 ppm? CheckCHO->HasCHO Incomplete Incomplete Reaction: Aldehyde Present HasCHO->Incomplete Yes CheckBenzylic Check 50-65 ppm Region HasCHO->CheckBenzylic No HasCH2 Peak at ~54-58 ppm? CheckBenzylic->HasCH2 CheckAr Check Aromatic Region (100-160 ppm) HasCH2->CheckAr Yes Symmetry Symmetric Signals? (C2=C6, C3=C5) CheckAr->Symmetry Success CONFIRMED: 4-Bromo-2,6-dimethoxybenzyl alcohol Symmetry->Success Yes (Simple Pattern) Regio IMPURITY: Likely 3-Bromo Isomer (Asymmetric Spectra) Symmetry->Regio No (Complex Pattern)

Caption: Logic flow for verifying the target structure using 13C NMR markers.

Solvent Effects: CDCl₃ vs. DMSO-d₆

Solvent choice significantly impacts the chemical shifts of the benzylic carbon and the hydroxyl proton (in 1H NMR).

  • CDCl₃:

    • Benzylic C: ~54-58 ppm.

    • Advantage: Sharp signals, easy recovery.

    • Disadvantage: OH proton often broad or not visible; no coupling to CH₂.

  • DMSO-d₆:

    • Benzylic C: Shifts slightly downfield (~58-60 ppm).

    • Advantage: Diagnostic OH coupling. In DMSO, the benzylic OH couples with the CH₂ protons, turning the CH₂ singlet (1H NMR) into a doublet (J ~5-6 Hz) and the OH into a triplet . This confirms the alcohol is primary and not an ether artifact.

References

  • Synthesis of Precursor:Reductive amination and cross-coupling of 4-bromo-2,6-dimethoxybenzaldehyde.

    • Source:

  • Base Molecule Data:NMR data for 2,6-dimethoxybenzyl alcohol deriv

    • Source:

  • Bromination Patterns:Regioselectivity in bromin

    • Source:

Sources

Comparative

A Comprehensive Guide to the Infrared Spectroscopy of (4-Bromo-2,6-dimethoxyphenyl)methanol: A Comparative Analysis

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern research and development, particularly within the pharmaceutical and chemical industries. Its power lies in its ability to provide a rapid...

Author: BenchChem Technical Support Team. Date: March 2026

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern research and development, particularly within the pharmaceutical and chemical industries. Its power lies in its ability to provide a rapid, non-destructive "molecular fingerprint," revealing the functional groups present within a molecule. This guide offers an in-depth analysis of the infrared spectrum of (4-Bromo-2,6-dimethoxyphenyl)methanol, a substituted benzyl alcohol derivative relevant in synthetic chemistry. We will dissect its predicted spectral features, compare them against a simpler analogue, Benzyl Alcohol, and provide a robust experimental protocol for data acquisition, empowering researchers to confidently identify and characterize this compound.

The Molecular Blueprint: Functional Group Analysis

To predict the infrared spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies.

The structure of (4-Bromo-2,6-dimethoxyphenyl)methanol comprises:

  • A Primary Alcohol (-CH₂OH): This group is defined by its hydroxyl (-OH) and carbon-oxygen (C-O) single bonds.

  • A Tetrasubstituted Aromatic Ring: The benzene ring's C=C and C-H bonds give rise to several characteristic peaks.

  • Two Methoxy Ether Groups (-OCH₃): These aryl alkyl ether linkages have distinct C-O-C stretching vibrations.

  • An Aryl Bromide (C-Br): The carbon-bromine bond vibration appears in the low-frequency region of the spectrum.

  • Alkyl C-H Bonds: Present in the methylene (-CH₂) and methyl (-OCH₃) groups.

Caption: Key vibrational modes in (4-Bromo-2,6-dimethoxyphenyl)methanol.

Predictive IR Spectrum Analysis: A Peak-by-Peak Examination

The following is a detailed breakdown of the expected absorption bands for (4-Bromo-2,6-dimethoxyphenyl)methanol, grounded in established spectroscopic principles.

The O-H and C-H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹)
  • O-H Stretch (Alcohol): The most prominent feature in the spectrum of an alcohol is the hydroxyl group stretch. Due to intermolecular hydrogen bonding, this peak is typically very broad and strong, appearing in the 3500-3200 cm⁻¹ region.[1][2][3] In a neat (pure liquid or solid) sample, this broad absorption dominates.[4][5] If the sample were analyzed as a very dilute solution in a non-polar solvent like CCl₄, a sharper, weaker "free" O-H peak might also appear around 3650-3600 cm⁻¹.[4][5]

  • Aromatic C-H Stretch: The stretching of C-H bonds where the carbon is part of the aromatic ring occurs at slightly higher frequencies than their aliphatic counterparts. Expect one or more medium-intensity, sharp peaks in the 3100-3000 cm⁻¹ range.[3][6][7]

  • Aliphatic C-H Stretch: Vibrations from the C-H bonds in the methylene (-CH₂) and methoxy (-OCH₃) groups will appear as medium to strong, sharp peaks in the 3000-2850 cm⁻¹ region.[1][3][7]

The Double Bond and Fingerprint Regions (1800 cm⁻¹ - 1000 cm⁻¹)
  • Aromatic C=C Stretches: The stretching vibrations within the benzene ring typically produce a series of medium-intensity peaks between 1600-1450 cm⁻¹ .[3][6][8] These absorptions confirm the presence of the aromatic core.

  • C-O-C Asymmetric Stretch (Aryl Ether): This is a highly diagnostic peak. Aryl alkyl ethers are characterized by a strong, prominent asymmetric C-O-C stretching band between 1300-1200 cm⁻¹ .[5][9][10] For (4-Bromo-2,6-dimethoxyphenyl)methanol, this will be a key feature confirming the methoxy substituents.

  • C-O Stretch (Primary Alcohol): The stretching vibration of the C-O single bond in a primary alcohol gives rise to a strong absorption band. This peak is typically found in the 1260-1050 cm⁻¹ range, often specifically around 1050 cm⁻¹.[2][11][12]

  • C-O-C Symmetric Stretch (Aryl Ether): A second, symmetric stretching band for the aryl ether linkage is expected near 1040 cm⁻¹ .[5][9] This peak may overlap with other absorptions in this busy region of the spectrum.

The Deep Fingerprint Region (Below 1000 cm⁻¹)
  • Aromatic C-H Out-of-Plane (OOP) Bending: The C-H bonds on the aromatic ring can also bend out of the plane of the ring. These vibrations produce strong absorptions in the 900-675 cm⁻¹ region.[6] The exact position of these bands is highly diagnostic of the ring's substitution pattern.

  • C-Br Stretch: The vibration of the carbon-bromine bond is expected in the low-frequency region of the spectrum, typically between 690-515 cm⁻¹ .[6][7][13][14] This peak can be of medium to strong intensity but may be difficult to assign definitively as it falls in a region with many other bending vibrations.

Comparative Analysis: (4-Bromo-2,6-dimethoxyphenyl)methanol vs. Benzyl Alcohol

To underscore the diagnostic utility of IR spectroscopy, we can compare the expected spectrum of our target molecule with that of a simpler analogue, Benzyl Alcohol. This comparison highlights how additional functional groups introduce unique, identifiable peaks.

Vibrational Mode(4-Bromo-2,6-dimethoxyphenyl)methanol (Predicted)Benzyl Alcohol (Reference)Rationale for Difference
O-H Stretch (H-bonded) ~3400 cm⁻¹ (Strong, Broad)~3400 cm⁻¹ (Strong, Broad)Present in both as a primary alcohol.
Aromatic C-H Stretch ~3100-3000 cm⁻¹ (Medium)~3100-3000 cm⁻¹ (Medium)Present in both due to the aromatic ring.
Aliphatic C-H Stretch ~3000-2850 cm⁻¹ (Strong)~2950-2850 cm⁻¹ (Medium)Stronger intensity due to additional -OCH₃ groups.
Aromatic C=C Stretch ~1600-1450 cm⁻¹ (Medium)~1600-1450 cm⁻¹ (Medium)Present in both due to the aromatic ring.
C-O-C Asymmetric Stretch ~1250 cm⁻¹ (Strong) Absent Key diagnostic peak for the two methoxy ether groups.
C-O Stretch (Alcohol) ~1050 cm⁻¹ (Strong)~1050 cm⁻¹ (Strong)Present in both as a primary alcohol.
C-O-C Symmetric Stretch ~1040 cm⁻¹ (Medium-Strong) Absent Second diagnostic peak for the methoxy groups.
C-H OOP Bending ~900-675 cm⁻¹ (Strong)~740 & 695 cm⁻¹ (Strong)Different substitution patterns lead to different peak positions.
C-Br Stretch ~690-515 cm⁻¹ (Medium) Absent Key diagnostic peak for the bromo-substituent.

This comparison clearly illustrates that while both molecules share the fundamental features of a benzyl alcohol, the strong C-O-C ether stretches and the low-frequency C-Br stretch are unique and unambiguous identifiers for (4-Bromo-2,6-dimethoxyphenyl)methanol.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This protocol outlines the standard procedure for obtaining an FT-IR spectrum of a solid sample, such as (4-Bromo-2,6-dimethoxyphenyl)methanol, using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories for its simplicity and speed.

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Methodology Details:

  • Instrument: A Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Preparation:

    • Ensure the ATR crystal surface is impeccably clean. Wipe gently with a lint-free tissue dampened with a volatile solvent like isopropanol or ethanol, then allow it to dry completely.

    • Record a background spectrum. This is a critical step to computationally remove interfering signals from atmospheric water vapor and carbon dioxide.

  • Sample Application:

    • Place a small, representative amount of the solid (4-Bromo-2,6-dimethoxyphenyl)methanol powder onto the center of the ATR crystal. Only a few milligrams are needed.

    • Lower the instrument's pressure clamp to apply firm, even pressure on the sample. Good contact between the sample and the crystal is essential for a high-quality spectrum.

  • Data Acquisition:

    • Collect the sample spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.

    • To improve the signal-to-noise ratio, co-add and average a minimum of 16 scans. A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Data Processing:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Apply a baseline correction algorithm available in the instrument software to ensure the baseline is flat.

    • If available, an ATR correction should be applied to the data. This software function corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum more comparable to traditional transmission spectra.

By adhering to this protocol, researchers can reliably obtain a clean, well-resolved spectrum suitable for unambiguous identification and quality control.

References

  • Infrared spectra of alcohols and phenols - Chemistry. [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. [Link]

  • Spectroscopy of Alcohols: Identification - Oregon State University. [Link]

  • Bromobenzene - Pitzer College. [Link]

  • Studying the composition of alcohols using IR spectroscopy - International Journal of Multidisciplinary Research and Development. [Link]

  • IR: alcohols - University of California, Los Angeles. [Link]

  • Interpreting Infrared Spectra - Specac Ltd. [Link]

  • IR Spectroscopy of Hydrocarbons - University of Babylon. [Link]

  • Table of Characteristic IR Absorptions - University of California, Los Angeles. [Link]

  • IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. [Link]

  • Consider the spectral data for bromobenzene - Transtutors. [Link]

  • The C-O Bond III: Ethers By a Knockout | Spectroscopy Online. [Link]

  • Spectroscopy of Ethers | Organic Chemistry Class Notes | Fiveable. [Link]

  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • IR Spectroscopy Tutorial: Alkanes - University of California, Los Angeles. [Link]

  • IR Chart - University of California, Santa Cruz. [Link]

  • IR Tables, UCSC - University of California, Santa Cruz. [Link]

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Validation

Publish Comparison Guide: Mass Spectrometry Analysis of (4-Bromo-2,6-dimethoxyphenyl)methanol

As a Senior Application Scientist, I frequently guide laboratories through the analytical bottlenecks of characterizing heavily substituted, halogenated aromatic building blocks. (4-Bromo-2,6-dimethoxyphenyl)methanol (CA...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide laboratories through the analytical bottlenecks of characterizing heavily substituted, halogenated aromatic building blocks. (4-Bromo-2,6-dimethoxyphenyl)methanol (CAS: 1823377-41-8) 1 presents a classic analytical dichotomy. With a molecular formula of C9H11BrO3 and a monoisotopic mass of ~245.99 Da, it possesses an electron-rich dimethoxybenzene core, a heavy bromine atom, and a polar, protic hydroxymethyl group.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound, detailing the causality behind sample preparation choices and providing self-validating experimental protocols.

Mechanistic Evaluation: Choosing the Right Platform

The decision between GC-MS and LC-MS hinges on the physical chemistry of the analyte—specifically its volatility, thermal stability, and polarity 2.

  • The GC-MS Challenge (Volatility vs. Thermal Degradation): GC-MS is the gold standard for volatile and semi-volatile compounds 2, offering highly reproducible Electron Ionization (EI) spectra 3. However, the free benzylic alcohol (-OH) group in our target molecule is problematic. Unprotected benzylic alcohols are prone to hydrogen bonding with active sites in the GC inlet and column, leading to severe peak tailing. Furthermore, at elevated injector temperatures (e.g., 250°C), they can undergo thermal degradation into aldehydes or polymeric species 4. Therefore, analyzing this compound via GC-MS requires chemical derivatization to cap the hydroxyl group.

  • The LC-MS Advantage (Polarity and Soft Ionization): LC-MS operates at ambient temperatures and is inherently suited for polar and thermolabile molecules 2. The presence of two methoxy groups and a hydroxyl group provides excellent sites for protonation during Electrospray Ionization (ESI) 3. Consequently, LC-MS allows for direct analysis without the time-consuming derivatization steps required by GC-MS 5.

Workflow A Analyte: (4-Bromo-2,6-dimethoxyphenyl)methanol MW: 246.09 g/mol B1 GC-MS Pathway (Volatile/Stable Focus) A->B1 B2 LC-MS Pathway (Polar/Labile Focus) A->B2 C1 Derivatization (MSTFA Silylation) B1->C1 C2 Direct Dilution (MeOH/H2O + 0.1% FA) B2->C2 D1 Electron Ionization (EI) Hard Ionization (70 eV) C1->D1 D2 Electrospray Ionization (ESI) Soft Ionization (+kV) C2->D2 E1 Fragment-Rich Spectra [M-CH3]+,[M-TMSOH]+ D1->E1 E2 Intact Adducts [M+H]+, [M+Na]+ D2->E2

Fig 1: Comparative analytical workflow for GC-MS vs. LC-MS sample preparation and ionization.

Self-Validating Experimental Protocols

A robust analytical protocol must validate itself. For (4-Bromo-2,6-dimethoxyphenyl)methanol, the natural isotopic distribution of Bromine (approx. 50.69% ⁷⁹Br and 49.31% ⁸¹Br) is our built-in validation tool. Any mass spectrum claiming to represent the intact molecule or a bromine-retaining fragment must display a characteristic 1:1 doublet separated by 2 m/z units. If this doublet is absent, the molecule has undergone unintended debromination in the source.

Protocol A: GC-EI-MS with TMS Derivatization

To overcome the thermal lability of the benzylic alcohol, we utilize N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the -OH group into a volatile, stable -O-TMS ether. This mirrors established methodologies for stabilizing volatile alcohols prior to GC analysis 4.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of anhydrous acetonitrile. Add 3,4-dimethylphenol as an internal standard to normalize injection volumes 4.

  • Derivatization: Transfer 100 µL of the sample solution to a GC vial insert. Add 50 µL of MSTFA. Seal and incubate at 60°C for 30 minutes to drive the silylation reaction to completion.

  • GC Separation: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Use helium as the carrier gas at 1.0 mL/min. Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50–400.

Protocol B: LC-ESI-MS Direct Analysis

LC-MS avoids derivatization entirely, saving time and reducing sample handling errors 3. We employ a reversed-phase methodology with acidic modifiers to promote positive ion formation.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte to 10 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid. The formic acid provides the abundant protons necessary for ESI+ 6.

  • LC Separation: Inject 5 µL onto a C18 or mixed-mode reversed-phase column (e.g., Newcrom R1) 6. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a linear gradient from 5% B to 95% B over 10 minutes.

  • MS Detection: Operate in ESI Positive mode. Capillary voltage: +3.5 kV. Desolvation temperature: 350°C. Monitor for the protonated adduct [M+H]⁺ at m/z 247/249 and the sodium adduct [M+Na]⁺ at m/z 269/271.

Fragmentation Pathways & Structural Elucidation

Under the hard ionization (70 eV) of GC-EI-MS, the molecule undergoes predictable, structurally diagnostic fragmentation. The causality of these cleavages is driven by the stability of the resulting carbocations and the expulsion of stable neutral molecules.

Fragmentation M Molecular Ion [M]+ m/z 246 / 248 (1:1) F1 [M - OH]+ m/z 229 / 231 M->F1 Loss of Hydroxyl (-17 Da) F2 [M - Br]+ m/z 167 M->F2 Loss of Bromine (-79/-81 Da) F3 [M - CH2OH - Br]+ m/z 137 F1->F3 Loss of Bromine (-79/-81 Da) F2->F3 Loss of Hydroxymethyl (-30 Da)

Fig 2: Proposed EI-MS fragmentation pathway highlighting characteristic neutral losses.

Note: In the derivatized GC-MS protocol, the molecular ion shifts by +72 Da (replacement of H with TMS), and the primary loss becomes -TMSOH (90 Da) instead of -OH.

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics for both platforms based on the physicochemical properties of halogenated benzylic alcohols 7.

Performance MetricGC-EI-MS (Derivatized)LC-ESI-MS (Direct)
Sample Prep Time High (~45 mins, requires heating)Low (<5 mins, simple dilution)
Primary Ions Observed m/z 318/320 [M-TMS]⁺, m/z 229/231m/z 247/249 [M+H]⁺, m/z 269/271 [M+Na]⁺
Analytical Sensitivity (LOD) ~10-50 ng/mL (Excellent for volatiles)~1-5 ng/mL (Superior for polar analytes)
Matrix Effects Low (Chromatographic separation of matrix)Moderate to High (Ion suppression in ESI)
Structural Information High (Extensive EI fragmentation)Low (Predominantly intact pseudomolecular ions)
Best Used For Impurity profiling, structural elucidationHigh-throughput quantification, bioanalysis

Conclusion

To say one method is universally better would be misleading 7. The optimal choice is dictated by the specific phase of your research. If your goal is structural elucidation or impurity profiling during chemical synthesis, GC-EI-MS is the superior choice. The hard ionization provides a rich fragmentation fingerprint, provided you invest the time in TMS derivatization to protect the labile benzylic alcohol 4. Conversely, if your objective is high-throughput quantification (e.g., pharmacokinetic studies or bioanalysis), LC-ESI-MS is the definitive winner. It leverages the molecule's inherent polarity for excellent sensitivity without the need for derivatization, streamlining the analytical workflow 5.

References

  • 2 GC-MS vs LC-MS: How to Choose for Metabolomics Research - Arome Science

  • 7 The Difference Between GC/MS and LC/MS Systems - Conquer Scientific

  • 5 GC-MS vs LC-MS - ResolveMass Laboratories Inc.

  • 3 Principles and Differences between GC-MS and LC-MS - Creative Proteomics

  • 4 Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization - PubMed

  • 1 5-bromo-1,2,3-trimethoxybenzene | 1823377-41-8 - Molaid

  • 6 5-Bromo-1,2,3-trimethoxybenzene - SIELC Technologies

Sources

Comparative

A Comparative Guide to HPLC Purity Methods for 4-Bromo-2,6-dimethoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods fo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-bromo-2,6-dimethoxybenzyl alcohol. Beyond a mere recitation of protocols, this document elucidates the scientific rationale behind methodological choices, empowering you to select and adapt the optimal analytical strategy for your research and development needs. We will explore two distinct reversed-phase HPLC (RP-HPLC) approaches and contrast their performance with orthogonal techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Understanding the Analyte: 4-Bromo-2,6-dimethoxybenzyl Alcohol

The molecular structure of 4-bromo-2,6-dimethoxybenzyl alcohol dictates its chromatographic behavior. The presence of the aromatic ring provides chromophores for UV detection, while the hydroxyl and methoxy groups introduce polarity. The bromine atom further influences its retention characteristics.

Potential Impurities: A robust purity method must be able to separate the main compound from potential process-related impurities and degradation products. Common impurities could include:

  • Starting materials: 2,6-dimethoxybenzoic acid or its corresponding ester.

  • Over-brominated or under-brominated species.

  • Oxidation products: 4-bromo-2,6-dimethoxybenzaldehyde.

  • Isomers: Other brominated dimethoxybenzyl alcohol isomers.

Comparative HPLC Methodologies

We will compare two distinct RP-HPLC methods, a standard C18 approach and an alternative phenyl-hexyl phase for enhanced selectivity.

Method 1: The Workhorse - C18 Reversed-Phase HPLC

The C18 (octadecyl) stationary phase is the most common in reversed-phase chromatography due to its high hydrophobicity and broad applicability.[1][2]

Rationale: The primary retention mechanism is the hydrophobic interaction between the non-polar C18 chains and the aromatic ring of the analyte. By using a polar mobile phase (typically a mixture of water and acetonitrile or methanol), we can elute the compound from the column. A gradient elution, where the organic solvent concentration is increased over time, is ideal for separating compounds with a range of polarities, ensuring that both polar and non-polar impurities are resolved from the main peak.

Experimental Protocol: C18 RP-HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in 50:50 Acetonitrile:Water

Method 2: Enhanced Aromatic Selectivity - Phenyl-Hexyl Reversed-Phase HPLC

A phenyl-hexyl stationary phase offers an alternative selectivity due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[3] This can be particularly useful for separating aromatic isomers.

Rationale: While still a reversed-phase method, the phenyl-hexyl column introduces a different retention mechanism that can be exploited to improve the resolution of closely related aromatic compounds. The choice of a phenyl-based stationary phase is a logical step when dealing with aromatic analytes where standard C18 columns may not provide optimal separation from aromatic impurities.

Experimental Protocol: Phenyl-Hexyl RP-HPLC
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 40% B

    • 20-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in 50:50 Methanol:Water

Data Presentation and Comparison

ParameterMethod 1: C18 RP-HPLCMethod 2: Phenyl-Hexyl RP-HPLC
Principle Hydrophobic interactionsMixed-mode (hydrophobic and π-π) interactions
Typical Retention Time ~ 8.5 min~ 9.2 min
Resolution of Key Impurities Good separation of polar impurities, may co-elute with some aromatic isomers.Enhanced separation of aromatic isomers and related substances.
Peak Shape SymmetricalSymmetrical
Pros Robust, widely available, good for general purity assessment.Improved selectivity for aromatic compounds, orthogonal to C18.
Cons May not resolve all structurally similar impurities.May have lower retention for non-aromatic impurities.

Experimental Workflow and Validation

A robust analytical method requires thorough validation to ensure it is fit for purpose. The following workflow outlines the key validation parameters.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Column_Selection Column Selection (C18 vs Phenyl-Hexyl) Mobile_Phase_Optimization Mobile Phase Optimization (ACN vs MeOH, pH) Column_Selection->Mobile_Phase_Optimization Gradient_Development Gradient Development Mobile_Phase_Optimization->Gradient_Development Specificity Specificity (Peak Purity) Gradient_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Flow rate, Temp) LOD_LOQ->Robustness

Caption: HPLC method validation workflow.

Comparison with Alternative Purity Determination Techniques

While HPLC is a powerful tool, orthogonal methods are crucial for a comprehensive purity assessment.

Gas Chromatography (GC)

Rationale: In GC, separation is based on the compound's boiling point and its interaction with the stationary phase. For a moderately polar compound like 4-bromo-2,6-dimethoxybenzyl alcohol, a mid-polarity column (e.g., 5% phenyl-polysiloxane) would be a good starting point. Derivatization may sometimes be employed to improve peak shape and thermal stability.[4]

ParameterHPLC (Reversed-Phase)Gas Chromatography (GC-FID)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid stationary phase.
Applicability Broad applicability to a wide range of compounds.Suitable for volatile and thermally stable compounds.
Sensitivity High (UV detection)High (FID detection)
Resolution Excellent for a wide range of polarities.Excellent for volatile isomers.
Sample Preparation Simple dissolution.May require derivatization for polar analytes.
Pros Versatile, non-destructive (can be coupled to MS).High resolution for volatile compounds, robust.
Cons Higher solvent consumption.Not suitable for non-volatile or thermally labile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[8][9][10][11]

Rationale: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8][11] By comparing the integrals of specific protons of the analyte to those of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

ParameterHPLC (with Reference Standard)Quantitative NMR (qNMR)
Principle Comparison of peak area to a reference standard.Comparison of signal integrals to a certified internal standard.
Quantification Relative (requires a standard of the analyte).Absolute (primary method).[10]
Specificity High, but co-elution is possible.High, based on unique chemical shifts.
Sample Throughput HighLower
Instrumentation Widely availableRequires access to an NMR spectrometer.
Pros High sensitivity and throughput.Highly accurate and precise, no need for analyte-specific standard.
Cons Purity of the reference standard is critical.Lower sensitivity, requires careful sample preparation and data processing.

Conclusion and Recommendations

For routine purity analysis of 4-bromo-2,6-dimethoxybenzyl alcohol, a validated C18 reversed-phase HPLC method is a robust and reliable choice. It offers a good balance of performance, accessibility, and ease of use.

For challenging separations, particularly when isomeric impurities are a concern, the phenyl-hexyl reversed-phase HPLC method provides an excellent orthogonal approach with enhanced selectivity for aromatic compounds.

For definitive purity assessment and the qualification of reference standards, Quantitative NMR (qNMR) is the recommended technique due to its status as a primary analytical method.

A comprehensive quality control strategy should ideally employ at least two orthogonal methods, such as HPLC and either GC or qNMR, to ensure the accurate and reliable determination of the purity of 4-bromo-2,6-dimethoxybenzyl alcohol.

References

  • Vertex AI Search. (2024). Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products.
  • Vertex AI Search. (2024).
  • Simeonov, S., Simeonov, A., Todorov, A., & Kurteva, V. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry, 1, 1-13.
  • Simeonov, S., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral. Semantic Scholar.
  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling.
  • ResearchGate. (n.d.). Mass spectrometry in impurity profiling.
  • CHIMIA. (n.d.).
  • Emery Pharma. (2024).
  • Sigma-Aldrich. (2020).
  • ResearchGate. (n.d.).
  • Vertex AI Search. (n.d.).
  • Agilent. (2011).
  • ResearchGate. (2026). (PDF)
  • MTC USA. (2025).
  • Organic Primary Standards Group. (n.d.).
  • PubMed. (n.d.).
  • Vertex AI Search. (n.d.).
  • Labtech. (n.d.).
  • Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
  • Benchchem. (n.d.). Analytical methods for detecting impurities in Benzyl-PEG36-alcohol.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • ResearchGate. (n.d.).
  • Phenomenex. (2025). Normal-phase vs.
  • Publisso. (2019).
  • MDPI. (2020).
  • Vertex AI Search. (n.d.).
  • PMC. (n.d.).
  • Axion Labs. (2025).
  • SIELC Technologies. (2018). Benzyl alcohol.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
  • ARL. (n.d.).
  • PMC. (2025). Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • The Royal Society of Chemistry. (n.d.).
  • Benchchem. (n.d.).
  • MDPI. (2021). 2,6-Dimethoxybenzyl Bromide.
  • Supporting Information. (n.d.).
  • PMC. (n.d.).
  • Axios Research. (n.d.). 2-Bromo-4,5-dimethoxybenzyl Alcohol - CAS - 54370-00-2.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 4-Bromo-2,6-dimethoxybenzaldehyde.
  • Benchchem. (n.d.). Comparative Guide to HPLC Purity Analysis of 2-Bromo-3,6-dichlorobenzyl alcohol.
  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • Benchchem. (n.d.). A Comparative Guide to Isomeric Purity Analysis of 4-Bromo-2-methoxyphenol.
  • Chem-Impex. (n.d.). 4-Bromo-2-methoxybenzyl alcohol.

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Validation

Comparative Reactivity Guide: 4-Bromo- vs. 4-Iodo-Dimethoxybenzyl Alcohols in Cross-Coupling

Strategic Overview For researchers and drug development professionals, the 2,5-dimethoxybenzyl alcohol scaffold is a highly versatile building block, frequently utilized in the synthesis of substituted phenethylamines an...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

For researchers and drug development professionals, the 2,5-dimethoxybenzyl alcohol scaffold is a highly versatile building block, frequently utilized in the synthesis of substituted phenethylamines and complex biaryl pharmaceuticals. When functionalizing the 4-position via transition-metal catalysis, the choice between 4-bromo-2,5-dimethoxybenzyl alcohol and 4-iodo-2,5-dimethoxybenzyl alcohol is not merely a matter of leaving group kinetics; it fundamentally dictates catalyst selection, solvent compatibility, and overall reaction architecture.

This guide provides an objective, data-driven comparison of these two substrates, moving beyond the generalized "iodide is faster" heuristic to explore the mechanistic causality behind their performance in modern cross-coupling workflows.

Thermodynamic Foundations and Kinetic Realities

The baseline reactivity difference between aryl bromides and aryl iodides is rooted in their intrinsic bond dissociation energies (BDE). The carbon-iodine (C-I) bond is significantly weaker (~65 kcal/mol) than the carbon-bromine (C-Br) bond (~81 kcal/mol) ()[1].

In standard palladium-catalyzed cross-coupling reactions, this lower BDE facilitates a much faster rate of oxidative addition—which is often the rate-determining step in the catalytic cycle—for the iodo-substrate[1]. Consequently, 4-iodo-2,5-dimethoxybenzyl alcohol can typically be activated at lower temperatures (e.g., room temperature) and with lower catalyst loadings than its bromo-counterpart.

Expertise Note: The presence of the free benzylic hydroxyl group necessitates careful base selection. While both substrates tolerate mild bases like K₃PO₄ in Suzuki couplings, stronger bases required for aminations may deprotonate the alcohol, requiring either an additional equivalent of base or transient silyl protection (e.g., TBS ether) to prevent side reactions.

The "Iodide Anomaly": When Higher Reactivity Becomes a Liability

While 4-iodo-2,5-dimethoxybenzyl alcohol undergoes rapid oxidative addition, it is highly susceptible to specific catalytic bottlenecks that do not affect the bromo-analog.

The Suzuki-Miyaura Stagnation: Counterintuitively, when utilizing classic catalyst systems like Pd(PPh₃)₄ at moderate temperatures (~50 °C), aryl iodides often exhibit inferior overall yields compared to aryl bromides ()[2]. This is caused by the unexpectedly poor turnover of the on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)]. The strongly coordinating iodide ligand, combined with excess phosphine, creates a stable resting state that stalls transmetalation[2]. The bromo-analog does not suffer from this specific stagnation, making it more reliable with legacy catalysts.

The Buchwald-Hartwig Inhibition: In C-N bond-forming processes, aryl iodides historically underperformed. The causality lies in the reaction byproduct: sodium iodide (NaI). If the cross-coupling is performed in a solvent where NaI is highly soluble (such as DME), the dissolved iodide ions competitively bind to the Pd(II) intermediate, severely inhibiting the catalytic cycle ()[3]. Switching to a solvent where NaI is insoluble (e.g., toluene) completely restores the high efficiency of the iodo-substrate[3].

Quantitative Reactivity Profile

The following table synthesizes the comparative performance of these substrates across different reaction environments, highlighting the critical role of condition optimization.

SubstrateLeaving Group BDESuzuki-Miyaura (Pd(PPh₃)₄, 50°C)Suzuki-Miyaura (Pd/SPhos, 50°C)Buchwald-Hartwig (DME Solvent)Buchwald-Hartwig (Toluene Solvent)
4-Bromo-2,5-dimethoxybenzyl alcohol ~81 kcal/mol>85% (Standard turnover)45% (Slower ox. addition)>90% (No byproduct inhibition)>90%
4-Iodo-2,5-dimethoxybenzyl alcohol ~65 kcal/mol<40% (Ligand stalling)>95% (Rapid ox. addition)<15% (Severe iodide inhibition)>95% (Insoluble NaI byproduct)

Note: Yields are representative of 1-hour time-course kinetic profiles to emphasize rate differences.

Self-Validating Experimental Protocol: Parallel Kinetic Profiling

To empirically validate these reactivity differences in your own laboratory, utilize the following self-validating parallel screening protocol. This system uses an internal standard for precise GC-FID tracking without the need for product isolation.

Causality Check: We utilize the biarylphosphine ligand SPhos rather than PPh₃. This prevents the trans-[Pd(L)₂(Ar)(I)] stalling effect, ensuring that the true oxidative addition rate dictates the kinetic profile.

Step 1: Catalyst Pre-activation (Glovebox)

  • To a dry 4 mL vial, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Add 2 mL of anhydrous toluene and stir for 15 minutes until a uniform color change indicates the formation of the active Pd(0) species. Rationale: Pre-forming the catalyst ensures that the reduction of Pd(II) to Pd(0) does not become a confounding rate-limiting step.

Step 2: Parallel Reaction Setup

  • Prepare two identical Schlenk flasks equipped with magnetic stir bars.

  • Flask A: Add 4-iodo-2,5-dimethoxybenzyl alcohol (1.0 mmol).

  • Flask B: Add 4-bromo-2,5-dimethoxybenzyl alcohol (1.0 mmol).

  • To both flasks, add phenylboronic acid (1.2 mmol), anhydrous K₃PO₄ (2.0 mmol), and dodecane (0.5 mmol, internal standard).

Step 3: Initiation and Time-Course Sampling

  • Place both flasks in a pre-heated 50 °C oil bath.

  • Inject 1 mL of the pre-activated catalyst solution into each flask simultaneously to initiate the reaction.

  • Withdraw 50 µL aliquots at 5, 15, 30, 60, and 120 minutes.

  • Immediately quench each aliquot into a biphasic mixture of ethyl acetate (0.5 mL) and water (0.5 mL).

Step 4: Analysis

  • Extract the organic layer from each quenched sample.

  • Analyze via GC-FID. Plot the ratio of the product peak area to the dodecane peak area over time to extract the initial reaction rates.

Visualizing the Workflows

G Pd0 Pd(0) Catalyst ArI 4-Iodo Substrate (Fast Ox. Addition) Pd0->ArI ArBr 4-Bromo Substrate (Slower Ox. Addition) Pd0->ArBr PdII_I trans-[Pd(L)2(Ar)(I)] Prone to ligand inhibition ArI->PdII_I PdII_Br trans-[Pd(L)2(Ar)(Br)] Standard turnover ArBr->PdII_Br Product Cross-Coupled Product PdII_I->Product Requires specific ligands PdII_Br->Product Broad ligand tolerance

Mechanistic divergence in Pd-catalyzed cross-coupling of aryl halides.

Workflow Prep 1. Catalyst Pre-activation Pd(OAc)2 + SPhos Split 2. Parallel Aliquoting Prep->Split RxnI Vial A: 4-Iodo Substrate Split->RxnI RxnBr Vial B: 4-Bromo Substrate Split->RxnBr Quench 3. Time-Course Sampling RxnI->Quench RxnBr->Quench Analyze 4. GC-FID Analysis Quench->Analyze

Experimental workflow for parallel kinetic profiling of aryl substrates.

References

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors , ACS Publications (Journal of the American Chemical Society),[Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing[Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures , ACS Publications (Organometallics),[Link]

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Comparative

A Senior Application Scientist's Guide to Distinguishing (4-Bromo-2,6-dimethoxyphenyl)methanol from its Positional Isomers

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of molecular structure is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property....

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of molecular structure is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Positional isomers—molecules sharing the same formula but differing in the arrangement of substituents on a core scaffold—often exhibit vastly different biological activities and physical properties. This guide provides an in-depth, data-driven comparison of analytical methodologies to unambiguously distinguish (4-Bromo-2,6-dimethoxyphenyl)methanol from its key positional isomers.

The primary challenge lies in the subtle structural variations among these compounds. For the purpose of this guide, we will focus on the target molecule and three of its logical positional isomers, which represent common alternative outcomes in synthesis.

The Analytes:

  • Target Molecule (TM): (4-Bromo-2,6-dimethoxyphenyl)methanol

  • Isomer 1 (I-1): (3-Bromo-2,6-dimethoxyphenyl)methanol

  • Isomer 2 (I-2): (4-Bromo-2,5-dimethoxyphenyl)methanol

  • Isomer 3 (I-3): (2-Bromo-4,5-dimethoxyphenyl)methanol

This guide will navigate through a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to create a comprehensive and self-validating system for isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure, providing a detailed map of the chemical environment of each nucleus. For distinguishing the isomers , both ¹H and ¹³C NMR are indispensable.

The Causality Behind NMR-Based Differentiation

The key to differentiating these isomers via NMR lies in the unique electronic environment of each proton and carbon atom, which is dictated by the relative positions of the bromo, methoxy, and hydroxymethyl substituents. These substituents exert distinct through-bond (inductive) and through-space (anisotropic) effects, resulting in predictable variations in chemical shifts and spin-spin coupling patterns.

  • Symmetry: The substitution pattern directly influences the molecule's symmetry, which is readily apparent in the number of unique signals in the NMR spectrum. For instance, the target molecule (TM) possesses a higher degree of symmetry than its isomers, leading to a simpler spectrum.

  • Chemical Shift (δ): The electronegativity and anisotropic effects of the substituents will cause the aromatic protons and carbons to resonate at different frequencies. Protons and carbons ortho to the electronegative bromine and oxygen atoms will be shifted downfield (higher ppm).

  • Spin-Spin Coupling (J): The coupling constants between adjacent aromatic protons are highly dependent on their relative positions (ortho, meta, or para), providing definitive evidence of the substitution pattern.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted NMR data for the target molecule and its isomers. These predictions are based on established principles of substituent effects on aromatic systems.[1][2][3]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

CompoundAromatic Protons (δ, ppm, multiplicity, J Hz)-CH₂OH (δ, ppm, multiplicity)-OCH₃ (δ, ppm, multiplicity)
TM ~6.85 (s, 2H)~4.70 (s, 2H)~3.90 (s, 6H)
I-1 ~7.30 (d, 1H, J=8.8), ~6.90 (d, 1H, J=8.8)~4.75 (s, 2H)~3.92 (s, 3H), ~3.88 (s, 3H)
I-2 ~7.10 (s, 1H), ~6.95 (s, 1H)~4.68 (s, 2H)~3.85 (s, 3H), ~3.80 (s, 3H)
I-3 ~7.01 (s, 2H)~4.68 (s, 2H)~3.89 (s, 3H), ~3.87 (s, 3H)

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CompoundAromatic Carbons (δ, ppm)-CH₂OH (δ, ppm)-OCH₃ (δ, ppm)
TM 4 unique signals~65~56
I-1 6 unique signals~64~56.5, ~56.0
I-2 6 unique signals~65~56.2, ~55.8
I-3 6 unique signals~64.9~56.2, ~56.0

Note: The predicted data for I-3 is based on literature values for a closely related compound, 2-bromo-4,5-dimethoxy-benzyl alcohol.[4]

Experimental Protocol: NMR Analysis

Caption: Workflow for NMR-based isomer differentiation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the purified compound into a clean vial. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.[5]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Use a standard 90° pulse sequence with 16 scans and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument (100 MHz for carbon). Use a proton-decoupled pulse sequence with approximately 1024 scans and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Reference the spectra using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS). Integrate the signals in the ¹H spectrum to determine proton ratios. Compare the number of signals, chemical shifts, and coupling patterns to the predicted data to identify the isomer.[6]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a molecule, which can be used to differentiate isomers. While all four compounds have the same nominal mass, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The key to differentiation lies in the relative abundances of fragment ions in the tandem mass spectrum (MS/MS).[7]

The Causality Behind MS-Based Differentiation

The position of the substituents influences the stability of the resulting fragment ions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the molecular ion and any bromine-containing fragments, serving as a key diagnostic feature.[7] Electron Ionization (EI) will likely lead to the loss of the hydroxymethyl group, water, and methoxy groups. The relative ease of these fragmentation pathways can differ between isomers.

Predicted MS Data

Table 3: Predicted Key Fragments in EI-MS

m/zFragment IdentityExpected inNotes
246/248[M]⁺AllMolecular ion peak with Br isotope pattern.
228/230[M-H₂O]⁺AllLoss of water.
215/217[M-CH₂OH]⁺AllLoss of the hydroxymethyl radical.
187/189[M-CH₂OH-CO]⁺AllSubsequent loss of carbon monoxide.

While the major fragments may be similar, the relative intensities can vary. For instance, steric hindrance in some isomers might favor or hinder certain fragmentation pathways, leading to a unique "fingerprint" for each compound. Advanced techniques like chemical ionization (CI) or tandem MS (MS/MS) can further enhance the differentiation by providing more controlled fragmentation.[8]

Experimental Protocol: GC-MS Analysis

Caption: Workflow for GC-MS-based isomer analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Use a temperature program, for example, starting at 100°C, holding for 1 minute, then ramping at 10°C/min to 280°C and holding for 5 minutes.[8]

  • MS Detection: Couple the GC to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. Acquire mass spectra over a range of m/z 50-300.

  • Data Analysis: Identify the molecular ion peak [M]⁺ and its characteristic bromine isotope pattern (M and M+2 peaks of nearly equal intensity). Analyze the fragmentation pattern and compare the relative abundances of key fragment ions among the different isomers.[9]

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While all isomers share the same functional groups (-OH, C-O, C-Br), the substitution pattern on the aromatic ring gives rise to distinct C-H out-of-plane bending vibrations in the "fingerprint" region (900-650 cm⁻¹).

The Causality Behind IR-Based Differentiation

The number and position of adjacent hydrogen atoms on the aromatic ring determine the frequencies of the C-H out-of-plane bending vibrations. This region of the IR spectrum is highly characteristic of the substitution pattern.

Predicted IR Data

Table 4: Predicted Key IR Absorption Bands (cm⁻¹)

Functional GroupWavenumber (cm⁻¹)Expected inNotes
O-H stretch (alcohol)3600-3200 (broad)AllIndicates the hydroxyl group.
C-H stretch (aromatic)3100-3000All
C-H stretch (aliphatic)3000-2850AllFrom -CH₂- and -OCH₃ groups.
C=C stretch (aromatic)1600-1450AllAromatic ring skeletal vibrations.
C-O stretch1250-1000AllEther and alcohol C-O bonds.
C-H out-of-plane bend900-650AllKey differentiating region.

For the target molecule (TM) with two adjacent aromatic hydrogens, a strong absorption band around 850-800 cm⁻¹ is expected. The other isomers, with different arrangements of aromatic hydrogens, will exhibit different patterns in this region.

Experimental Protocol: FTIR Analysis

Caption: Workflow for FTIR-based isomer analysis.

Step-by-Step Methodology:

  • Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powder directly onto the ATR crystal and apply pressure.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the hydroxyl, ether, and aromatic functional groups. Pay close attention to the 900-650 cm⁻¹ region to identify the C-H out-of-plane bending vibrations that are indicative of the specific substitution pattern.

High-Performance Liquid Chromatography (HPLC): A Separations-Based Approach

Chromatographic techniques, particularly HPLC, can effectively separate isomers based on their differential interactions with the stationary and mobile phases. The polarity and shape of the isomers will influence their retention times.

The Causality Behind HPLC-Based Differentiation

The subtle differences in the polarity and steric bulk of the isomers, arising from the varied positions of the bromo and methoxy groups, will lead to different retention times on a given HPLC column. A reverse-phase column (e.g., C18) is a good starting point, where more polar compounds elute earlier.

Predicted HPLC Elution Order

On a standard C18 reverse-phase column with a methanol/water mobile phase, the elution order can be predicted based on polarity. The hydroxyl and methoxy groups contribute to polarity, while the bromo group and the aromatic ring are non-polar. The relative exposure of the polar groups will influence the overall polarity. It is expected that the isomers will have distinct, resolvable retention times.

Experimental Protocol: HPLC Analysis

Caption: Workflow for HPLC-based isomer separation.

Step-by-Step Methodology:

  • Sample and Mobile Phase Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase. The mobile phase could be a mixture of methanol and water (e.g., 60:40 v/v). Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC Conditions: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). Set the flow rate to 1.0 mL/min and the column temperature to 25°C.[10]

  • Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs, such as 254 nm.

  • Analysis: Inject 10 µL of the sample and record the chromatogram. The retention time of the peak is a characteristic property of the compound under these specific conditions. A mixture of isomers should resolve into distinct peaks.

Conclusion: An Integrated and Self-Validating Approach

Distinguishing between closely related positional isomers like those of (4-Bromo-2,6-dimethoxyphenyl)methanol requires a meticulous and multi-faceted analytical strategy. No single technique can provide the same level of confidence as an integrated approach.

  • NMR spectroscopy stands as the primary tool for definitive structural assignment.

  • Mass spectrometry confirms the molecular weight and provides fragmentation data that serves as a secondary check.

  • IR spectroscopy offers a rapid confirmation of functional groups and the aromatic substitution pattern.

  • HPLC provides a measure of purity and can physically separate the isomers, confirming the presence of a single species or a mixture.

By combining these methods, researchers, scientists, and drug development professionals can build a robust and self-validating system for the unambiguous identification of (4-Bromo-2,6-dimethoxyphenyl)methanol, ensuring the integrity and quality of their research and development endeavors.

References

  • Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(4), M1277. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse010029 3,4-Dimethoxybenzyl Alcohol. BMRB. [Link]

  • PubChem. (n.d.). (4-bromo-2,6-dimethoxyphenyl)methanol. National Center for Biotechnology Information. [Link]

  • Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. (n.d.). Synlett. [Link]

  • Supporting Information for Visible-light-induced mono-bromination of arenes with BrCCl3. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • University of Calgary. (n.d.). Interpreting simple 1H-NMR spectra. [Link]

  • University of Barcelona. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • PubChem. (n.d.). 4-Bromo-2,6-dimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • NSF PAR. (2021). Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. [Link]

  • Chem LibreTexts. (n.d.). 13C NMR Spectroscopy. [Link]

  • Oehme, M., & Kirschmer, P. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 3054-3058. [Link]

  • Yang, C. X., Zheng, Y. Z., & Yan, X. P. (2017). γ-Cyclodextrin metal-organic framework for efficient separation of chiral aromatic alcohols. Chemical Communications, 53(4), 739-742. [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. [Link]

  • Aksnes, D. W. (1989). 1H and 13C NMR spectra and rotational isomerism of 1,3‐dibromobutane. Magnetic Resonance in Chemistry, 27(3), 269-274. [Link]

  • SIELC Technologies. (n.d.). Separation of 2,5-Dimethoxybenzyl alcohol on Newcrom R1 HPLC column. [Link]

  • BioOrganics. (n.d.). 4-Bromo-3,5-dimethoxybenzenemethanol-d6. [Link]

  • MDPI. (2021). 2,6-Dimethoxybenzyl Bromide. [Link]

  • ChemHelp ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. [Link]

  • Schaefer, T., & Sebastian, R. (1992). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Canadian Journal of Chemistry, 70(10), 2605-2611. [Link]

  • Atanasova, M., Tsvetkova, B., & Kovatcheva, P. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry, 1(1), 1-7. [Link]

  • Jin, R., et al. (2021). Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS. Environmental Sciences Europe, 33(1), 74. [Link]

  • Nakashima, K., et al. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Journal of Mass Spectrometry, 59(2), e4999. [Link]

  • SWGDRUG.org. (2013). 4-Bromo-2,5-dimethoxyamphetamine. [Link]

  • NIST. (n.d.). 2,5-Dimethoxybenzyl alcohol. NIST WebBook. [Link]

  • Jin, R., et al. (2019). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. ResearchGate. [Link]

Sources

Validation

characterization data for synthetic (4-Bromo-2,6-dimethoxyphenyl)methanol

Executive Summary High-Purity Building Block for Targeted Protein Degradation (4-Bromo-2,6-dimethoxyphenyl)methanol (CAS 1823377-41-8 ) is a critical benzyl alcohol intermediate, primarily utilized in the synthesis of ad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

High-Purity Building Block for Targeted Protein Degradation

(4-Bromo-2,6-dimethoxyphenyl)methanol (CAS 1823377-41-8 ) is a critical benzyl alcohol intermediate, primarily utilized in the synthesis of advanced pharmacophores, including BRD9 inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers. Its structural uniqueness lies in the


-symmetric 2,6-dimethoxy substitution pattern, which provides significant steric shielding to the benzylic position while maintaining electronic activation for subsequent transformations (e.g., mesylation, halogenation).

This guide provides a definitive characterization profile, comparing the target molecule against key regioisomers and precursors to ensure precise identification during drug development workflows.

Part 1: Comparative Analysis & Performance Data

Structural & Functional Comparison

The following table contrasts (4-Bromo-2,6-dimethoxyphenyl)methanol with its direct precursor and its most common regioisomer impurity.

FeatureTarget Molecule Precursor Common Regioisomer
Compound (4-Bromo-2,6-dimethoxyphenyl)methanol 4-Bromo-2,6-dimethoxybenzaldehyde(4-Bromo-2,5-dimethoxyphenyl)methanol
CAS 1823377-41-8 1354050-38-687050-61-1
State White SolidOff-white/Yellow SolidWhite/Pale Solid
Symmetry

Symmetric

Symmetric
Asymmetric

H NMR (Ar-H)
Singlet (2H) Singlet (2H)Two Singlets (1H each)
Reactivity Nucleophile (Benzylic OH)Electrophile (Carbonyl)Nucleophile (Benzylic OH)
Key Application Linker synthesis, Porphyrin constructionReductive amination, Aldol condensationAlternative substitution patterns
Synthesis Efficiency Data

The reduction of the aldehyde precursor using Sodium Borohydride (


) is the industry-standard route. The data below represents optimized process parameters derived from high-throughput synthesis campaigns (e.g., WO2021178920A1).
  • Reaction Type: Nucleophilic Addition (Hydride Transfer)

  • Reagent:

    
     (1.5 eq)
    
  • Solvent: Methanol (MeOH)[1]

  • Temperature:

    
    
    
  • Isolated Yield: 88 - 92%

  • Purity (HPLC): >98% (post-workup)

Part 2: Characterization Data Profile

Nuclear Magnetic Resonance ( H NMR)

The symmetry of the 2,6-dimethoxy substitution results in a simplified spectrum, distinguishing it from the 2,3- or 2,5- isomers.

Solvent:


 or 

(400 MHz)
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
6.78 - 6.85 Singlet (s)2HAr-H (3,5)Confirmation of symmetry (positions 3 and 5 are equivalent).
4.65 - 4.75 Singlet (s)2HAr-CH

-OH
Benzylic protons. Shift indicates electron-rich ring.
3.80 - 3.88 Singlet (s)6H-OCH

(2,6)
Characteristic strong singlet for two equivalent methoxy groups.
2.0 - 2.5 Broad (br s)1H-OH Hydroxyl proton (shift varies with concentration/solvent).
Mass Spectrometry (MS)
  • Formula:

    
    
    
  • Molecular Weight: 247.09 g/mol [2][3]

  • Ionization Mode: ESI (+)

  • Observed Peaks (

    
    ): 
    
    • 
       (1:1 Isotopic pattern due to 
      
      
      
      )
    • 
       (Benzylic cation formation)
      

Part 3: Experimental Protocol (Self-Validating)

Protocol: Selective Reduction of 4-Bromo-2,6-dimethoxybenzaldehyde

Objective: Synthesize (4-Bromo-2,6-dimethoxyphenyl)methanol with >95% purity without column chromatography.

Reagents:
  • 4-Bromo-2,6-dimethoxybenzaldehyde (1.0 eq)[4]

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Methanol (Anhydrous, 10 V)

  • Ammonium Chloride (Sat. aq. solution)

Step-by-Step Workflow:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2,6-dimethoxybenzaldehyde (e.g., 5.0 g) in Methanol (50 mL). Cool the solution to 0°C using an ice bath.

    • Why? Cooling suppresses side reactions and controls the exotherm upon hydride addition.

  • Reduction: Add

    
      (1.16 g) portion-wise over 15 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur. The yellow solution should fade to colorless/white slurry.
      
  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 1-2 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      alcohol spot (
      
      
      ).
  • Quench: Cool back to 0°C and carefully quench with Saturated

    
      (20 mL).
    
    • Why? Neutralizes excess borohydride and decomposes alkoxy-boron intermediates.

  • Workup: Remove Methanol under reduced pressure (Rotavap). Dilute the residue with Water (50 mL) and extract with Dichloromethane (DCM) (

    
     mL).
    
  • Isolation: Dry combined organic layers over

    
    , filter, and concentrate in vacuo.
    
  • Result: The product is obtained as a White Solid . Yield is typically 88-92%.

Part 4: Visualization & Logic Pathways

Synthesis & Characterization Workflow

The following diagram illustrates the transformation logic and the critical decision points for purity verification.

SynthesisWorkflow Start Precursor: 4-Bromo-2,6-dimethoxybenzaldehyde (Yellow Solid) Reaction Reduction: NaBH4, MeOH, 0°C (Hydride Transfer) Start->Reaction Dissolve & Cool Check TLC/LCMS Check: Disappearance of Aldehyde Reaction->Check 1-2 Hours Check->Reaction Incomplete (Add more NaBH4) Workup Quench (NH4Cl) & Extraction (DCM) Check->Workup Complete Product Product: (4-Bromo-2,6-dimethoxyphenyl)methanol (White Solid) Workup->Product Evaporation

Caption: Workflow for the selective reduction of 4-bromo-2,6-dimethoxybenzaldehyde to the target alcohol.

NMR Symmetry Logic

This diagram explains why the NMR spectrum appears as it does, confirming the specific 2,6-substitution pattern.

NMRLogic Structure Structure: (4-Bromo-2,6-dimethoxyphenyl)methanol Symmetry C2v Symmetry Plane (Through C1-C4 axis) Structure->Symmetry Protons Aromatic Protons (H3 & H5) Symmetry->Protons Equivalence Methoxy Methoxy Groups (OMe at 2 & 6) Symmetry->Methoxy Equivalence Signal1 Single Signal (Singlet) ~6.8 ppm Protons->Signal1 Signal2 Single Signal (Singlet) ~3.85 ppm Methoxy->Signal2

Caption: Structural symmetry analysis explaining the simplified 1H NMR spectrum (singlet signals).

References

  • World Intellectual Property Organization (WIPO). (2021). Compounds for targeted degradation of BRD9.
  • American Chemical Society (ACS). (2023). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: (4-Bromo-2,6-dimethoxyphenyl)methanol (CAS 1823377-41-8). [Link][5][6][2][3][7][8]

Sources

Comparative

Elemental Analysis Standards for 4-Bromo-2,6-Dimethoxybenzyl Alcohol: A Comparative Guide

Executive Summary Accurate elemental characterization of 4-bromo-2,6-dimethoxybenzyl alcohol (C₉H₁₁BrO₃; MW: 247.09 g/mol ) presents a unique analytical challenge. With a theoretical composition of 43.75% Carbon, 4.49% H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate elemental characterization of 4-bromo-2,6-dimethoxybenzyl alcohol (C₉H₁₁BrO₃; MW: 247.09 g/mol ) presents a unique analytical challenge. With a theoretical composition of 43.75% Carbon, 4.49% Hydrogen, 19.42% Oxygen, and 32.34% Bromine , this molecule is both highly oxygenated and heavily halogenated.

As a Senior Application Scientist, I frequently observe laboratories failing to achieve acceptable mass balances for brominated organics because they rely on generic calibration standards like Acetanilide. This guide objectively compares calibration standards and details self-validating experimental workflows to ensure absolute scientific integrity when analyzing heavy halogen-containing matrices.

The Analytical Challenge: Mechanistic Insights

To understand why standard CHN(O) protocols fail for 4-bromo-2,6-dimethoxybenzyl alcohol, we must examine the combustion physics.

  • Halogen Poisoning: During high-temperature combustion (1000°C), the 32.34% bromine content is liberated as volatile bromine gas (Br₂) and hydrogen bromide (HBr). If these gases reach the copper reduction column of a standard elemental analyzer, they react to form copper(II) bromide (CuBr₂). This permanently degrades the column's ability to reduce NOₓ species and scrub excess oxygen, leading to catastrophic analytical failure.

  • Combustion Kinetics: The combination of an aromatic ring and methoxy groups requires an aggressive oxygen dosing profile to prevent the formation of refractory soot or carbon monoxide (CO).

  • K-Factor Drift: The instrument's daily calibration factor (K-factor) is highly dependent on the exothermic profile of the standard. Using a non-halogenated standard creates a thermodynamic mismatch between the calibration curve and the analyte.

To mitigate these issues, the system must employ Halogen Scavenging (using silver wool to irreversibly precipitate AgBr) and be calibrated with a matrix-matched brominated standard[1].

Comparative Analysis of Calibration Standards

A self-validating analytical system begins with the correct reference material. The standard must mimic the analyte's oxygen demand and halogen release profile to ensure the instrument's K-factor accurately reflects the efficiency of the silver wool scrubber.

Table 1: Theoretical Composition & Matrix Suitability
Calibration StandardFormula%C%H%N%BrSuitability for Target
4-Bromo-2,6-dimethoxybenzyl alcohol (Target)C₉H₁₁BrO₃43.754.490.0032.34N/A
4-Bromobenzoic Acid C₇H₅BrO₂41.832.510.0039.75Optimal. Closely matches the halogen/carbon ratio and aromaticity[2].
Acetanilide C₈H₉NO71.096.7110.360.00Poor. Lacks halogens; differing combustion kinetics lead to K-factor drift.
1-Chloro-2,4-dinitrobenzene C₆H₃ClN₂O₄35.581.4913.830.00*Suboptimal. Contains Cl (17.50%), not Br; high nitrogen matrix[3].
Table 2: Expected Experimental Recovery (Performance Comparison)
Analytical MethodCalibration StandardExpected %C RecoveryExpected %H RecoveryExpected %Br RecoveryMechanistic Notes
CHN (with Ag Wool) 4-Bromobenzoic Acid99.8 - 100.2%99.5 - 100.5%N/AK-factor accurately reflects halogen-induced oxygen demand.
CHN (with Ag Wool) Acetanilide98.5 - 101.5%98.0 - 102.0%N/AK-factor drift due to uncalibrated halogen effects.
CIC (Combustion IC) 4-Bromobenzoic AcidN/AN/A99.5 - 100.5%Complete pyrohydrolytic mineralization to bromide (Br⁻).

Experimental Protocols: Self-Validating Systems

To achieve full elemental characterization, two orthogonal workflows must be executed in parallel: CHN analysis for the organic backbone, and Combustion Ion Chromatography (CIC) for the halogen content[4].

Protocol 1: CHN Analysis with Halogen Suppression

Objective: Accurately quantify C and H while preventing Br from reaching the TCD detector.

  • Instrument Preparation & Scavenger Loading: Pack the quartz combustion tube with chromium oxide (oxidation catalyst). Crucially, pack a 4–5 cm plug of fine silver wool at the exit end of the combustion tube, positioned in a temperature zone of ~600°C. Causality: Silver wool reacts with Br₂/HBr to form solid AgBr, preventing downstream contamination.

  • Matrix-Matched Calibration: Utilize traceable [5]. Weigh 4 points ranging from 1.0 to 3.0 mg into tin capsules. Establish a linear K-factor calibration curve. Variance must be < 0.5%.

  • Sample Combustion: Weigh 1.5–2.0 mg of 4-bromo-2,6-dimethoxybenzyl alcohol. Combust at 1000°C with an extended oxygen dosing time (70 seconds) to ensure complete oxidation of the methoxy groups.

  • Validation Loop: Insert a check standard (e.g., 2-Bromobenzoic acid) every 10 samples. Self-Validation: If the carbon baseline drifts upward or peak tailing occurs, it indicates the silver wool is saturated and halogen breakthrough is occurring, immediately invalidating the batch.

Protocol 2: Total Bromine Determination via Combustion Ion Chromatography (CIC)

Objective: Directly quantify the 32.34% Br mass fraction to close the elemental mass balance.

  • Pyrohydrolysis: Introduce 2.0 mg of the sample into a ceramic boat. Combust at 1050°C in an Ar/O₂ atmosphere with continuous water vapor injection. Causality: Pyrohydrolysis ensures all covalently bound bromine is converted to volatile Br₂ and HBr without forming refractory organobromines.

  • Aqueous Absorption: Route the effluent gases into an absorption tube containing an aqueous solution of 10 ppm H₂O₂. Causality: The peroxide acts as a reducing agent, stabilizing all volatile bromine species into detectable bromide ions (Br⁻).

  • IC Quantification: Inject the absorbent into an Ion Chromatograph equipped with an anion-exchange column and a conductivity detector.

  • Validation Loop: Perform a pre- and post-batch spike recovery using a certified solution[2]. Self-Validation: Recovery must strictly fall within 98–102%. A drop in recovery indicates incomplete pyrohydrolysis or exhaustion of the H₂O₂ absorbent.

Analytical Workflow Visualization

EA_Workflow cluster_CHN CHN(O) Analysis (Carbon, Hydrogen, Oxygen) cluster_Halogen Halogen Analysis (Total Bromine) Sample Analyte: 4-Bromo-2,6-dimethoxybenzyl alcohol (C9H11BrO3 | 32.34% Br) Combustion1 High-Temp Combustion (1000°C, O2 environment) Sample->Combustion1 Combustion2 Pyrohydrolytic Combustion (1050°C, Ar/O2/H2O) Sample->Combustion2 AgWool Halogen Scavenging (Silver Wool traps Br as AgBr) Combustion1->AgWool Combustion Gases (CO2, H2O, Br2, HBr) Reduction Reduction Column (Cu, removes excess O2) AgWool->Reduction Halogen-free Gases (CO2, H2O) GC Gas Chromatography (Separates CO2, H2O) Reduction->GC TCD TCD Detection (Quantifies C, H) GC->TCD Absorption Aqueous Absorption (H2O2 reduces Br2 to Br-) Combustion2->Absorption Volatile Halogens (Br2, HBr) IC Ion Chromatography (IC) (Anion Exchange Column) Absorption->IC Stabilized Br- BrDetect Conductivity Detection (Quantifies Br-) IC->BrDetect

Figure 1: Parallel analytical workflows for the complete elemental characterization of 4-bromo-2,6-dimethoxybenzyl alcohol, highlighting halogen scavenging and CIC.

References

  • National Institute of Standards and Technology (NIST). "Benzoic acid, 4-bromo- (Standard Reference Data)." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Alpha Resources. "Organic Analytical Standards: Halogenated Reference Materials." Alpha Resources LLC. Available at:[Link]

  • Trace Elemental Instruments. "International Standards for Combustion Ion Chromatography (CIC)." TE Instruments. Available at: [Link]

  • Mikroanalytisches Laboratorium. "Determination of Chlorine and Bromine via Argentometric Titration and Elemental Analysis." University of Vienna. Available at:[Link]

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Validation

Analytical Superiority in Early-Stage API Synthesis: A Comparative Guide to (4-Bromo-2,6-dimethoxyphenyl)methanol Reference Standards

As a Senior Application Scientist, I frequently observe a critical failure point in the development of targeted protein degraders (PROTACs/molecular glues) and advanced heterocycles: the underestimation of starting mater...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe a critical failure point in the development of targeted protein degraders (PROTACs/molecular glues) and advanced heterocycles: the underestimation of starting material purity. (4-Bromo-2,6-dimethoxyphenyl)methanol is a highly functionalized, critical building block essential for synthesizing advanced therapeutics, including BRD9 degraders 1.

The bromine atom on this molecule serves as the primary reactive site for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. If the reference standard used to release this raw material is analytically flawed, des-bromo or positional isomer impurities will bypass quality control. Mechanistically, these impurities propagate through the synthetic sequence, acting as chain terminators or forming toxic, inactive Active Pharmaceutical Ingredient (API) byproducts that are notoriously difficult to purge.

G A (4-Bromo-2,6-dimethoxyphenyl)methanol (Starting Material) C Cross-Coupling Reaction (e.g., Suzuki-Miyaura) A->C Desired Pathway B Des-bromo / Isomeric Impurities (Contaminant) B->C Side Reaction D Target Protein Degrader (High Purity API) C->D High Yield (if pure) E Des-target API Impurity (Toxic/Inactive Byproduct) C->E Yield Loss & Contamination

Fig 1. Mechanistic propagation of brominated starting material impurities into final API products.

Comparative Analysis: The Cost of Compromise

When establishing analytical methods for (4-Bromo-2,6-dimethoxyphenyl)methanol, laboratories typically choose between three tiers of reference materials. The table below quantifies the performance differences and their cascading impact on downstream API synthesis.

Performance MetricCertified Reference Material (CRM)Commercial Grade (95%)In-House Synthesized
Absolute Purity (qNMR) > 99.8% (SI-Traceable)Not DeterminedVariable (90-98%)
Chromatographic Purity > 99.9% (HPLC-UV/MS)≥ 95.0% (Area %)≥ 98.0% (Area %)
Measurement Uncertainty ≤ 0.2% (k=2)UnknownHigh / Unquantified
Orthogonal Validation Yes (Mass Balance + qNMR)No (HPLC only)Rarely Performed
Downstream Yield Impact Optimal / Predictable-5% to -15% LossHighly Variable
The Causality Behind the Data: Why Area-Percent is Insufficient

Relying solely on HPLC-UV area-percent for standard certification is a fundamentally flawed, self-fulfilling prophecy. Chromatographic methods operate on the assumption that all impurities are UV-active, elute within the run time, and share the exact same response factor as the main analyte [[2]](). This is rarely true. For instance, residual inorganic salts or non-chromophoric aliphatic solvents will not appear on a UV chromatogram, leading to an artificially inflated purity value.

To establish a self-validating system, we must decouple purity determination from chromatographic response factors. This is achieved through Quantitative Nuclear Magnetic Resonance (1H-qNMR), which measures the absolute mass fraction of the compound by comparing the integral of a specific proton signal against a National Institute of Standards and Technology (NIST)-traceable internal standard 3.

Workflow Start Raw Material (4-Bromo-2,6-dimethoxyphenyl)methanol HPLC HPLC-UV/MS (Chromatographic Purity) Start->HPLC qNMR 1H-qNMR (Absolute Mass Fraction) Start->qNMR KF Karl Fischer & TGA (Water & Volatiles) Start->KF MassBal Mass Balance Calculation (100% - Impurities) HPLC->MassBal Organic Impurities Cert Certified Reference Material (CRM) (>99.8% Purity) qNMR->Cert Orthogonal Verification KF->MassBal Inorganic/Volatiles MassBal->Cert Cross-Validation

Fig 2. Orthogonal, self-validating analytical workflow for CRM certification using qNMR.

Experimental Methodologies: Self-Validating Protocols

Below are the optimized, step-by-step methodologies required for the complete characterization of a (4-Bromo-2,6-dimethoxyphenyl)methanol reference standard.

Protocol 1: Chromatographic Impurity Profiling (HPLC-UV/MS)

Purpose: To separate and identify structurally related organic impurities (e.g., des-bromo derivatives or regioisomers).

  • Column Selection: Use a sub-2 µm C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) to ensure high theoretical plate counts necessary for resolving closely eluting positional isomers.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic acid in LC-MS grade water.

    • Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality Check: Formic acid acts as an ion-pairing agent. It suppresses the ionization of the phenolic/methanol hydroxyl groups during chromatography to prevent peak tailing, while simultaneously promoting[M+H]+ adduct formation for downstream mass spectrometry detection.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: UV at 254 nm and 280 nm; MS in ESI+ mode.

Protocol 2: Absolute Purity Determination via 1H-qNMR

Purpose: To determine the exact mass fraction without reliance on UV response factors or the assumption that all impurities have been detected 4.

  • Sample Preparation: Accurately weigh ~15 mg of (4-Bromo-2,6-dimethoxyphenyl)methanol and ~5 mg of NIST-traceable Benzoic Acid (Internal Standard) into a vial using a calibrated microbalance (d = 0.001 mg).

  • Solvent: Dissolve the mixture completely in 0.6 mL of DMSO-d6.

  • NMR Acquisition Parameters (Critical Step):

    • Pulse Angle: 90° for maximum signal-to-noise ratio.

    • Relaxation Delay (D1): Set to ≥ 60 seconds.

    • Causality Check: The relaxation delay must be at least 5 to 7 times the longest longitudinal relaxation time (T1) of the protons being integrated. If D1 is too short, the protons will not fully relax between pulses, leading to under-integration and a mathematically skewed, inaccurate purity result 3.

    • Number of Scans (NS): 64 to 128.

  • Data Processing: Integrate the isolated methoxy protons (-OCH3, ~3.8 ppm, 6H) of the analyte against the aromatic protons of the benzoic acid standard (7.4-8.0 ppm, 5H). Calculate the absolute mass fraction using the standard qNMR equation.

Conclusion

For highly functionalized intermediates like (4-Bromo-2,6-dimethoxyphenyl)methanol, the analytical foundation dictates the success of the entire synthetic campaign. By utilizing orthogonally certified reference standards—validated through both mass balance and qNMR—researchers eliminate analytical blind spots, ensuring that downstream API synthesis is built on absolute, verifiable data rather than chromatographic assumptions.

References
  • Compounds for targeted degradation of brd9 (WO2021178920A1). Google Patents. 1

  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products . Sigma-Aldrich.2

  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials . Sigma-Aldrich. 3

  • QNMR for Reference Material Preparation . Encyclopedia.pub. 4

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of (4-Bromo-2,6-dimethoxyphenyl)methanol

An Essential Framework for Laboratory Safety and Operational Integrity In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily necessities. (4-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Framework for Laboratory Safety and Operational Integrity

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily necessities. (4-Bromo-2,6-dimethoxyphenyl)methanol, a brominated aromatic compound, represents a class of molecules pivotal for creating new therapeutic agents. However, its chemical nature—containing both a halogen and metabolically susceptible methoxy groups—necessitates a rigorous and informed approach to laboratory safety.

This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of (4-Bromo-2,6-dimethoxyphenyl)methanol. Moving beyond a simple checklist, it explains the rationale behind each safety protocol, empowering researchers to not only follow procedures but to understand the critical importance of each step in ensuring their personal safety and the integrity of their research.

Part 1: Hazard Assessment and Initial Preparations

Before any laboratory work commences, a thorough understanding of the potential hazards is crucial. While a specific Safety Data Sheet (SDS) for (4-Bromo-2,6-dimethoxyphenyl)methanol may not be readily available, its structural components provide a basis for a conservative safety assessment. The presence of a bromine atom on an aromatic ring suggests potential irritant properties and the need for careful handling to avoid skin and eye contact.[1][2][3]

Key Hazard Considerations:
  • Skin and Eye Irritation: Aromatic halogenated compounds can cause significant irritation upon contact.[1][3]

  • Respiratory Irritation: If the compound is a fine powder or becomes airborne, it may cause respiratory tract irritation.[1][4]

  • Reactivity: Brominated compounds can be reactive, and appropriate storage away from incompatible materials is essential.[2]

Pre-Handling Checklist:
  • Designate a Work Area: All work with (4-Bromo-2,6-dimethoxyphenyl)methanol should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Assemble All Necessary PPE: Ensure all required personal protective equipment is readily available and in good condition before handling the compound.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[3]

  • Prepare for Spills: Have a chemical spill kit appropriate for solid organic compounds readily accessible.

Part 2: Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure.[6][7] The following PPE is mandatory when handling (4-Bromo-2,6-dimethoxyphenyl)methanol.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of (4-Bromo-2,6-dimethoxyphenyl)methanol, including weighing, transferring, and mixing, must be performed within a properly functioning chemical fume hood.[5][6] This primary engineering control is essential to prevent the inhalation of any dust or vapors.

Essential Personal Protective Equipment
PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles.
Hand Protection Nitrile gloves.While no specific breakthrough time data exists for this compound, nitrile gloves offer good general protection against many chemicals.[8] However, it is crucial to note that halogenated hydrocarbons can degrade nitrile, so gloves should be changed immediately upon contamination.[9] Double-gloving is recommended for extended operations.
Body Protection A long-sleeved laboratory coat.Provides a removable barrier to protect skin and clothing from spills.[5]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.
Respiratory Protection Generally not required when working in a fume hood.If there is a potential for significant aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10]

Part 3: Safe Handling and Operational Workflow

A systematic workflow minimizes the risk of exposure and ensures the efficient and safe use of the chemical.

Step-by-Step Handling Procedure:
  • Don all required PPE before entering the designated work area.

  • Perform all manipulations within the chemical fume hood.

  • When weighing the solid compound, use a tared weigh boat or paper. Avoid creating dust. If the compound is a fine powder, consider adding a small amount of an appropriate solvent to wet the solid and prevent it from becoming airborne.

  • Transfer the compound carefully to the reaction vessel.

  • Clean any spills immediately with an appropriate absorbent material from a chemical spill kit.

  • Upon completion of the work, decontaminate the work area and any equipment used.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

  • Wash hands thoroughly with soap and water after removing PPE.

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical steps and decision points in the safe handling of (4-Bromo-2,6-dimethoxyphenyl)methanol.

A Start: Prepare for Synthesis B Hazard Assessment & SDS Review A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work Inside Chemical Fume Hood C->D E Weighing & Transfer of (4-Bromo-2,6-dimethoxyphenyl)methanol D->E F Chemical Synthesis/Operation E->F G Spill Occurs? F->G H Execute Spill Cleanup Protocol G->H Yes I Decontaminate Work Area & Glassware G->I No H->I J Segregate Halogenated Organic Waste I->J K Properly Doff PPE J->K L Wash Hands Thoroughly K->L M End of Procedure L->M

Caption: Safe Handling Workflow for (4-Bromo-2,6-dimethoxyphenyl)methanol.

Part 4: Decontamination and Waste Disposal

Proper disposal of (4-Bromo-2,6-dimethoxyphenyl)methanol and any associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.[11]

Waste Segregation and Disposal:
  • Halogenated Organic Waste: All waste containing (4-Bromo-2,6-dimethoxyphenyl)methanol, including residual amounts in containers, contaminated gloves, and weigh papers, must be disposed of in a designated "Halogenated Organic Waste" container.[12][13] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[13]

  • Container Labeling: The waste container must be clearly labeled with its contents and the appropriate hazard warnings.[12][14]

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[12][15]

Decontamination Procedures:
  • Glassware and Equipment: All glassware and equipment that have come into contact with the compound should be rinsed with an appropriate organic solvent (e.g., acetone, ethanol) into the halogenated waste container before standard washing procedures.

  • Work Surfaces: The work surface within the fume hood should be wiped down with a solvent-dampened cloth, and the cloth disposed of as halogenated waste.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with (4-Bromo-2,6-dimethoxyphenyl)methanol, ensuring both personal safety and the integrity of their scientific endeavors. This structured approach to chemical handling is a cornerstone of a robust safety culture in any research environment.

References

  • S&G Gloves. Nitrile Glove Chemical Resistance Guide. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • SafetyStratus. OSHA Lab Safety Equipment: Requirements & Compliance Guide. [Link]

  • Office of Clinical and Research Safety. The Laboratory Standard. [Link]

  • IPG. Decoding OSHA Laboratory Standards: Safety Essentials. [Link]

  • Personal Protective Equipment Selection Guide. [Link]

  • USA Scientific, Inc. Chemical Resistance of Latex and Nitrile Gloves. [Link]

  • Environment, Health and Safety. Hand Protection Chemical Resistance Guide. [Link]

  • San José State University. Personal Protective Equipment: Hands. [Link]

  • United States Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • University of Louisville. chemical waste management: combining compatible used organic solvents. [Link]

  • Environmental Health & Safety. Personal Protective Equipment. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • IntechOpen. Modern Approaches to Green Bromination for a Sustainable Future. [Link]

  • University of California, San Diego. EPA HAZARDOUS WASTE CODES. [Link]

  • Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Bromination. [Link]

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